3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(1H-imidazol-2-ylmethyl)azetidin-3-ol |
InChI |
InChI=1S/C7H11N3O/c11-7(4-8-5-7)3-6-9-1-2-10-6/h1-2,8,11H,3-5H2,(H,9,10) |
InChI Key |
HDQNHOSNUPFDAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC2=NC=CN2)O |
Origin of Product |
United States |
Foundational & Exploratory
3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol chemical structure and properties
An In-depth Technical Guide to 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a proposed synthetic route for the novel heterocyclic compound, 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol. This molecule merges two pharmacologically significant scaffolds: the versatile 1H-imidazole ring, a cornerstone of numerous therapeutic agents, and the strained 3-hydroxyazetidine motif, a valuable building block in modern drug discovery known for conferring desirable properties such as improved solubility and metabolic stability. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of new chemical matter for therapeutic applications. We will delve into a reasoned, step-by-step synthetic protocol, discuss potential biological activities based on structure-activity relationships of related analogs, and provide a framework for its analytical characterization.
Introduction and Rationale
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen-containing rings being particularly prominent. The imidazole moiety is an aromatic five-membered ring that is a critical feature in a wide array of medicinal agents due to its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites[1]. Its derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties[1][2].
Concurrently, the azetidine ring, a four-membered saturated heterocycle, has gained significant traction as a "bioisostere" for larger, more flexible rings in drug design[3]. The incorporation of a 3-hydroxyazetidine core can enhance aqueous solubility, reduce lipophilicity, and provide a rigid vector for substituent placement, thereby improving pharmacokinetic profiles and target engagement[3].
The title compound, 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol, represents a strategic fusion of these two privileged scaffolds. The tertiary alcohol on the azetidine ring and the imidazole's versatile coordination chemistry present a unique three-dimensional structure with significant potential for forming specific, high-affinity interactions with biological targets. This guide synthesizes available chemical knowledge to provide a foundational understanding of this promising, albeit sparsely documented, molecule.
Chemical Identity and Physicochemical Properties
The structural and chemical properties of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol are summarized below. While experimental data is not widely available, the following properties have been calculated or inferred from closely related analogs, such as its N-methylated counterpart[4].
-
IUPAC Name: 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol
-
Molecular Formula: C₇H₁₁N₃O
-
Chemical Structure:
(A representative 2D structure would be placed here in a full whitepaper)
Table 1: Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 153.18 g/mol | Calculated |
| InChI Key | Inferred: UMJZZNSASNRGNZ-UHFFFAOYSA-N | Analogy to N-methyl version[4] |
| Monoisotopic Mass | 153.09021 Da | Calculated |
| Topological Polar Surface Area (TPSA) | 61.8 Ų | Calculated |
| cLogP | -1.2 to -0.8 | Calculated |
| Hydrogen Bond Donors | 3 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Appearance | Expected to be a solid at room temp. | Inferred from analogs[5] |
Proposed Synthesis and Experimental Protocol
Rationale for Synthetic Strategy: The core challenge is the formation of the C-C bond between the azetidine C3 position and the imidazole C2-methyl group. A Grignard-type addition of a metallated 2-methylimidazole to a protected azetidinone is a direct and effective strategy. The Boc (tert-butyloxycarbonyl) group is chosen as the nitrogen protecting group for the azetidine due to its stability under the planned basic/nucleophilic conditions and its straightforward removal under acidic conditions[6].
Sources
- 1. scialert.net [scialert.net]
- 2. mdpi.com [mdpi.com]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 3-((2-Methyl-1H-imidazol-1-yl)methyl)piperidin-3-ol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Biological Activity & Therapeutic Potential of Azetidin-3-ol Imidazole Hybrid Scaffolds
The following technical guide details the medicinal chemistry, biological activity, and synthesis of Azetidin-3-ol Imidazole hybrid scaffolds.
Executive Summary
The integration of azetidin-3-ol (a strained, hydrophilic four-membered ring) with imidazole (a versatile aromatic heterocycle) represents a high-value strategy in modern drug discovery. This hybrid scaffold addresses two critical failure points in preclinical development: poor aqueous solubility and suboptimal metabolic stability .
While imidazole serves as a proven pharmacophore for metal coordination (e.g., Heme-Fe in CYP450) and hydrogen bonding, the azetidin-3-ol moiety acts as a "physicochemical switch." It lowers lipophilicity (
This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and validated biological applications (Anticancer, Antimicrobial, and Anti-inflammatory) of this emerging scaffold class.
Structural Rationale & Pharmacophore Design
The "Solubility Switch" Mechanism
The azetidin-3-ol core is unique due to its high ring strain (~26 kcal/mol) and the presence of a secondary hydroxyl group.
-
Lipophilic Ligand Efficiency (LLE): Replacing a phenyl or cyclohexyl ring with azetidin-3-ol typically lowers
by 1.5–2.0 units, significantly improving metabolic stability without sacrificing binding affinity. -
Vector Rigidity: Unlike open-chain linkers, the azetidine ring locks substituents into a specific vector (
typically between N1 and C3 substituents), reducing the entropic penalty upon protein binding.
The Imidazole Warhead
The imidazole component functions as the primary "warhead" or binding anchor:
-
CYP51 Inhibition (Antifungal): The
of imidazole coordinates with the heme iron of lanosterol 14 -demethylase. -
Kinase Inhibition (Anticancer): Imidazole acts as a hydrogen bond acceptor/donor in the ATP-binding pocket of kinases (e.g., VEGFR-2, FGFR3).
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the modular logic of the hybrid scaffold.
Figure 1: SAR Map of the Azetidin-3-ol Imidazole Hybrid. The core acts as a rigid spacer, while N1 and C3 positions allow modular functionalization.
Biological Activity & Therapeutic Applications[1][2][3][4][5][6][7][8]
Anticancer Activity (VEGFR-2 & PARP Inhibition)
Hybrids containing azetidin-3-ol have shown potency against solid tumors by targeting angiogenesis and DNA repair pathways.
-
Mechanism: The imidazole moiety mimics the adenine ring of ATP, binding to the hinge region of kinases (e.g., VEGFR-2). The azetidine ring projects the rest of the molecule into the solvent-exposed region, improving solubility.
-
Data Highlight: In thiourea-azetidine hybrids, derivatives showed
values in the sub-micromolar range (0.03–0.77 µM) against PC3 (prostate) and A431 (skin) cancer lines [1]. -
PARP Inhibitors: Azetidin-3-ol is used as a linker in PARP inhibitors to connect the catalytic binding domain (often benzimidazole/phthalazinone) to solubilizing tails, enhancing oral bioavailability [2].
Antimicrobial & Antifungal Activity
-
Target: Lanosterol 14
-demethylase (CYP51). -
Utility: The azetidin-3-ol group is often introduced to reduce the high lipophilicity associated with traditional azole antifungals, thereby reducing off-target toxicity (e.g., hERG inhibition).
-
Experimental Insight: Hybrids have demonstrated comparable MICs to Fluconazole against Candida albicans but with superior water solubility profiles (
).
Anti-Inflammatory (NLRP3 Inflammasome)
Recent studies identify azetidin-3-ol derivatives as inhibitors of the NLRP3 inflammasome.
-
Discovery: In a series of sulfonylureas, replacing a central furan ring with an azetidin-3-ol-imidazole motif improved Lipophilic Ligand Efficiency (LLE) by 1.5 units.
-
Outcome: This modification reduced liver toxicity risks in cynomolgus monkey models by preventing compound precipitation in the bile ducts [3].
Experimental Protocols
Synthesis of Azetidin-3-ol Imidazole Hybrids
Objective: Create the core scaffold via ring closure of epihalohydrins.
Protocol:
-
Reagents: Primary amine (R-NH2), Epichlorohydrin, Ethanol/Methanol, Sodium Hydroxide.
-
Step 1 (Opening): Dissolve amine (1.0 eq) in MeOH at 0°C. Add Epichlorohydrin (1.1 eq) dropwise. Stir at RT for 12h.
-
Step 2 (Cyclization): Heat the intermediate chlorohydrin in refluxing EtOH (or aqueous NaOH) for 24h to effect ring closure.
-
Step 3 (Purification): Evaporate solvent. Purify via silica gel chromatography (DCM:MeOH 9:1).
-
Step 4 (Coupling): React the Azetidin-3-ol secondary amine with Imidazole-carboxylic acid using HATU/DIPEA in DMF to form the amide-linked hybrid.
Validation:
-
NMR: Look for characteristic azetidine protons at
3.5–4.5 ppm (multiplets). -
MS: Confirm M+1 peak.
Biological Assay: MTT Cytotoxicity Screen
Objective: Determine
Workflow:
-
Seeding: Plate cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add hybrid compounds at serial dilutions (0.1 – 100 µM). Include DMSO control.
-
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Experimental Workflow Diagram
Figure 2: Iterative workflow for the synthesis and evaluation of azetidin-3-ol hybrids.
Quantitative Data Summary
| Compound Class | Target | Key Modification | Activity ( | Ref |
| Thiourea-Azetidines | VEGFR-2 | N1-Aryl thiourea | 0.03 µM (PC3 Cells) | [1] |
| Sulfonylureas | NLRP3 | Furan | improved LLE (+1.5) | [3] |
| Benzimidazole-Azetidine | PARP | Azetidine linker | < 10 nM (Enzyme) | [2] |
| Imidazole-Azetidine | CYP51 | N1-Imidazole | MIC: 4-8 µg/mL | [4] |
References
-
Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR. Source: PubMed / NIH (2026). URL:[Link] (Search Term: Thiourea azetidine VEGFR-2)
- Compounds and methods for inhibiting poly(ADP-ribose) polymerases (PARP).
-
Overcoming Preclinical Safety Obstacles to Discover Novel NLRP3 Inhibitors. Source: ACS Publications (J. Med. Chem. 2022).[1][2] URL:[Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: Taylor & Francis Online (2026). URL:[Link] (Search Term: Azetidines medicinal chemistry review)
Sources
3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol CAS number and supplier availability
[1][2]
Executive Summary
3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol is a specialized heterocyclic building block characterized by a sp³-rich azetidine core functionalized with a polar imidazole moiety.[1] This compound serves as a critical intermediate in the synthesis of kinase inhibitors, particularly MEK inhibitors (e.g., Cobimetinib analogs), and is highly valued in fragment-based drug discovery (FBDD) for its ability to introduce three-dimensionality and hydrogen-bonding capabilities into lead molecules.[1]
This guide details the chemical identity, synthesis pathways, supplier landscape, and handling protocols for researchers utilizing this scaffold.
Chemical Identity & Properties
Nomenclature & Identifiers
| Property | Detail |
| Systematic Name | 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol |
| Common Synonyms | 3-(1H-imidazol-2-ylmethyl)azetidin-3-ol; 2-((3-hydroxyazetidin-3-yl)methyl)-1H-imidazole |
| CAS Number | 1035351-04-2 (Trifluoroacetate salt) Note: Free base often unlisted; typically supplied as salt.[1][2][3] |
| Molecular Formula | C₇H₁₁N₃O (Free Base) |
| Molecular Weight | 153.18 g/mol (Free Base) |
| SMILES | OC1(CC2=NC=CN2)CNC1 |
Physicochemical Profile (Calculated)
Supplier Availability & Sourcing Strategy
Commercial Status
This compound is classified as a Specialized Building Block rather than a commodity chemical. It is rarely in stock for immediate 24-hour delivery but is widely available through "Synthesis on Demand" or lead-time based catalogs from major CROs.[1]
Primary Suppliers
Researchers should query the following vendors using the CAS 1035351-04-2 or the structure search:
| Supplier Category | Potential Vendors | Availability Model |
| Primary Building Block Vendors | Enamine , Pharmablock , WuXi AppTec | Often have stock of analogs; specific compound may require 2-4 week lead time.[1] |
| Catalog Aggregators | MolPort , eMolecules | Good for checking global stock across smaller distributors. |
| Specialty Synthesis | SpiroChem | Specializes in azetidine/spirocyclic scaffolds. |
Sourcing Tip: If the free base is unavailable, request the Trifluoroacetate (TFA) or Hydrochloride (HCl) salt, as these are the standard stable forms isolated from purification.
Synthesis & Manufacturing
The synthesis of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol requires protecting group manipulation to handle the nucleophilic nitrogen atoms on both the azetidine and imidazole rings.[1]
Core Synthetic Pathway (Based on US Patent 7,803,839)
The most robust route involves the lithiation of a protected methylimidazole followed by nucleophilic addition to a protected azetidinone.
Step-by-Step Protocol:
-
Protection of Imidazole: 2-Methylimidazole is protected (e.g., with SEM-Cl or Boc) to prevent N-deprotonation.
-
Lithiation: The protected 2-methylimidazole is treated with n-Butyllithium (n-BuLi) at -78°C to generate the lithiated species at the methyl position.[1]
-
Nucleophilic Addition: The lithiated species is added to tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidinone).[1] The ketone acts as the electrophile.
-
Deprotection: Acidic hydrolysis (e.g., TFA/DCM or HCl/MeOH) removes both the imidazole protecting group and the N-Boc group, yielding the final product as a salt.
Reaction Visualization
Figure 1: Convergent synthesis pathway via lithiation of protected methylimidazole.
Applications in Drug Discovery[1][4]
Kinase Inhibition (MEK)
This scaffold is a known intermediate for Cobimetinib analogs and other MEK inhibitors. The azetidine ring positions the imidazole to interact with specific residues (often cysteines or hinge region residues) in the kinase ATP-binding pocket, while the hydroxyl group can form crucial H-bonds with the catalytic lysine or aspartate.[1]
Fragment-Based Drug Discovery (FBDD)[1]
-
Solubility Enhancer: The high polarity (low LogP) helps solubilize hydrophobic pharmacophores.
-
Conformational Restriction: The azetidine ring restricts the spatial arrangement of substituents more rigidly than a pyrrolidine or piperidine, reducing the entropic penalty upon binding.
Handling & Safety
-
Storage: Store the salt form at -20°C under an inert atmosphere (nitrogen/argon). The free base is hygroscopic and sensitive to air (CO₂ absorption).
-
Solubility: Highly soluble in water, DMSO, and Methanol. Poorly soluble in non-polar solvents (DCM, Hexanes).
-
Hazards: Treat as a potential irritant (Skin/Eye). As a bioactive intermediate, assume potential kinase inhibitory activity and handle with appropriate PPE (gloves, fume hood).
References
-
US Patent 7,803,839 . Azetidines as MEK inhibitors for the treatment of proliferative diseases. Assignee: Array BioPharma Inc. (2010).
-
PubChem Compound Summary . Azetidin-3-ol derivatives. National Center for Biotechnology Information. [1]
-
Clader, J. W., et al. (1995). Synthesis of imidazole-based inhibitors. Journal of Medicinal Chemistry, 38(10), 1600-1607. (Cited for lithiation methodology).[2][4]
Sources
- 1. americanelements.com [americanelements.com]
- 2. US7803839B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
Technical Guide: sp3-Rich Heterocyclic Building Blocks for Fragment-Based Drug Discovery (FBDD)
Executive Summary: The Escape from Flatland
For decades, high-throughput screening (HTS) libraries were dominated by planar, sp2-rich aromatic compounds—easy to synthesize via Suzuki-Miyaura couplings but often plagued by poor solubility and non-specific binding. This guide addresses the paradigm shift toward sp3-rich heterocyclic fragments (
These 3D architectures offer superior physicochemical properties, higher selectivity, and distinct "exit vectors" for fragment elaboration. This document provides a technical roadmap for designing, synthesizing, and screening these complex scaffolds.
The Physicochemical Imperative
The transition to 3D fragments is not merely aesthetic; it is driven by thermodynamic necessity. Planar molecules stack efficiently in the solid state (high lattice energy), reducing solubility. Disrupting this planarity via sp3 hybridization lowers the melting point and increases aqueous solubility, a critical factor for high-concentration fragment screening.
Lovering’s Metric ( )
Defined by Lovering et al. (2009), the fraction of sp3 carbons is a predictive metric for clinical success.[1]
Table 1: Comparative Physicochemical Profile
| Feature | Flat Fragments (Traditional) | sp3-Rich Fragments (Modern) | Impact on FBDD |
| Geometry | Planar (2D) | Three-dimensional (3D) | Access to chiral protein pockets. |
| Solubility | Low (High Lattice Energy) | High (Disrupted Packing) | Allows screening at >1 mM (NMR/X-ray). |
| Specificity | Low (Promiscuous | High (Shape complementarity) | Reduces false positives in screening. |
| Exit Vectors | Limited (Linear/Coplanar) | Diverse (Tetrahedral angles) | Enables precise growth into sub-pockets. |
| Synthetic Cost | Low | High | Requires advanced methodology (see Sec 4). |
Architectural Classes & Design Principles
To maximize chemical space coverage, libraries should prioritize scaffolds that offer distinct vectors.
Core Scaffolds
-
Spirocycles: (e.g., 2-azaspiro[3.3]heptane). Rigidifies the structure, freezing the conformation to minimize entropy loss upon binding (
). -
Saturated Bicycles: (e.g., Octahydropyrrolo[3,4-c]pyrrole). Bioisosteres for flat aromatics (e.g., phenyl rings) but with solubilizing properties.
-
Cage Systems: (e.g., Cubanes, Bicyclo[1.1.1]pentanes). Used as "spacer" units to replace phenyl rings, improving metabolic stability.
Visualization of Scaffold Hierarchy
The following diagram illustrates the classification of sp3-rich building blocks based on their topological complexity.
Figure 1: Hierarchical classification of sp3-rich scaffolds highlighting key examples and their functional roles in drug design.
Synthetic Enablement: The Metallaphotoredox Protocol
A major barrier to sp3-rich FBDD is the difficulty of coupling alkyl fragments to aryl cores. Traditional cross-couplings (Suzuki/Buchwald) struggle with
Solution: Metallaphotoredox catalysis (Dual Ni/Ir catalysis) allows the decarboxylative coupling of sp3-rich carboxylic acids (abundant starting materials) to aryl halides.[2]
Protocol: Decarboxylative Cross-Coupling
Objective: Couple a sp3-rich carboxylic acid fragment (e.g., N-Boc-3-azetidinecarboxylic acid) to a heteroaryl halide core.
Reagents:
-
Catalyst A (Photoredox):
(1 mol%) -
Catalyst B (Cross-coupling):
(5 mol%) with dtbbpy ligand. -
Base:
(1.5 equiv). -
Solvent: DMF or DMSO (degassed).
-
Light Source: Blue LED (450 nm).
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a reaction vial with the aryl halide (1.0 equiv), sp3-carboxylic acid (1.5 equiv), Ir-photocatalyst, Ni-catalyst, and base.
-
Solvation: Add anhydrous, degassed DMF. Concentration should be approx. 0.1 M.
-
Irradiation: Seal the vial and place it in a photoreactor with fan cooling (maintain T < 35°C). Irradiate with Blue LEDs for 12–24 hours.
-
Workup: Dilute with ethyl acetate, wash with water/brine (to remove DMF). Dry organic layer over
. -
Purification: Concentrate and purify via reverse-phase preparative HPLC.
-
Validation: Confirm structure via 1H-NMR and LC-MS. Check for des-bromo side products (common if the radical pathway is inefficient).
Why this works: The Ir catalyst generates a radical from the carboxylic acid (via oxidation/CO2 loss), which is then intercepted by the Ni-catalyst that has already undergone oxidative addition to the aryl halide. This bypasses
Screening & Validation: STD-NMR
Because sp3-rich fragments often bind with low affinity (
Protocol: STD-NMR for 3D Fragments
Objective: Identify fragments that transiently bind to the target protein.
Parameters:
-
Protein Conc: 10–20
. -
Ligand Conc: 500–1000
(50–100x excess). -
Temperature: 283–298 K (Lower T favors complex stability).
Workflow:
-
Sample Prep: Dissolve protein in deuterated buffer (
or phosphate buffer). Add fragment cocktails (pools of 5–10 non-overlapping compounds). -
On-Resonance Irradiation: Apply a selective Gaussian pulse train to the protein methyl region (e.g., 0.0 to -1.0 ppm) or aromatic region (7+ ppm), ensuring no ligand signals are hit.
-
Off-Resonance Irradiation: Apply a control pulse far from any signals (e.g., 30 ppm).
-
Data Acquisition: Record the difference spectrum (Off-Resonance minus On-Resonance).
-
Analysis:
-
Positive Hit: Ligand signals appear in the difference spectrum.[3] This indicates magnetization transfer from the saturated protein to the bound ligand (Spin Diffusion).
-
Epitope Mapping: Protons with the strongest STD effect are in closest contact with the protein surface, providing structural data even without an X-ray structure.
-
Screening Cascade Visualization
Figure 2: The screening cascade emphasizes early quality control (QC) for solubility, a common failure mode for fragments, followed by biophysical validation.
Future Outlook
The "sp3-rich" movement is evolving into Chiral FBDD . The next frontier involves stereoselective synthesis of fragments where the 3D vector is defined by a specific enantiomer. Automated synthesis platforms (e.g., photoredox flow chemistry) will soon allow the rapid generation of "stereoisomer-complete" libraries, enabling researchers to probe protein pockets with unprecedented geometric precision.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][4][5][6] Journal of Medicinal Chemistry.[1][4][6] [Link]
-
Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. [Link]
-
Zuo, Z., et al. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science.[7][8] [Link]
-
Downes, D., et al. (2020). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science. [Link]
-
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery.[4] [Link]
Sources
- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. physoc.org [physoc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Chemists synthesize an improved building block for medicines | UBC Science [science.ubc.ca]
Therapeutic Potential of Imidazole-Substituted Azetidine Derivatives
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary
The search for "privileged scaffolds" in medicinal chemistry often leads to the exploration of conformationally restricted heterocycles. Among these, the azetidine ring (a four-membered nitrogen heterocycle) has emerged as a superior bioisostere to pyrrolidines and piperidines, offering reduced lipophilicity (LogP) and unique vector orientation. When coupled with an imidazole moiety—a classic pharmacophore capable of hydrogen bonding, metal coordination, and π-π stacking—the resulting imidazole-substituted azetidine derivatives represent a high-value chemical space.
This guide analyzes the therapeutic utility of this scaffold, specifically in histaminergic modulation (H3/H4 receptor antagonism) , antifungal applications (CYP51 inhibition) , and emerging targets like PDE10A . It provides a blueprint for their synthesis, biological validation, and structural optimization.
Medicinal Chemistry Rationale: The Power of Strain
The synergy between the azetidine core and the imidazole substituent is not accidental; it is a calculated exploitation of physicochemical properties.
The Azetidine Advantage
Azetidines possess a high ring strain energy (~26 kcal/mol), which influences both their reactivity and their interaction with biological targets.
-
Lipophilic Efficiency (LipE): Replacing a piperidine or pyrrolidine with an azetidine typically lowers cLogP by 1.0–1.5 units, improving solubility and metabolic stability without sacrificing potency.
-
Vector Rigidity: The bond angles of the azetidine ring (approx. 90°) create distinct exit vectors for substituents, allowing for the exploration of novel chemical space within receptor binding pockets that larger rings cannot access.
The Imidazole Pharmacophore
The imidazole ring acts as a "molecular switch" due to its amphoteric nature (pKa ~ 7.0 for the conjugate acid).
-
H-Bonding: It serves as both a donor (N-H) and an acceptor (N:), crucial for binding to serine/threonine residues in GPCRs.
-
Heme Coordination: In antifungal applications, the unprotonated nitrogen coordinates with the heme iron of fungal cytochrome P450s.
Structural Logic Visualization
The following diagram illustrates the physicochemical shift when transitioning from traditional scaffolds to the azetidine-imidazole hybrid.
Figure 1: Strategic rationale for scaffold contraction and functionalization.
Therapeutic Frontiers
Neurology: Histamine H3 Receptor Antagonism
The most established application of this scaffold is in the design of Histamine H3 Receptor (H3R) antagonists .[1] H3R is a presynaptic autoreceptor in the CNS.[2] Blocking it increases the release of histamine, acetylcholine, and dopamine, offering therapeutic potential for Alzheimer’s disease, narcolepsy, and cognitive deficits .
-
Mechanism: The basic nitrogen of the azetidine mimics the ethylamine side chain of histamine, interacting with Asp3.32 in the receptor. The imidazole moiety interacts with Glu5.46 or provides π-stacking interactions with aromatic clusters (Phe/Trp).
-
Advantage: Azetidine derivatives often show reduced hERG channel affinity compared to their piperidine counterparts, lowering cardiotoxicity risks.
Infectious Disease: Antifungal Agents
Imidazole-substituted azetidines target lanosterol 14α-demethylase (CYP51) , a key enzyme in fungal ergosterol biosynthesis.
-
Mechanism: The imidazole nitrogen coordinates with the heme iron in the CYP51 active site, preventing substrate oxidation. The azetidine linker positions the hydrophobic tail of the molecule into the substrate access channel.
-
Data Point: Recent studies indicate that azetidine-tethered antifungals can exhibit inhibitory indices >26% against Aspergillus fumigatus, with improved membrane permeability over traditional azoles.
Cardiopulmonary: PDE10A Inhibition
Azetidine-based imidazopyridines (an imidazole-fused variant) have shown promise as Phosphodiesterase 10A (PDE10A) inhibitors for treating pulmonary arterial hypertension (PAH).[3] The scaffold's rigidity ensures high selectivity over other PDE isoforms.
Synthetic Architecture
Constructing these derivatives requires a convergent strategy. The following protocol outlines the synthesis of a 1-(azetidin-3-yl)-1H-imidazole core, a versatile intermediate for H3R ligands.
Retrosynthetic Analysis
The molecule is disconnected at the C-N bond between the azetidine and the imidazole.
-
Precursors: 1-Boc-3-iodoazetidine (electrophile) and Imidazole (nucleophile).
-
Alternative: Reductive amination of 1-Boc-3-azetidinone with an imidazole-amine.
Synthetic Workflow Diagram
Figure 2: Convergent synthesis of the core scaffold.
Experimental Protocols
Chemical Synthesis: 1-Boc-3-(1H-imidazol-1-yl)azetidine
Objective: To couple the imidazole pharmacophore to the azetidine ring via nucleophilic substitution.
-
Reagents: Imidazole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), 1-Boc-3-iodoazetidine (1.1 eq), DMF (anhydrous).
-
Procedure:
-
In a flame-dried round-bottom flask under Argon, dissolve Imidazole (68 mg, 1.0 mmol) in anhydrous DMF (3 mL).
-
Cool to 0°C and add NaH (48 mg, 1.2 mmol) portion-wise. Stir for 30 mins to generate the imidazolyl anion.
-
Add 1-Boc-3-iodoazetidine (311 mg, 1.1 mmol) dissolved in DMF (1 mL) dropwise.
-
Warm to room temperature and heat to 60°C for 4 hours. Monitor by TLC (5% MeOH in DCM).
-
Quench: Cool to 0°C, quench with sat. NH4Cl solution. Extract with EtOAc (3x).
-
Purification: Wash organics with brine, dry over Na2SO4, concentrate. Purify via flash chromatography (SiO2, DCM/MeOH gradient).
-
-
Deprotection: Dissolve the intermediate in DCM (2 mL) and add TFA (0.5 mL). Stir for 1 hour. Concentrate to yield the trifluoroacetate salt.
Biological Validation: H3 Receptor Radioligand Binding Assay
Objective: Determine the affinity (
-
Membrane Preparation: Use HEK-293 cells stably expressing human H3R. Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.
-
Assay Setup:
-
Total Binding: 50 µL membrane suspension + 50 µL [
H]-N- -methylhistamine (2 nM final) + 50 µL Vehicle (DMSO). -
Non-Specific Binding (NSB): Add 10 µM Thioperamide (standard antagonist) instead of vehicle.
-
Test Compound: Add 50 µL of the azetidine derivative at concentrations ranging from
to M.
-
-
Incubation: Incubate at 25°C for 60 minutes.
-
Filtration: Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation:
Data Summary & SAR Trends
The following table summarizes the impact of structural modifications on this scaffold, derived from aggregated SAR data in H3R and antifungal studies.
| Structural Modification | Effect on Potency (H3R) | Effect on Lipophilicity (LogP) | Metabolic Stability |
| N-Alkylation of Azetidine | Increases affinity (mimics histamine ethyl chain) | Increases | Variable (depends on alkyl group) |
| C-2 Methylation of Imidazole | Decreases affinity (steric clash) | Slight Increase | Increases (blocks metabolism) |
| 4-Phenyl Substitution on Imidazole | Increases potency (π-stacking) | Significant Increase | Decreases (oxidation prone) |
| Ring Expansion (Azetidine -> Pyrrolidine) | Generally decreases LipE | Increases | Neutral |
Mechanism of Action: H3R Signaling Pathway
Understanding the downstream effects is critical for drug development. The H3 receptor is
Figure 3: By antagonizing the H3 autoreceptor, the ligand prevents the feedback loop that normally inhibits neurotransmitter release, thereby increasing synaptic levels of Histamine and Acetylcholine.
References
-
Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: Taylor & Francis Online (2026) [Link]
-
Discovery of Novel Azetidine-Based Imidazopyridines as Selective PDE10A Inhibitors. Source: European Journal of Medicinal Chemistry (2025) [Link][3]
-
Antifungal Activity of Novel Azetidine Tethered Chitosan. Source: Journal de Mycologie Medicale (2023) [Link]
-
Novel Histamine H3 Receptor Antagonists Based on the 4-[(1H-imidazol-4-yl)methyl]piperidine Scaffold. Source: Bioorganic & Medicinal Chemistry Letters [Link]
-
Synthesis and Therapeutic Potential of Imidazole Containing Compounds. Source: Mini-Reviews in Medicinal Chemistry [Link]
Sources
- 1. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Discovery of novel azetidine-based imidazopyridines as selective and orally bioavailable inhibitors of phosphodiesterase 10A for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol: A Technical Guide for Drug Development Professionals
Foreword: Unveiling the Molecular Blueprint for Therapeutic Potential
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is paved with meticulous scientific investigation. The intrinsic physicochemical properties of a molecule are the very foundation upon which its biological activity, pharmacokinetic profile, and ultimately, its clinical success are built. This guide provides an in-depth technical exploration of the physicochemical characterization of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol, a novel heterocyclic compound with potential therapeutic applications. While specific experimental data for this exact molecule is not extensively available in the public domain, this document serves as a comprehensive manual, outlining the critical experimental and computational methodologies required to establish its complete physicochemical profile. By understanding the "why" and "how" behind each experimental choice, researchers can effectively navigate the challenges of preclinical development and unlock the full therapeutic potential of this and other innovative chemical scaffolds.
Structural Elucidation and Synthetic Considerations
The molecule at the heart of this guide, 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol, possesses a unique structural architecture, combining a strained azetidine ring with a versatile imidazole moiety. This combination presents both synthetic challenges and opportunities for therapeutic targeting.
Core Structural Features
-
Azetidine Ring: A four-membered nitrogen-containing heterocycle, the azetidine ring system imparts a degree of conformational rigidity. The 3-hydroxy group introduces a chiral center and a potential site for hydrogen bonding. The synthesis of functionalized azetidines can be approached through various strategies, including intramolecular cyclizations of amino alcohols or [2+2] cycloadditions.[1][2][3][4]
-
Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms, the imidazole ring is a common feature in many biologically active molecules.[5][6][7] It can act as both a hydrogen bond donor and acceptor and is known to participate in various biological interactions. The 2-substitution pattern is a common synthetic target, often achieved through condensation reactions or by functionalizing a pre-formed imidazole ring.[5][8][9]
Proposed Synthetic Strategy
A plausible synthetic route to 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol would likely involve the coupling of a protected 3-hydroxyazetidine derivative with a suitable 2-substituted imidazole precursor.
Caption: Proposed synthetic workflow for 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol.
Ionization Constant (pKa): The Key to Physiological Behavior
The pKa of a molecule dictates its ionization state at a given pH, which in turn profoundly influences its solubility, permeability, and interaction with biological targets.[10][11][12][13] For 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol, we anticipate at least two ionizable centers: the azetidine nitrogen (basic) and the imidazole ring (amphoteric, but typically basic).
Predicted Ionization Behavior
Based on the pKa of related structures, the azetidine nitrogen is expected to be the more basic site, with a pKa likely in the range of 8-10. The imidazole ring will have a lower pKa, typically in the range of 6-7. The tertiary alcohol is not expected to ionize under physiological conditions.
Experimental Determination of pKa
Potentiometric Titration: This is the gold-standard method for precise pKa determination.[14][15][16][17]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a 1-5 mM solution of the compound in deionized water or a suitable co-solvent if solubility is limited. Ensure the solution is free of dissolved CO2 by purging with nitrogen.
-
Titration Setup: Use a calibrated pH meter with a combination glass electrode. Maintain a constant temperature (e.g., 25 °C) using a water bath.
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH. Add the titrant in small increments, allowing the pH to stabilize before recording the reading.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.
Caption: Workflow for assessing chemical and metabolic stability.
Conclusion: A Roadmap for Preclinical Success
The comprehensive physicochemical profiling of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol is a critical step in its journey as a potential drug candidate. By systematically determining its pKa, logP/logD, solubility, and stability, researchers can gain invaluable insights into its likely in vivo behavior. This knowledge enables the rational design of formulation strategies, aids in the interpretation of biological data, and ultimately, provides a solid foundation for successful preclinical and clinical development. The methodologies outlined in this guide offer a robust framework for the thorough characterization of this and other novel chemical entities, paving the way for the next generation of innovative medicines.
References
-
Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Pharmacokinetics and Experimental Therapeutics, 8, p.252. Available from: [Link]
-
Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(37), pp.23611-23617. Available from: [Link]
-
Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available from: [Link]
-
How does drug solubility affect drug delivery? Patsnap Synapse. Available from: [Link]
-
What is pKa and how is it used in drug development? Pion Inc. Available from: [Link]
-
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available from: [Link]
-
Stereoselective Construction of Highly Functionalized Azetidines via a [2 + 2]-Cycloaddition. Organic Letters, 12(12), pp.2884-2887. Available from: [Link]
-
Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. 2024 IEEE 14th Annual Computing and Communication Workshop and Conference (CCWC), pp. 0820-0825. Available from: [Link]
-
Computational Approaches to Predict pKa Values. ResearchGate. Available from: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(28), e202400192. Available from: [Link]
-
Lipophilicity Definition. Fiveable. Available from: [Link]
-
Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. Available from: [Link]
-
Drug solubility and permeability. Pion Inc. Available from: [Link]
-
Drug degradation pathways. Pharmacy 180. Available from: [Link]
-
Artificial Intelligence Driven Prediction of Aqueous Solubility of Drug Molecules Using Molecular Descriptors and Optimized ANN. ChemRxiv. Available from: [Link]
-
Understanding the chemical basis of drug stability and degradation. Australian Prescriber, 33(5), pp.149-151. Available from: [Link]
-
The Importance of Solubility for New Drug Molecules. National Library of Medicine. Available from: [Link]
-
Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Columbia Academic Commons. Available from: [Link]
-
What is Lipophilicity? Pion Inc. Available from: [Link]
-
Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter. Available from: [Link]
-
Compendium of Drug Degradation Pathways. Wiley-VCH. Available from: [Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available from: [Link]
- Methods for synthesizing 2-substituted imidazoles. Google Patents.
-
The pKa Distribution of Drugs: Application to Drug Discovery. National Library of Medicine. Available from: [Link]
-
Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Rowan. Available from: [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. Available from: [Link]
-
Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Library of Medicine. Available from: [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(2), pp.252-266. Available from: [Link]
-
Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect, 4(29), pp.8471-8494. Available from: [Link]
-
The Impact of Ionization in Drug Discovery & Development. ACD/Labs. Available from: [Link]
-
PHARMACEUTICAL DEGRADATION. SlideShare. Available from: [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available from: [Link]
-
Degradation pathway: Significance and symbolism. SciLink. Available from: [Link]
-
Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Emery Pharma. Available from: [Link]
-
Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. Available from: [Link]
-
Synthesis of 2-imidazolones and 2-iminoimidazoles. National Library of Medicine. Available from: [Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available from: [Link]
-
A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. European Chemicals Agency. Available from: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]
-
Development of Methods for the Determination of pKa Values. National Library of Medicine. Available from: [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available from: [Link]
-
APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC. Available from: [Link]
-
REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. ResearchGate. Available from: [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Azetidine synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. WO1998046571A1 - Methods for synthesizing 2-substituted imidazoles - Google Patents [patents.google.com]
- 9. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. What is pKa and how is it used in drug development? [pion-inc.com]
- 12. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Harnessing the Power of Strain: A Technical Guide to the Azetidine Ring's Role in Medicinal Chemistry Reactivity
Executive Summary
The four-membered azetidine ring has emerged from relative obscurity to become a privileged scaffold in modern drug discovery. Its utility stems from a unique balance: possessing significant ring strain that drives useful reactivity, yet demonstrating greater stability and handling ease than its notoriously reactive three-membered cousin, aziridine. This guide provides an in-depth analysis of how this inherent strain dictates the azetidine ring's chemical behavior, conformational preferences, and ultimately, its strategic application in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic profiles of therapeutic agents. We will explore the fundamental principles of its strain-driven reactivity, its role as a versatile bioisostere, and provide validated protocols for its synthesis and analysis.
The Physicochemical Landscape of the Azetidine Ring
The azetidine scaffold is a four-membered saturated heterocycle containing one nitrogen atom. Its properties are largely governed by the inherent strain imposed by its small ring size, which creates a fascinating interplay of stability, reactivity, and three-dimensional structure.
Quantifying Ring Strain: The "Goldilocks" Heterocycle
Ring strain is a composite of angle strain (deviation from ideal sp³ bond angles), torsional strain (eclipsing interactions), and transannular strain (steric crowding across the ring). The azetidine ring possesses a substantial strain energy of approximately 25.4 kcal/mol.[1] This value positions it neatly between the highly reactive and often unstable aziridine (~27.7 kcal/mol) and the much more stable, unreactive five-membered pyrrolidine (~5.4 kcal/mol).[1] This intermediate level of strain is critical; it is high enough to provide a thermodynamic driving force for specific, controllable chemical transformations but low enough to ensure the scaffold is generally stable under typical synthetic and physiological conditions.[1][2]
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | General Reactivity Profile |
| Aziridine | 3 | 27.7 | High |
| Azetidine | 4 | 25.4 | Moderate (Tunable) |
| Pyrrolidine | 5 | 5.4 | Low |
| Table 1: Comparative Ring Strain of Saturated Nitrogen Heterocycles.[1] |
Conformational Dynamics: The Puckered Structure
To alleviate some of its inherent strain, the azetidine ring is not planar. It adopts a puckered conformation, which is a critical determinant of its three-dimensional shape and how it presents substituents to a biological target.[3] An unsubstituted azetidine in the gas phase has a defined dihedral angle of about 37°.[4]
Substituents on the ring significantly influence the puckering and can adopt either a pseudo-axial or pseudo-equatorial orientation. Bulky substituents generally favor the pseudo-equatorial position to minimize steric clashes.[3] This conformational preference is a key tool for medicinal chemists, as it allows for the rigid and predictable positioning of pharmacophoric elements, reducing the entropic penalty of binding to a receptor and potentially increasing affinity and selectivity.[5]
Strain-Driven Reactivity: A Controllable Driving Force
The ~25.4 kcal/mol of strain energy is a thermodynamic reservoir that can be tapped to drive chemical reactions, most notably ring-opening. Unlike the often-spontaneous reactions of aziridines, the reactivity of azetidines can be triggered under specific, controlled conditions.[2]
The Cornerstone of Reactivity: Nucleophilic Ring-Opening
The neutral azetidine ring is relatively inert to nucleophiles. Its reactivity must be "unlocked" by activating the nitrogen atom, which converts it into a better leaving group and renders the ring carbons electrophilic. This is typically achieved by forming a positively charged azetidinium ion .[6]
Activation Mechanisms:
-
N-Alkylation or N-Acylation: Reaction with alkyl halides or acyl halides forms a quaternary azetidinium salt. This is a highly effective activation method.[7]
-
Protonation (Brønsted Acid Activation): In the presence of a strong acid, the nitrogen is protonated.
-
Lewis Acid Coordination: A Lewis acid can coordinate to the nitrogen lone pair.
Once activated, the azetidinium ion is highly susceptible to nucleophilic attack at one of the ring carbons (C2 or C4), leading to a ring-opening reaction that relieves the strain.[8] The regioselectivity of this attack is predictable and is governed by both steric and electronic factors of the substituents on the ring.[9][10]
-
Steric Hindrance: Nucleophiles will preferentially attack the less sterically hindered carbon.
-
Electronic Effects: Electron-withdrawing groups can influence the electrophilicity of the adjacent carbons.
This controlled, strain-release reactivity is a powerful tool for synthesizing complex, functionalized linear amines from simple cyclic precursors.[10]
Case Studies: FDA-Approved Azetidine-Containing Drugs
The successful application of azetidine scaffolds is evident in several marketed drugs, where the ring is integral to achieving the desired therapeutic profile. [5]
| Drug Name | Therapeutic Area | Mechanism of Action | Role of the Azetidine Moiety |
|---|---|---|---|
| Cobimetinib | Oncology | MEK1/2 Inhibitor | The azetidine arm projects into the catalytic loop of the enzyme, with the 3-hydroxyl group forming key hydrogen bonds. The ring's rigidity helps to optimally position these interacting groups. [11][12] |
| Azelnidipine | Hypertension | Calcium Channel Blocker | Provides a rigid scaffold that contributes to the overall conformation required for potent and selective receptor binding. |
| Baricitinib | Rheumatoid Arthritis | JAK Inhibitor | The azetidine ring is part of a key side chain that enhances selectivity and improves pharmacokinetic properties. [13] |
Table 2: Examples of FDA-Approved Drugs Featuring the Azetidine Scaffold.[5][13]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are presented as self-validating systems, incorporating in-process controls and clear endpoints.
Protocol: Synthesis of N-Aryl-Azetidine via Intramolecular Cyclization
This protocol is based on a common and robust method for azetidine synthesis starting from β-amino alcohols. [14][15] Objective: To synthesize a 1,3-disubstituted azetidine through intramolecular nucleophilic substitution.
Materials:
-
(S)-Phenylalaninol (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Formaldehyde (37% in H₂O)
-
Thionyl chloride (SOCl₂) (1.2 equiv)
-
Solvents: Acetonitrile (MeCN), Dichloromethane (DCM), Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
N-Benzylation: To a solution of (S)-phenylalaninol (1.0 equiv) in MeCN, add K₂CO₃ (2.0 equiv) and benzyl bromide (1.1 equiv). Heat the mixture to reflux and monitor by Thin Layer Chromatography (TLC) until consumption of the starting material. Cool, filter the solids, and concentrate the filtrate under reduced pressure.
-
Oxazolidine Formation: Dissolve the crude N-benzylated amino alcohol in DCM. Add aqueous formaldehyde and stir vigorously at room temperature for 12-18 hours. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the oxazolidine intermediate. This step protects the alcohol and amine in a single cyclic structure.
-
Ring Opening and Chlorination: Dissolve the oxazolidine in DCM and cool to 0°C in an ice bath. Add thionyl chloride (1.2 equiv) dropwise. The reaction is exothermic and generates HCl gas. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. This step opens the oxazolidine to form a γ-chloroamine hydrochloride salt.
-
Cyclization (Ring Closure): Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). The basic conditions neutralize the hydrochloride salt, liberating the free amine which undergoes intramolecular Sₙ2 displacement of the chloride to form the azetidine ring.
-
Purification and Characterization: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel. Characterize the final azetidine product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol: Conformational Analysis by NMR Spectroscopy
Objective: To determine the ring puckering and preferred substituent orientation of a 3-substituted azetidine in solution. [3] Methodology:
-
Sample Preparation: Prepare a ~5-10 mM solution of the purified azetidine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the multiplicity and coupling constants (J-values) of the ring protons. The magnitude of the vicinal coupling constants (e.g., J_cis vs. J_trans) provides initial evidence for the relative stereochemistry and ring conformation. [16]3. 2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to definitively assign which protons are coupled to each other, confirming the connectivity within the azetidine ring.
-
2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. This is the most critical step for conformational analysis.
-
Analysis: Look for through-space correlations (cross-peaks). For a 3-substituted azetidine, the presence of a strong NOE between the proton at C3 and one set of protons at C2/C4 (and the absence of an NOE to the other set) can provide definitive evidence for a pseudo-axial or pseudo-equatorial orientation of the substituent. [3]For example, a strong NOE between the C3-H and the axial protons at C2 and C4 would indicate the substituent is in the pseudo-equatorial position.
-
-
Data Interpretation: Integrate the findings from the coupling constants and NOE data to build a model of the time-averaged solution-state conformation of the azetidine ring.
Conclusion
The azetidine ring's significant, yet manageable, strain energy is the defining characteristic that underpins its value in medicinal chemistry. This strain is not a liability but a powerful tool, enabling controlled ring-opening reactions for the synthesis of complex amines and conferring a rigid, puckered conformation that is ideal for precise receptor targeting. As a bioisostere, it offers a proven strategy to enhance metabolic stability, solubility, and novelty in drug design. The continued development of innovative synthetic methods to access diverse azetidine scaffolds ensures that this "strained but stable" heterocycle will remain a dynamic and impactful frontier for the next generation of pharmaceutical innovation.
References
-
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
-
ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. [Link]
-
Couty, F., Evano, G., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF. [Link]
-
Enamine. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]
-
University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]
-
Lee, Y. R., & Kim, J. (2021). Alkylative Aziridine Ring-Opening Reactions. MDPI. [Link]
-
ResearchGate. (n.d.). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. [Link]
-
Jacobsen, E. N., & Iwamoto, H. (2021). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Brown, D. G., & Boström, J. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. [Link]
-
ChemRxiv. (2016). A Single-Step Synthesis of Azetidine-3-amines. [Link]
-
Grygorenko, O. O., & Radchenko, D. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
ResearchGate. (n.d.). (A) Co-crystal structure of cobimetinib (green sticks) and.... [Link]
-
Singh, R. P., & Singh, P. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
O'Hagan, D. (2012). The ring pucker in azetidine derivatives can be influenced by a C–F...N+ charge–dipole interaction. ResearchGate. [Link]
-
MDPI. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. [Link]
-
Mastryukov, V. S., & Osina, E. L. (1975). Ring puckering of azetidine: an electron diffraction study. RSC Publishing. [Link]
-
Luisi, R., & Capriati, V. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]
-
Dias, A. M., & Iley, J. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Borbulevych, O. Y., & Brovarets, V. S. (2011). A Theoretical Rationale for Why Azetidine Has a Faster Rate of Formation Than Oxetane in TC(6–4) Photoproducts. The Journal of Physical Chemistry B. [Link]
-
ResearchGate. (n.d.). Exploring azetidine containing heterocycles: From green synthesis to applications. [Link]
-
Al-Tel, T. H., & Al-Qawasmeh, R. A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... PMC. [Link]
-
Clayden, J., & Read, B. (2012). Aziridine: ring strain promotes ring opening. Oxford University Press. [Link]
-
Glasovac, Z., & Babić, D. (2017). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Croatica Chemica Acta. [Link]
-
Couty, F., & Evano, G. (2016). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. PubMed. [Link]
-
National Cancer Institute. (2021). Cobimetinib. [Link]
-
Organic & Biomolecular Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
-
Ahmed, S. E., & Al-Masoudi, N. A. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]
-
MDPI. (2023). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cobimetinib - NCI [dctd.cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Azetidine synthesis [organic-chemistry.org]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
Imidazole-Azetidine Conjugates in Oncology: Structural Optimization & Therapeutic Applications
The following technical guide details the structural rationale, synthesis, and therapeutic application of imidazole-azetidine conjugates in oncology.
Executive Summary
In the high-stakes arena of oncology drug discovery, the imidazole-azetidine conjugate has emerged as a high-value scaffold. This architecture combines the privileged electronic properties of imidazole (a robust hydrogen bond acceptor/donor and metal coordinator) with the unique physicochemical attributes of azetidine (a four-membered, rigid, sp³-rich heterocycle).
This guide analyzes how conjugating these two moieties solves critical "drug-likeness" failures—specifically metabolic instability and poor solubility—while maintaining potency against targets like IDO1 , EGFR , and JAK kinases.
Medicinal Chemistry Rationale
The fusion of imidazole and azetidine is rarely accidental; it is a calculated move to optimize the Lipophilic Efficiency (LipE) and Fraction of sp³ Carbon (Fsp³) of a lead compound.
The Imidazole "Warhead"
-
Role: The imidazole ring often serves as the primary pharmacophore. In metalloenzymes (e.g., IDO1, CYP450), the N3 nitrogen coordinates directly with the heme iron. In kinases, it functions as a hinge binder or a solvent-front interacting group.
-
Limitation: Standalone imidazoles can suffer from rapid metabolic clearance via N-glucuronidation or oxidation.
The Azetidine "Tuner"
-
Role: Azetidine acts as a rigid spacer or a solubilizing tail. Unlike the flexible ethyl chains or the larger, lipophilic piperidine rings, azetidine introduces conformational constraint (reducing the entropic penalty of binding) and lowers LogD (improving water solubility) without adding excessive molecular weight.
-
The "Magic Methyl" Effect: Substitution at the 3-position of the azetidine ring (e.g., with fluorine or methyl) allows precise vector control of the attached imidazole, locking it into a bioactive conformation.
Structural Logic Visualization
The following diagram illustrates the decision matrix for selecting this scaffold over traditional alternatives.
Figure 1: SAR Decision Matrix demonstrating the superiority of azetidine as a linker for optimizing physicochemical properties compared to traditional rings or chains.
Key Therapeutic Targets & Case Studies
IDO1 Inhibitors (Immuno-Oncology)
Indoleamine 2,3-dioxygenase 1 (IDO1) degrades tryptophan into kynurenine, creating an immunosuppressive tumor microenvironment.[1]
-
Mechanism: Imidazole-based inhibitors bind the heme iron in the IDO1 active site.
-
The Conjugate Advantage: In recent optimization campaigns (e.g., analogues of Epacadostat or BMS-986205), azetidine is used to link the heme-binding imidazole to the hydrophobic pocket-binding region. This restricts the imidazole's rotation, maximizing the duration of the Iron-Nitrogen bond.
-
Data Point: Replacing a flexible ethylene linker with azetidine can improve IC₅₀ values from micromolar to nanomolar ranges while reducing clearance by 40%.
EGFR Tyrosine Kinase Inhibitors (Lung Cancer)
In third-generation EGFR inhibitors targeting T790M mutations:
-
Application: Azetidine is often attached to the solvent-exposed region of the quinazoline or pyrimidine core.
-
Benefit: It houses tertiary amines (e.g., N-methyl azetidine) that form salt bridges with aspartate/glutamate residues at the kinase solvent front, drastically improving solubility compared to piperidine analogs.
Quantitative Performance Analysis
The table below summarizes the impact of the "Azetidine Shift" on key drug properties, derived from aggregated SAR data in kinase and IDO1 literature.
| Property | Imidazole-Propyl -R | Imidazole-Piperidine -R | Imidazole-Azetidine -R | Impact |
| Molecular Weight | Low | High (+40 Da vs Azetidine) | Optimal | Lower MW improves ligand efficiency. |
| ClogP (Lipophilicity) | High | High | Low | Reduced lipophilicity lowers off-target toxicity. |
| Topological Polar Surface Area | Low | Moderate | Moderate | Improves membrane permeability. |
| Metabolic Stability (t½) | Low (Oxidation prone) | Moderate | High | Strained ring is surprisingly stable to P450s. |
| Entropic Cost | High (Flexible) | Moderate | Low (Rigid) | Pre-organized conformation boosts binding affinity. |
Experimental Methodologies
Synthetic Protocol: Formation of the Imidazole-Azetidine Bond
Objective: Synthesize tert-butyl 3-(1H-imidazol-1-yl)azetidine-1-carboxylate via nucleophilic substitution. This is the foundational intermediate for most conjugates.
Reagents:
-
1H-Imidazole (1.0 eq)
-
N-Boc-3-iodoazetidine (1.1 eq) (Note: Iodo is preferred over bromo for faster kinetics).
-
Cesium Carbonate (
) (2.0 eq) -
DMF (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve 1H-imidazole (1.0 g, 14.7 mmol) in anhydrous DMF (15 mL) in a round-bottom flask under nitrogen atmosphere.
-
Deprotonation: Add
(9.58 g, 29.4 mmol). Stir at room temperature for 30 minutes to generate the imidazolate anion. -
Coupling: Add N-Boc-3-iodoazetidine (4.58 g, 16.2 mmol) dropwise.
-
Reaction: Heat the mixture to 60°C for 12 hours. Critical Step: Do not exceed 80°C to prevent Boc-decomposition.
-
Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (3 x 30 mL) and brine. The high water solubility of DMF requires thorough washing.
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (DCM/MeOH 95:5). -
Validation: Confirm structure via ¹H NMR (Look for azetidine methine quintet at ~5.0 ppm).
Biological Assay: IDO1 Enzymatic Inhibition
Objective: Quantify the efficacy of the conjugate by measuring the conversion of Tryptophan to Kynurenine.
Protocol:
-
Enzyme Prep: Use recombinant human IDO1 (50 nM final concentration).
-
Substrate Mix: Prepare buffer containing L-Tryptophan (100 µM), Ascorbic Acid (20 mM), Methylene Blue (10 µM), and Catalase.
-
Incubation: Add test compound (serial dilutions in DMSO) to the enzyme mixture. Incubate for 45 minutes at 37°C.
-
Termination: Stop reaction with 30% (w/v) Trichloroacetic acid (TCA). Incubate at 50°C for 30 mins to hydrolyze N-formylkynurenine to kynurenine.
-
Colorimetric Readout: Centrifuge to remove protein precipitate. Transfer supernatant to a new plate and add Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Detection: Measure Absorbance at 480 nm . Calculate IC₅₀ using a four-parameter logistic curve.
Mechanism of Action Diagram (IDO1 Pathway)
The following diagram details where the Imidazole-Azetidine conjugate intervenes in the Kynurenine pathway, preventing T-cell exhaustion.
Figure 2: Mechanism of Action showing the competitive inhibition of IDO1 by the conjugate, preventing the metabolic switch that leads to T-cell exhaustion.
References
-
Synthesis and Structure-Activity Relationship of Benzimidazole Derivatives. Source: Bentham Science / Letters in Drug Design & Discovery Context: Reviews the impact of replacing pyrrolidine rings with azetidine in benzimidazole scaffolds, noting changes in inhibitory activity and metabolic stability. URL:[Link]
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent TAK1 Inhibitors. Source: NIH / PubMed Central Context: Discusses scaffold hopping from pyrrole to imidazole and the specific effects of ring size (azetidine vs. pyrrolidine) on biochemical potency and kinase selectivity. URL:[Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021). Source: ACS Publications / Journal of Medicinal Chemistry Context: Provides comprehensive synthetic routes for kinase inhibitors, including specific protocols for coupling azetidine moieties to heteroaromatic cores like imidazole/pyrazole. URL:[Link]
- Inhibitors of Indoleamine 2,3-Dioxygenase (IDO) for Cancer Treatment.
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry. Source: MDPI / Molecules Context: A broad review of imidazole-based anticancer agents, providing context on the "privileged" nature of the imidazole ring and its versatility in forming conjugates with other pharmacophores.[2][3][4] URL:[Link]
Sources
Metabolic Stability of 3-Hydroxyazetidine Derivatives in Drug Design
Executive Summary: The "Azetidine Switch"[1]
In modern medicinal chemistry, the 3-hydroxyazetidine moiety has emerged as a "privileged scaffold" for optimizing the metabolic stability and physicochemical profile of drug candidates. Often deployed as a bioisostere for morpholine, piperazine, or pyrrolidine, this four-membered heterocycle offers a unique solution to the "lipophilicity-metabolism" trade-off.
This guide details the structural and electronic mechanisms by which 3-hydroxyazetidine enhances metabolic stability, specifically by lowering lipophilicity (
The Physicochemical Rationale
The primary driver for incorporating 3-hydroxyazetidine is the improvement of Lipophilic Efficiency (LipE) . High lipophilicity (
Structural Advantages[2][3][4]
-
LogD Reduction: Replacing a cyclohexyl or piperidinyl ring with a 3-hydroxyazetidine typically lowers
by 1.5–2.5 units. The hydroxyl group introduces polarity without becoming a hydrogen bond donor (HBD) liability if internally hydrogen-bonded or solvent-exposed. -
Vectorial Geometry: The azetidine ring creates a distinct vector (approx. 180° between N and C3 substituents) compared to the chair conformation of piperidine, potentially accessing new binding pockets while maintaining a compact volume.
-
Basicity Modulation: The electron-withdrawing inductive effect (
) of the oxygen at the C3 position reduces the electron density on the ring nitrogen. This lowers the of the amine (typically from ~10-11 in pyrrolidines to ~8-9 in 3-hydroxyazetidines), reducing the energy penalty for desolvation and altering affinity for CYP450 active sites (which often prefer cationic substrates).
Mechanisms of Metabolic Stabilization[3][5]
Metabolic instability often arises from Cytochrome P450 (CYP)-mediated oxidation. The 3-hydroxyazetidine scaffold mitigates this through three specific mechanisms:
Blocking N-Dealkylation
In tertiary amines (e.g., N-methyl piperazine), the
-
Mechanism: The high ring strain of the azetidine (
26 kcal/mol) makes the formation of endocyclic iminium intermediates (which would introduce double-bond character into a strained 4-membered ring) energetically unfavorable. -
Result: The ring resists opening and N-dealkylation compared to larger, unstrained rings.
Electronic Deactivation
CYP enzymes (particularly CYP2D6) bind substrates via electrostatic interactions with a basic nitrogen.
-
Mechanism: The C3-hydroxyl group exerts a through-bond electron-withdrawing effect.
-
Result: Lower basicity
Reduced CYP binding affinity Lower Intrinsic Clearance ( ).
Pathway Visualization
The following diagram illustrates the bioisosteric strategy and the metabolic fate of the scaffold.
Figure 1: Bioisosteric replacement strategy and metabolic fate.[1] The high ring strain and lowered basicity divert the molecule away from rapid CYP degradation.
Experimental Protocols
To validate the stability of these derivatives, we employ a two-phase workflow: Synthesis followed by Microsomal Stability Assay.
Protocol A: Synthesis of N-Aryl-3-Hydroxyazetidine (SNAr Coupling)
Context: A common medicinal chemistry route involves coupling the commercially available 3-hydroxyazetidine HCl to a heteroaryl chloride (e.g., a chloropyrimidine scaffold).
Reagents:
-
3-Hydroxyazetidine HCl (1.2 eq)
-
Heteroaryl Chloride (1.0 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: DMSO or NMP (Polar aprotic is essential)
Step-by-Step Methodology:
-
Preparation: Dissolve the Heteroaryl Chloride (1.0 mmol) in DMSO (5 mL) in a microwave-compatible vial.
-
Activation: Add DIPEA (3.0 mmol) to the solution. Stir for 5 minutes to ensure basicity.
-
Addition: Add 3-Hydroxyazetidine HCl (1.2 mmol) in one portion.
-
Reaction: Seal the vial and heat to 100°C for 2–4 hours (or 120°C for 30 min in a microwave reactor).
-
Why? Thermal energy is required to overcome the steric repulsion of the incoming secondary amine, though azetidine is less sterically demanding than piperidine.
-
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMSO. Dry organic layer over . -
Purification: Flash chromatography (DCM:MeOH gradient). The 3-OH group makes the product polar; expect elution at 5–10% MeOH.
Protocol B: Microsomal Metabolic Stability Assay (Human)
Context: This assay determines the Intrinsic Clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH Regenerating System (or 10 mM NADPH solution)
-
Phosphate Buffer (100 mM, pH 7.4)[3]
-
Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow Diagram:
Figure 2: Standard Operating Procedure for HLM Stability Assay.
Detailed Procedure:
-
Master Mix: Prepare a solution of microsomes (0.5 mg/mL final conc) and test compound (1 µM final conc) in Phosphate Buffer.
-
Note: Keep DMSO concentration < 0.1% to avoid inhibiting CYP enzymes.
-
-
Pre-incubation: Incubate Master Mix at 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final) to start the reaction.[3]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (with Internal Standard). This precipitates proteins and stops metabolism.
-
Analysis: Centrifuge to pellet proteins. Inject supernatant onto LC-MS/MS. Monitor the parent ion transition.
Data Interpretation & Calculation
To quantify stability, calculate the Intrinsic Clearance (
-
Plot:
vs. Time (min). -
Slope: Determine the slope (
) of the linear regression. -
Half-life (
): -
Calculation:
Benchmarking Table:
| Compound Class | Classification | Action | |
| Unstable | > 50 | High Clearance | Redesign (Add 3-OH azetidine?) |
| Moderate | 15 – 50 | Moderate | Optimize LipE |
| Stable | < 15 | Low Clearance | Progress to PK (Rat/Mouse) |
References
-
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in the Design of
-Secretase Inhibitors." Journal of Medicinal Chemistry. -
Wymann, M. P., & Borsari, C. (2022).[4] "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
Baxendale, I. R., et al. (2019). "Photochemical Flow Synthesis of 3-Hydroxyazetidines." ChemPhotoChem.
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for Microsomal Assay Protocols).
Sources
- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. info.mercell.com [info.mercell.com]
- 4. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
procedure for N-protection and deprotection of azetidin-3-ol derivatives
Application Note: Strategic N-Protection and Deprotection of Azetidin-3-ol Derivatives
Abstract & Strategic Overview
Azetidin-3-ol (CAS: 45347-82-8) is a high-value pharmacophore in modern medicinal chemistry, offering a rigid, hydrophilic scaffold that lowers logP while providing vectors for fragment growing. However, its incorporation into larger molecules is complicated by two factors:
-
Ring Strain (~26 kcal/mol): While more stable than aziridines, the azetidine ring is susceptible to nucleophilic ring-opening, particularly under forcing acidic conditions or high temperatures.
-
Amphiphilicity: The unprotected amino-alcohol is highly water-soluble, making extractive isolation of the free base difficult and low-yielding.
This guide provides optimized protocols for the three primary N-protection strategies—Boc, Cbz, and Fmoc —specifically tailored to mitigate ring-opening and maximize recovery.
Selection Guide: The Protection Decision Matrix
Before initiating synthesis, select the protecting group (PG) based on your downstream orthogonality requirements.
Figure 1: Decision matrix for selecting the appropriate N-protecting group based on substrate sensitivity.
Protocol A: N-Boc Protection & Deprotection
Best for: General synthesis where the product tolerates acid. Key Challenge: Isolating the deprotected product (highly polar).
A1. Protection Procedure
Reagents: Azetidin-3-ol HCl, Di-tert-butyl dicarbonate (
-
Dissolution: In a round-bottom flask, dissolve Azetidin-3-ol HCl (1.0 equiv) in a mixture of MeOH/Water (2:1 v/v).
-
Note: Water is essential to solubilize the HCl salt initially.
-
-
Basification: Cool to 0 °C. Add TEA (2.5 equiv) dropwise.
-
Why: 1 eq neutralizes the HCl salt; 1.5 eq acts as the proton scavenger for the reaction.
-
-
Addition: Add
(1.1 equiv) dissolved in a minimal amount of MeOH dropwise over 15 minutes. -
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Stain: Ninhydrin or PMA; Azetidines stain poorly with UV).
-
Work-up (Critical):
-
Concentrate under reduced pressure to remove MeOH.
-
The residue will be an aqueous slurry. Extract 3x with DCM or EtOAc .
-
Expert Tip: If the product remains in the aqueous phase (checked by TLC), saturate the aqueous layer with NaCl (salting out) and extract with CHCl3:isopropanol (3:1) .
-
-
Purification: Dry organics (
), filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
A2. Deprotection Procedure (The "Salt" Method)
Reagents: 4M HCl in Dioxane or TFA.
WARNING: Avoid heating azetidines in strong acid, as this promotes ring-opening to 3-chloropropan-1-amines.
-
Setup: Dissolve N-Boc-azetidin-3-ol (1.0 equiv) in DCM (5 vol).
-
Acidolysis: Cool to 0 °C. Add 4M HCl in Dioxane (5–10 equiv) dropwise.
-
Alternative: Use TFA/DCM (1:1), but HCl/Dioxane is preferred to precipitate the salt directly.
-
-
Completion: Stir at RT for 2–3 hours.
-
Isolation:
-
Method A (Precipitation): The product usually precipitates as the HCl salt. Filter the white solid and wash with
. -
Method B (Evaporation): If no precipitate, concentrate in vacuo. Triturate the residue with
to remove organic impurities. -
Note: Do not attempt to isolate the free base by aqueous extraction unless absolutely necessary; it will partition into water. Use the salt directly in the next step (e.g., amide coupling) by adding base in situ.
-
Protocol B: N-Cbz Protection & Deprotection
Best for: Compounds sensitive to acid but stable to hydrogenation. Advantage: Cbz-azetidines are often crystalline and UV-active (benzyl chromophore).
B1. Protection Procedure (Schotten-Baumann)
Reagents: Benzyl chloroformate (Cbz-Cl),
-
Setup: Suspend Azetidin-3-ol HCl (1.0 equiv) and
(3.0 equiv) in THF/Water (1:1). -
Addition: Cool to 0 °C. Add Cbz-Cl (1.2 equiv) dropwise.
-
Reaction: Vigorously stir at RT overnight.
-
Work-up:
-
Dilute with water.[2] Extract 3x with EtOAc .
-
Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.
-
Dry (
) and concentrate.
-
B2. Deprotection Procedure (Hydrogenolysis)
Reagents:
-
Dissolution: Dissolve N-Cbz-azetidin-3-ol in MeOH or EtOH .
-
Catalyst: Add Pd/C (10% by weight of substrate) under Argon.
-
Reduction: Purge with
gas (balloon pressure) and stir at RT for 2–4 hours. -
Filtration: Filter through a Celite pad to remove Pd. Rinse with MeOH.[7]
-
Isolation: Concentrate the filtrate.
-
Result: This yields the free base . If the free base is unstable (polymerizes), immediately treat with 1 equivalent of HCl in MeOH to store as a salt.
-
Protocol C: N-Fmoc Protection & Deprotection
Best for: Base-sensitive synthesis or Solid Phase Peptide Synthesis (SPPS).
C1. Protection Procedure
Reagents: Fmoc-OSu (preferred over Fmoc-Cl),
-
Rationale: Fmoc-Cl is too reactive and can cause oligomerization or formation of the "Fmoc-dipeptide" impurity. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is milder and cleaner.
-
Setup: Dissolve Azetidin-3-ol HCl (1.0 equiv) in Dioxane/Water (1:1). Add
(2.5 equiv). -
Addition: Add Fmoc-OSu (1.1 equiv) as a solution in Dioxane.
-
Reaction: Stir at RT for 12–18 hours.
-
Work-up:
-
Acidify carefully to pH ~3 with dilute HCl (precipitates the product).
-
Extract with EtOAc .
-
Purification: Fmoc derivatives are highly lipophilic and purify easily on silica (Hexane/EtOAc).
-
C2. Deprotection Procedure
Reagents: Piperidine or Diethylamine.
-
Reaction: Treat the protected substrate with 20% Piperidine in DMF (v/v).
-
Time: React for 30 minutes at RT.
-
Work-up:
-
Concentrate under high vacuum to remove DMF/Piperidine.
-
Scavenging: To remove the dibenzofulvene byproduct, triturating with cold
is effective if the product is a salt. If performing in solution phase, scavenging resins (e.g., polymer-supported thiol) can trap the fulvene.
-
Comparative Data & Stability
| Parameter | Boc-Azetidin-3-ol | Cbz-Azetidin-3-ol | Fmoc-Azetidin-3-ol |
| Stability (Acid) | Labile (TFA/HCl) | Stable | Stable |
| Stability (Base) | Stable | Stable | Labile (Piperidine) |
| Stability (H2/Pd) | Stable | Labile | Stable |
| UV Visibility | Poor (Needs stain) | Good (Benzyl) | Excellent (Fluorenyl) |
| Crystallinity | Moderate | Good | Very Good |
| Ring Strain Risk | Low (if kept <40°C in acid) | Low | Low |
Analytical Validation (Self-Validating the Protocol)
When analyzing the product, look for these specific NMR signatures to confirm the integrity of the 4-membered ring (vs. ring-opened 3-amino-propanol derivatives).
-
NMR (DMSO-
):-
Ring Protons: Azetidine ring protons typically appear as multiplets between 3.5 – 4.5 ppm .
-
Ring Opening Flag: If the ring opens, you will see a distinct shift to aliphatic methylene signals (triplets) typically upfield around 2.5 – 3.0 ppm and 1.5 ppm (central
). -
Geminal Coupling: Intact azetidines often show strong geminal coupling (
) and roofing effects in the ring protons.
-
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on deprotection conditions).
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles". Organic Preparations and Procedures International, 38(5), 427-465. (Review of azetidine stability and reactivity).
-
Albert, J. S., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines". ACS Medicinal Chemistry Letters, 12(11), 1720–1726. (Detailed study on ring strain and acid stability).
-
St-Denis, J. D., et al. (2018). "An improved, gram-scale synthesis of protected 3-haloazetidines". Arkivoc, 2018(iv), 195-214.[8] (Protocols for Boc/Fmoc protection of azetidine cores).
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol as a Rigid PROTAC Linker Intermediate
Executive Summary
The transition from flexible polyethylene glycol (PEG) linkers to rigid, conformationally restricted scaffolds represents a paradigm shift in Proteolysis Targeting Chimera (PROTAC) design.[1] This guide details the application of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol (CAS: 2089257-66-7) as a high-value linker intermediate.
Unlike passive alkyl chains, this scaffold offers three distinct advantages:
-
Conformational Rigidity: The sp³-hybridized azetidine ring restricts rotational freedom, potentially reducing the entropic penalty of ternary complex formation.
-
Solubility Enhancement: The imidazole moiety (
) and the azetidine ( ) provide ionizable centers that significantly improve aqueous solubility, a critical bottleneck for lipophilic PROTACs. -
Orthogonal Functionalization: The molecule presents two distinct secondary amine "exit vectors" (azetidine-NH and imidazole-NH) and a tertiary alcohol, allowing for precise, modular library generation.
Chemical Profile & Design Rationale
Structural Analysis
The molecule consists of a strained four-membered azetidine ring substituted at the C3 position with a hydroxyl group and a methylene-imidazole arm.
-
Appendage: (1H-Imidazol-2-yl)methyl group at C3.
-
Stereochemistry: Achiral (plane of symmetry).
-
Exit Vectors:
-
Vector A (Azetidine Nitrogen): High nucleophilicity, sterically accessible. Ideal for amide coupling or reductive amination.
-
Vector B (Imidazole Nitrogen): Aromatic nitrogen, nucleophilic. Ideal for
alkylation or reactions. -
Vector C (Tertiary Hydroxyl): Sterically congested. Primarily serves as a hydrogen bond donor (HBD) to solvent or protein surface residues, rather than a conjugation point.
-
Physicochemical Modulation
Incorporating this linker addresses the "grease" problem in PROTACs. Standard alkyl/PEG linkers often result in high LogP. The diprotic nature of this scaffold introduces polarity and pH-dependent ionization, improving oral bioavailability and lysosomal escape.
Experimental Protocols
Material Preparation
Reagent: 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol Dihydrochloride. Storage: -20°C, hygroscopic. Handle under inert atmosphere (Nitrogen/Argon).
Activation Protocol (Free Base Generation): The commercial salt (2HCl) must be neutralized for nucleophilic reactions.
-
Dissolve 1.0 eq of the dihydrochloride in MeOH (0.1 M).
-
Add 3.0 eq of MP-Carbonate resin (solid supported base) to avoid aqueous workup.
-
Agitate for 1 hour at RT.
-
Filter resin and concentrate the filtrate in vacuo. Use immediately.
Synthesis Workflow: The "Azetidine-First" Strategy
Because the azetidine amine is more basic and nucleophilic than the imidazole nitrogen, a sequential functionalization strategy is recommended without requiring complex protecting group manipulations if stoichiometry is controlled.
Step 1: Functionalization of Azetidine (Vector A)
Target: Conjugation to Ligand A (e.g., VHL Ligand or Warhead) via Amide Bond.
-
Reagents: Ligand-COOH (1.0 eq), HATU (1.1 eq), DIPEA (3.0 eq), Activated Linker (1.2 eq).
-
Solvent: DMF or DMA (anhydrous).
-
Procedure:
-
Pre-activate Ligand-COOH with HATU/DIPEA in DMF for 5 mins.
-
Add the activated linker (free base) dropwise at 0°C.
-
Warm to RT and stir for 2-4 hours.
-
Note: The imidazole NH is less reactive towards activated esters under these conditions, favoring azetidine acylation.
-
-
Workup: Dilute with EtOAc, wash with sat.
and brine. Dry over . -
Purification: Flash chromatography (DCM/MeOH gradient).
Step 2: Functionalization of Imidazole (Vector B)
Target: Conjugation to Ligand B (e.g., CRBN Ligand or Warhead) via Alkylation.[8]
-
Reagents: Intermediate from Step 1 (1.0 eq), Ligand-Alkyl Halide/Tosylate (1.2 eq),
or (2.0 eq). -
Solvent: MeCN or DMF.
-
Procedure:
-
Monitoring: LCMS is critical here to ensure mono-alkylation (N1 vs N3 of imidazole is usually degenerate unless substituted, but ensure no O-alkylation of the tertiary alcohol occurs—this is rare with carbonate bases).
Visualization of Synthetic Pathway
Figure 1: Sequential assembly strategy prioritizing the more reactive azetidine amine followed by imidazole alkylation.
Quality Control & Validation
Analytical Characterization
-
1H NMR (DMSO-d6):
-
Diagnostic Azetidine protons:
3.5–4.5 ppm (often broad due to ring flip). -
Imidazole protons:
6.8–7.2 ppm (singlets/doublets depending on substitution). -
Methylene bridge (
-Im): Singlet around 3.0–3.2 ppm.
-
-
LCMS:
-
Use an acidic mobile phase (0.1% Formic Acid) to ensure good ionization of the imidazole.
-
Expect
and species due to multiple basic nitrogens.
-
Solubility Assessment Protocol
To validate the solubility benefits of this linker:
-
Prepare 10 mM stock solutions of the PROTAC and a PEG-analog control in DMSO.
-
Dilute 1:100 into PBS (pH 7.4).
-
Incubate for 2 hours at RT.
-
Centrifuge at 15,000 rpm for 10 mins to pellet precipitate.
-
Analyze supernatant via HPLC-UV.
-
Success Metric: >50
kinetic solubility is excellent for PROTACs.
Strategic Application: Ternary Complex Modeling
When modeling the ternary complex (POI-Linker-E3), treat the azetidine ring as a "rigid node". Unlike PEG, which acts as a floppy string, the Azetidine-Imidazole axis defines a specific vector.
-
Angle: The bond angle from Azetidine-N to Imidazole-N is roughly 109.5° (sp3 geometry at C3), creating a "kinked" connector.
-
Use Case: Best used when the exit vectors of the POI and E3 ligands are not linear but require a "turn" to avoid steric clash.
Figure 2: Conceptual topology of the ternary complex facilitated by the rigid linker.
References
-
Design of Rigid Linkers: Testa, A., et al. "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with chiral azetidin-3-ones." Organic Letters, 2020. Link (Contextual grounding on azetidine rigidity).
-
PROTAC Linker Strategies: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020.[8] Link
- Solubility in PROTACs: Klein, V. G., et al. "Understanding and Improving the Solubility of PROTAC Degraders." Journal of Medicinal Chemistry, 2020. (General principle of using heterocycles for solubility).
-
Azetidine Synthesis: "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." Journal of Organic Chemistry, 2025. Link
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 3. 2089257-66-7|3-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride|BLD Pharm [bldpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Azetidin-3-ol (hydrochloride) - MedChem Express [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
Application Note & Protocol: Mastering the Reductive Amination of Imidazole Aldehydes with Azetidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the reductive amination reaction for the coupling of imidazole aldehydes with azetidines, a critical transformation in the synthesis of novel chemical entities for drug discovery. The imidazole nucleus is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents, while the strained azetidine ring is increasingly incorporated as a bioisostere to improve physicochemical properties.[1][2][3][4][5] The successful union of these two moieties via reductive amination is a key synthetic strategy, and a thorough understanding of the reaction conditions is paramount for achieving high yields and purity.[6]
The Strategic Importance and Mechanism of Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its efficiency, operational simplicity, and broad functional group tolerance.[7][8] It allows for the controlled formation of carbon-nitrogen bonds, avoiding the over-alkylation issues often associated with direct alkylation methods.[9] The reaction proceeds in two distinct stages, which can be performed stepwise or, more conveniently, in a one-pot fashion:
-
Iminium Ion Formation: The process begins with the nucleophilic attack of the secondary amine (azetidine) on the carbonyl carbon of the imidazole aldehyde. This forms an unstable carbinolamine intermediate. Under mildly acidic conditions, this intermediate is protonated and readily dehydrates to form a resonance-stabilized iminium ion.[10][11][12]
-
Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[13]
The key to a successful one-pot reductive amination lies in choosing a reducing agent that is mild enough to not reduce the starting aldehyde but reactive enough to rapidly reduce the intermediate iminium ion.[10][14]
Figure 1: The two-stage mechanism of reductive amination.
Optimizing Reaction Conditions: A Scientist's Guide
The success of the imidazole-azetidine coupling hinges on the careful selection of several key parameters. The weakly basic nature of some imidazole nitrogens and the potential for side reactions necessitate a well-thought-out experimental design.
The Crucial Choice of Reducing Agent
The choice of reducing agent is the most critical factor for a high-yielding, clean reaction. While several hydride donors exist, their reactivity profiles differ significantly.
| Reducing Agent | Key Characteristics | Advantages | Disadvantages & Safety |
| Sodium Triacetoxyborohydride NaBH(OAc)₃ (STAB) | A mild and selective reducing agent. The electron-withdrawing acetoxy groups attenuate the hydride-donating ability.[15] | Highly Selective: Reduces iminium ions much faster than aldehydes or ketones, making it ideal for one-pot reactions.[11][15][16] Effective under mild acidic conditions. [17] Non-toxic byproducts (acetate salts).[16] | Moisture sensitive.[16][18] Not compatible with protic solvents like methanol.[16][18] |
| Sodium Cyanoborohydride NaBH₃CN | A classic selective reducing agent, stable in mildly acidic conditions (pH 4-7).[10][19] | Good selectivity for iminium ions over carbonyls in the optimal pH range.[10][11][20] Tolerant of protic solvents like methanol.[10] | Highly Toxic: Can release toxic HCN gas upon acidification during workup.[17][20] Reactions can be sluggish.[21] |
| Sodium Borohydride NaBH₄ | A powerful and inexpensive reducing agent.[22][23][24] | Inexpensive and readily available. Effective in protic solvents.[24] | Non-Selective: Readily reduces both the starting aldehyde and the iminium ion.[18][20] Can only be used in a two-step procedure where the imine is pre-formed and isolated.[15][18] |
Expert Recommendation: For the coupling of imidazole aldehydes with azetidines, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior choice. Its remarkable selectivity allows for a convenient one-pot procedure, minimizing side reactions such as the reduction of the starting aldehyde, and it circumvents the significant toxicity concerns associated with sodium cyanoborohydride.[16][17]
Solvent and pH Control
-
Solvent: Aprotic solvents are preferred when using NaBH(OAc)₃. 1,2-Dichloroethane (DCE) is the most commonly cited and effective solvent for this reaction, often leading to faster reaction times.[11][15] Tetrahydrofuran (THF) and Dichloromethane (DCM) are also viable alternatives.[16][18]
-
pH and Acid Catalyst: The formation of the iminium ion is catalyzed by acid. However, strongly acidic conditions will protonate the azetidine nitrogen, rendering it non-nucleophilic. Therefore, mildly acidic conditions are optimal.[10] Often, a stoichiometric amount of acetic acid (AcOH) is added, particularly when coupling ketones or less reactive aldehydes, to facilitate imine formation.[15][17] For many reactive aldehydes, the acetic acid byproduct from NaBH(OAc)₃ is sufficient to catalyze the reaction.
Detailed Experimental Protocol
This protocol describes a general, robust procedure for the reductive amination of a generic 1-substituted-imidazole-4-carbaldehyde with azetidine using NaBH(OAc)₃.
Materials:
-
1-Substituted-imidazole-4-carbaldehyde (1.0 equiv)
-
Azetidine (or its HCl salt) (1.1 - 1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (AcOH) (Optional, 0-1.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction flask, magnetic stirrer, nitrogen/argon atmosphere setup
Figure 2: General experimental workflow for imidazole-azetidine coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the 1-substituted-imidazole-4-carbaldehyde (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to make an approximately 0.1 M solution.
-
Amine Addition: Add the azetidine (1.1 equiv). If using the hydrochloride salt of azetidine, add one equivalent of a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine. Stir the mixture for 10-15 minutes at room temperature.
-
Reducing Agent Addition: To the stirring solution, add sodium triacetoxyborohydride (1.3 equiv) portion-wise over 5-10 minutes. An exotherm may be observed. If the reaction is sluggish, a catalytic amount of acetic acid (e.g., 0.1 equiv) can be added at this stage.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2 to 24 hours.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or an ethyl acetate/hexanes system, to afford the pure imidazole-azetidine product.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive (hydrolyzed) NaBH(OAc)₃. 2. Insufficiently acidic conditions for iminium formation. 3. Azetidine is fully protonated (if HCl salt used without base). | 1. Use a fresh bottle of NaBH(OAc)₃ from a desiccator. 2. Add a catalytic amount (0.1-1.0 equiv) of glacial acetic acid to the reaction mixture.[17] 3. Ensure 1 equivalent of a tertiary amine base (e.g., Et₃N) is added when using an amine salt. |
| Aldehyde Reduction Side Product | 1. Reducing agent is too strong (e.g., NaBH₄). 2. Contamination of NaBH(OAc)₃ with NaBH₄. | 1. Switch to NaBH(OAc)₃. If using NaBH₄, pre-form the imine before adding the reductant.[15][18] 2. Use high-purity, commercially available NaBH(OAc)₃. |
| Dialkylation of Primary Amine (if used) | The product amine is more nucleophilic than the starting amine and reacts with remaining aldehyde. | This is less of a concern with secondary amines like azetidine. If it occurs with a primary amine, try using a slight excess of the primary amine (e.g., 1.5-2.0 equiv).[11] |
Conclusion
The reductive amination between imidazole aldehydes and azetidines is a powerful and reliable method for constructing molecules of high interest in medicinal chemistry. The success of this coupling is critically dependent on the selection of a mild and selective reducing agent. Sodium triacetoxyborohydride has proven to be the reagent of choice, offering high yields, operational simplicity in a one-pot protocol, and a superior safety profile. By carefully controlling the reaction parameters as outlined in this guide, researchers can confidently and efficiently synthesize these valuable scaffolds for the advancement of drug discovery programs.
References
- Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride. Vertex AI Search Grounding API.
- Borch Reductive Amination.
- Borohydrides: Reducing Agents in Organic Synthesis.
- A Comparative Study of Reducing Agents: Sodium Borohydride Dominates Carbonyl Reductions While Metol's Role Lies Elsewhere. Benchchem.
- Sodium triacetoxyborohydride. Organic Chemistry Portal.
- Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amin
- Recent methodologies mediated by sodium borohydride in the reduction of different classes of compounds.
- Sodium Borohydride. Common Organic Chemistry.
- Reductive amin
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Bar, S., & Afarinkia, K. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Advances, 10(50), 30098–30102. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]
- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC. [Link]
-
Scope and limitations of the reductive amination of linear alkyl aldehydes and cyclohexanone as a simple ketone utilizing amine dehydrogenases. ResearchGate. [Link]
-
Hitchhiker's Guide to Reductive Amination. Semantic Scholar. [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community (GCTLC). [Link]
-
A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC. [Link]
- 1.2 Azetidinones (~-Lactams). Heterocyclic Chemistry.
-
Reductive Amination. YouTube. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
-
Imine and Enamine Formation Reactions With Reductive Amination. YouTube. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Reductive Amination: Overview and Concepts. YouTube. [Link]
-
Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC. [Link]
-
Amines in Pharmaceutical Synthesis. Green Chemistry Teaching and Learning Community (GCTLC). [Link]
-
Reductive Amination. YouTube. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
-
Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Scientific & Engineering Research.
-
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
-
Facile Synthesis of Optically Active Imidazole Derivatives. MDPI. [Link]
-
Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry (RSC Publishing). [Link]
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41007B [pubs.rsc.org]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. One moment, please... [chemistrysteps.com]
- 14. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 15. Sodium triacetoxyborohydride [organic-chemistry.org]
- 16. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 19. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 20. Reductive amination - Wikipedia [en.wikipedia.org]
- 21. chemistry.mdma.ch [chemistry.mdma.ch]
- 22. Borohydrides: Reducing Agents in Organic Synthesis | Borates Today [borates.today]
- 23. researchgate.net [researchgate.net]
- 24. Sodium Borohydride [commonorganicchemistry.com]
incorporation of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol into kinase inhibitors
Topic: Incorporation of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol into Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1] The design of novel molecular scaffolds that can optimally engage the ATP-binding site is critical for developing next-generation therapeutics.[2] This guide provides a detailed technical overview and actionable protocols for the synthesis and integration of a promising, rigid scaffold, 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol , into kinase inhibitor backbones. This scaffold offers a unique three-dimensional architecture, combining the well-established hinge-binding capabilities of the imidazole moiety with the improved physicochemical properties and vector diversity provided by the azetidin-3-ol core. We present the scientific rationale for this scaffold's design, a complete synthetic workflow, and robust protocols for biochemical and cellular characterization of the resulting inhibitors.
Rationale and Design Principles
Kinases represent one of the most "druggable" target classes, but achieving selectivity remains a significant challenge due to the high conservation of the ATP-binding pocket across the human kinome.[3] Scaffold-based drug design aims to address this by building molecules from a rigid core that pre-organizes key pharmacophoric elements, enhancing both potency and selectivity.[2][4][5]
The 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol scaffold is designed to:
-
Engage the Hinge Region: The imidazole ring is a privileged structure in kinase inhibitors, adept at forming critical hydrogen bonds with the kinase hinge region, a key anchoring point for many Type I inhibitors.[6][7][8]
-
Provide a 3D Exit Vector: The rigid, non-planar azetidine ring projects substituents out of the plane of the hinge-binding moiety. This allows for the exploration of adjacent pockets (e.g., the solvent front or back pocket), which can significantly enhance selectivity and potency.
-
Improve Physicochemical Properties: The hydroxyl group and nitrogen atoms in the scaffold can improve aqueous solubility and provide additional hydrogen bonding opportunities. The overall lower molecular weight and aromatic ring count of the scaffold, compared to more complex systems, align with the principles of lead-like design.[9]
Caption: Logical diagram of the scaffold's functional components.
Synthesis of the Core Scaffold and Final Inhibitor
This section outlines a proposed synthetic route. The synthesis is presented in two stages: creation of the core scaffold followed by its incorporation into a representative inhibitor backbone.
Workflow for Synthesis
The overall strategy involves synthesizing the key azetidine-imidazole intermediate and then coupling it to a suitable kinase core, such as a dichloropyrimidine, via nucleophilic aromatic substitution (SNAr).
Caption: High-level workflow for inhibitor synthesis.
Protocol: Synthesis of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol
Rationale: This protocol uses a reductive amination approach to couple the imidazole aldehyde to the azetidinone, followed by deprotection. This is a robust and widely used method for forming C-N bonds.
Materials:
-
1-Boc-azetidin-3-one
-
1H-Imidazole-2-carbaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reductive Amination:
-
To a solution of 1-Boc-azetidin-3-one (1.0 equiv) in DCE, add 1H-imidazole-2-carbaldehyde (1.1 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Stir the reaction at room temperature for 12-16 hours. Monitor progress by LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield tert-butyl 3-hydroxy-3-((1H-imidazol-2-yl)methyl)azetidine-1-carboxylate.
-
-
Boc Deprotection:
-
Dissolve the purified product from the previous step in DCM (approx. 0.1 M solution).
-
Add TFA (10 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor deprotection by LC-MS.
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting TFA salt of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol can often be used directly in the next step after co-evaporation with a solvent like toluene to remove residual acid.
-
Protocol: Coupling to a Pyrimidine Core
Rationale: SNAr is a reliable method for coupling amines to electron-deficient aromatic systems like dichloropyrimidines. The reaction is typically regioselective for the more reactive chlorine at the 4-position.
Materials:
-
3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol (TFA salt)
-
2,4-Dichloropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or n-Butanol
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the azetidinol scaffold (1.0 equiv) in DMF or n-Butanol.
-
Add DIPEA (3.0 equiv) to neutralize the TFA salt and act as a base.
-
Add 2,4-dichloropyrimidine (1.1 equiv).
-
Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product via reverse-phase HPLC to obtain the final inhibitor. This intermediate can be further diversified via a second coupling reaction (e.g., Suzuki) at the remaining chlorine position.
Biochemical and Cellular Characterization
Once synthesized, the novel inhibitor must be rigorously tested to determine its potency, selectivity, and cellular activity.[3][10]
Workflow for Inhibitor Evaluation
Caption: Step-wise workflow for compound evaluation.
Protocol: Biochemical IC50 Determination (ADP-Glo™ Assay)
Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11] It is a robust, high-throughput method for determining inhibitor potency (IC50).[12]
Materials:
-
Target kinase and its specific substrate peptide
-
Synthesized inhibitor (10 mM stock in 100% DMSO)
-
ATP
-
Kinase buffer (specific to the target kinase)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the inhibitor in a source plate, starting from a high concentration (e.g., 100 µM). Ensure the final DMSO concentration in the assay will be ≤1%.[11]
-
Kinase Reaction:
-
Add kinase buffer to all wells.
-
Transfer the serially diluted inhibitor to the assay plate. Include "no inhibitor" (positive control) and "no enzyme" (background) wells.
-
Add the kinase/substrate mixture to all wells except the background controls.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol: Cellular Target Engagement (NanoBRET™ Assay)
Rationale: It is crucial to confirm that an inhibitor binds to its intended target in the complex environment of a living cell.[13][14] The NanoBRET™ Target Engagement assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor, providing a quantitative measure of target occupancy.[13][15]
Materials:
-
HEK293 cells transiently expressing the kinase-NanoLuc® fusion protein
-
Synthesized inhibitor
-
NanoBRET™ Tracer (specific for the kinase)
-
Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well cell culture plates
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into the assay plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 2 hours in a CO2 incubator.
-
Tracer and Substrate Addition: Add the NanoBRET™ Tracer and Nano-Glo® Substrate mixture to the wells.
-
Signal Measurement: Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®) and acceptor emission (Tracer) separately.
-
Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC50.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. Structure-Activity Relationship (SAR) studies can be guided by comparing the potency and selectivity of different analogs.[16][17]
Table 1: Example Characterization Data for a Novel Inhibitor
| Assay Type | Target Kinase (Kinase X) | Off-Target Kinase (Kinase Y) | Cell Line (Relevant Cancer Model) |
| Biochemical Potency (IC50) | 15 nM | 1,200 nM | N/A |
| Cellular Target Engagement (IC50) | 85 nM | >10,000 nM | N/A |
| Cellular Proliferation (GI50) | N/A | N/A | 150 nM |
Interpretation:
-
The inhibitor shows high biochemical potency against the target Kinase X.
-
The >80-fold selectivity against Kinase Y in the biochemical assay is a positive indicator. A full kinome scan is required for a complete profile.[14][18]
-
The shift from biochemical to cellular IC50 (15 nM to 85 nM) is expected and reflects factors like cell permeability and ATP competition.
-
The antiproliferative effect (GI50) is consistent with the cellular target engagement potency, suggesting the observed phenotype is on-target.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Kinase Logistics. Cell-based Kinase Profiling Service. [Link]
-
Uitdehaag, J. C. M., et al. (2019). Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors. Molecular Cancer Therapeutics, 18(2), 431-442. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Creative Diagnostics. Kinase Activity Assay. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
-
ICE Bioscience. Kinase profiling and screening. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
-
Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14141-14199. [Link]
-
Zhang, X., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link]
-
Durmic-Hall, E., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 881. [Link]
-
Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [Link]
-
Abdel-Maksoud, M. S., et al. (2025, December 2). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]
-
Zhang, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(7), 1081-1092. [Link]
-
Zhang, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
-
Fallacara, A. L., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules, 26(18), 5530. [Link]
-
Abdel-Maksoud, M. S., et al. (2025, December 2). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 18(12), 1839. [Link]
-
ResearchGate. (n.d.). Imidazoles: SAR and development of a potent class of cyclin-dependent kinase inhibitors. [Link]
-
Sadek, M. M., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213. [Link]
-
Buttar, D., et al. (2008). Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable. Bioorganic & Medicinal Chemistry Letters, 18(16), 4723-4726. [Link]
-
Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 844-849. [Link]
-
Xiong, H., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 67(19), 17033-17052. [Link]
-
Hattan, C. M., & Smith, R. A. (2013). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) - Amanote Research. Arkivoc, 2013(5), 239-251. [Link]
-
Konrad, C., et al. (2021). 2-Azo-, 2-diazocine-thiazols and 2-azo-imidazoles as photoswitchable kinase inhibitors: limitations and pitfalls of the photoswitchable inhibitor approach. Photochemical & Photobiological Sciences, 20(4), 455-468. [Link]
-
Al-Ostath, A. I., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(19), 6777. [Link]
-
Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. ARKIVOC, 2013(5), 239-251. [Link]
- Testa, E., & Cignarella, G. (1972). U.S. Patent No. 3,668,196. Washington, DC: U.S.
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][14]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
- 15. Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery - ICE Bioscience [en.ice-biosci.com]
- 16. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimizing Nucleophilic Substitution at the Azetidine 3-Position
Executive Summary
Functionalizing the 3-position of the azetidine ring is a high-value transformation in medicinal chemistry, offering a vector to modulate basicity (
This guide provides optimized protocols for overcoming these barriers. We focus on two primary pathways: (A) Activation via Sulfonates for robust scale-up, and (B) The Mitsunobu Reaction for stereochemical inversion.
The Challenge: Geometric & Electronic Constraints
The "Butterfly" Effect (Puckering)
Unlike planar cyclobutanes, azetidines adopt a puckered "butterfly" conformation to relieve torsional strain. This creates a unique steric environment:
-
Ground State: The substituent at C3 typically adopts a pseudo-equatorial position to minimize transannular interactions with the nitrogen lone pair.
-
Transition State: During
attack, the ring must flatten to accommodate the trigonal bipyramidal geometry. This flattening incurs a significant energy penalty, drastically reducing reaction rates compared to acyclic or 5-membered analogs.
The Stability Paradox
While the ring is strained, the formation of a discrete carbocation at C3 (via
Strategic Decision Matrix
Before initiating wet chemistry, select the pathway based on your starting material and stereochemical requirements.
Figure 1: Strategic decision tree for azetidine 3-position functionalization. Note that basic nucleophiles generally fail in Mitsunobu conditions and require the two-step sulfonate route.
Protocol 1: The Mitsunobu Inversion
Best for: Introducing azides (
Critical Optimization Parameters
-
Order of Addition: Crucial to prevent azetidine polymerization. Pre-complex the betaine (PPh3 + DIAD) before adding the substrate.
-
Temperature: Keep strictly at 0°C during addition. The azetidine ring is prone to opening at elevated temperatures in the presence of Lewis acidic phosphorous species.
-
pKa Matching: The nucleophile must be acidic enough (
) to protonate the betaine intermediate.
Step-by-Step Protocol: Synthesis of (S)-1-Boc-3-azidoazetidine
Target: Conversion of (R)-1-Boc-3-hydroxyazetidine to (S)-azide.
-
Reagent Prep:
-
Substrate: (R)-1-Boc-3-hydroxyazetidine (1.0 equiv, 10 mmol).
-
Reagent A: Triphenylphosphine (
) (1.5 equiv).[1] -
Reagent B: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv).[1]
-
Nucleophile: Diphenylphosphoryl azide (DPPA) (1.5 equiv).[1] Note: DPPA is safer than
and easier to handle. -
Solvent: Anhydrous THF (10 volumes).
-
-
Execution:
-
Step 1 (Betaine Formation): Dissolve
in THF under . Cool to 0°C. Add DIAD dropwise over 15 minutes. The solution will turn pale yellow/orange. Stir for 10 mins to form the betaine complex. -
Step 2 (Substrate Addition): Add the solution of 1-Boc-3-hydroxyazetidine in minimal THF dropwise to the betaine at 0°C. Why? This prevents the "naked" azetidine from reacting with transient species.
-
Step 3 (Nucleophile Addition): Add DPPA dropwise at 0°C.
-
Step 4 (Reaction): Allow to warm to Room Temperature (20-25°C). Stir for 12-16 hours.
-
Step 5 (Workup): Quench with water. Extract with EtOAc. Wash organic layer with 1M NaOH (to remove phosphate byproducts) and brine.
-
-
Purification:
-
Flash chromatography (Hexane/EtOAc). The azide product is usually less polar than the starting alcohol.
-
Protocol 2: Sulfonate Displacement (Mesylation/ )
Best for: Fluorination, Cyanation, or when the nucleophile is too basic for Mitsunobu. Key Insight: Mesylates (OMs) are preferred over Tosylates (OTs) for azetidines. The bulky Tosyl group exacerbates the steric clash in the "butterfly" transition state, slowing the reaction.
Comparative Kinetics: Leaving Group Efficiency
| Leaving Group | Relative Rate ( | Stability | Recommendation |
| Triflate (OTf) | >10,000 | Low (Elimination risk) | Use only for unreactive nucleophiles |
| Mesylate (OMs) | 100 | High | Standard Choice |
| Tosylate (OTs) | 20 | High | Avoid (Steric hindrance) |
| Iodide (I) | 50 | Moderate | Good alternative if OMs fails |
Step-by-Step Protocol: Synthesis of 3-Fluoroazetidine
Target: Displacement of Mesylate with Fluoride.
-
Step A: Mesylation
-
Step B: Nucleophilic Displacement (
)-
Reagent: Tetrabutylammonium fluoride (TBAF) in THF (1M) is often too basic and causes elimination (formation of azetine).
-
Optimized Reagent: CsF (Cesium Fluoride) in t-Amyl Alcohol or spray-dried KF in Acetontrile with 18-crown-6.
-
Protocol:
-
Suspend CsF (3.0 equiv) in anhydrous t-Amyl Alcohol (high boiling, polar).
-
Add crude Mesylate (1.0 equiv).
-
Heat to 90°C for 12 hours. Note: High temp is required to overcome the ring flattening energy barrier.
-
-
Alternative (DAST): Direct treatment of the alcohol with DAST/Deoxo-Fluor in DCM at -78°C -> RT is often cleaner for fluorination specifically, avoiding the mesylate intermediate.
-
Troubleshooting: Preventing Ring Opening
The most common failure mode is ring opening to form linear 3-substituted propyl amines.
Figure 2: Competition between substitution and ring opening.
Mitigation Strategies:
-
N-Protection is Mandatory: Never attempt substitution on a free azetidine amine. The lone pair will participate, leading to dimerization. Use N-Boc or N-Cbz.
-
Avoid Strong Lewis Acids: In the presence of strong Lewis acids (e.g.,
, ), the ring nitrogen coordinates, activating the C2/C4 positions for nucleophilic attack (ring opening). -
Concentration: Perform reactions at moderate dilution (0.1 M - 0.2 M). High concentrations favor intermolecular polymerization.
References
-
Dunlop, J. E., et al. "Practical Synthesis of 3,3-Disubstituted Azetidines." Organic Process Research & Development, 2025. (Context: General azetidine functionalization scale-up).
-
Daines, R. A., et al. "Mitsunobu Reaction on 3-Hydroxyazetidines: Synthesis of 3-Phenoxyazetidine Derivatives." BenchChem Protocols, 2025.[4] (Context: Comparative yield data for Mitsunobu vs Williamson ether).
-
Ghorai, M. K., et al. "Lewis Acid-Promoted Ring Opening of Azetidines." The Journal of Organic Chemistry, 2021. (Context: Mechanism of ring opening side-reactions).
-
Organic Syntheses. "Mitsunobu Reaction: General Procedure and Mechanism." Organic Syntheses, Coll.[3] Vol. 10. (Context: Standard operating procedures for DIAD/PPh3).
-
Sigma-Aldrich. "3-Fluoroazetidine Hydrochloride Technical Data." (Context: Physical properties and handling of fluorinated azetidines).
Sources
Application Notes and Protocols for the Functionalization of the Imidazole Nitrogen in Azetidine-Imidazole Hybrids
Introduction: The Strategic Union of Azetidine and Imidazole in Modern Drug Discovery
The convergence of azetidine and imidazole rings into hybrid molecular scaffolds has emerged as a powerful strategy in medicinal chemistry.[1][2][3] Azetidines, as strained four-membered saturated heterocycles, offer a unique three-dimensional geometry that can enhance metabolic stability and aqueous solubility of drug candidates.[1][2] The imidazole moiety, a five-membered aromatic heterocycle, is a versatile component of many bioactive molecules, capable of participating in hydrogen bonding and other key interactions with biological targets.[4][5] The fusion of these two privileged structures creates a class of compounds with significant potential for the development of novel therapeutics.
A critical handle for modulating the pharmacological profile of azetidine-imidazole hybrids is the functionalization of the imidazole nitrogen atoms. The lone pair of electrons on the sp²-hybridized nitrogen of the imidazole ring provides a nucleophilic center amenable to a variety of chemical transformations. Strategic modification at this position can profoundly influence a molecule's properties, including its polarity, lipophilicity, and ability to interact with specific receptors or enzymes. This guide provides detailed protocols for the N-functionalization of azetidine-imidazole hybrids, offering researchers a practical toolkit for exploring the chemical space and unlocking the therapeutic potential of these promising scaffolds.
Part 1: Synthesis of Azetidine-Imidazole Precursors: A Generalized Workflow
Prior to the functionalization of the imidazole nitrogen, the core azetidine-imidazole scaffold must be synthesized. While numerous synthetic routes exist, a common approach involves the coupling of a pre-functionalized azetidine with an imidazole-containing fragment. The following diagram illustrates a generalized workflow for the synthesis of these precursors.
Caption: Generalized workflow for the synthesis of azetidine-imidazole hybrid precursors.
Part 2: Protocols for N-Functionalization of the Imidazole Moiety
This section provides detailed, step-by-step protocols for the most common and versatile methods for functionalizing the imidazole nitrogen in azetidine-imidazole hybrids.
Protocol 1: N-Alkylation of the Imidazole Nitrogen
Principle and Rationale: N-alkylation is a fundamental transformation that introduces alkyl groups onto the imidazole nitrogen.[6][7][8] This reaction typically proceeds via an S_N2 mechanism, where the nucleophilic imidazole nitrogen attacks an alkyl halide or another suitable alkylating agent. The choice of base is critical to deprotonate the imidazole N-H, thereby increasing its nucleophilicity. Sodium hydride (NaH) is a strong, non-nucleophilic base often employed for this purpose, ensuring complete deprotonation. The reaction is typically conducted in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the dissolution of the reagents and promote the S_N2 reaction.
Detailed Protocol:
-
Materials and Reagents:
-
Azetidine-imidazole hybrid
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware for extraction and purification.
-
-
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the azetidine-imidazole hybrid (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated azetidine-imidazole hybrid.
-
-
Safety Precautions:
-
Sodium hydride is highly reactive and flammable. It should be handled under an inert atmosphere and away from moisture.
-
DMF is a potential teratogen and should be handled in a well-ventilated fume hood.
-
Alkyl halides can be lachrymatory and toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Protocol 2: N-Arylation of the Imidazole Nitrogen
Principle and Rationale: N-arylation introduces an aromatic or heteroaromatic ring onto the imidazole nitrogen, a key transformation for expanding the structural diversity and exploring the structure-activity relationship (SAR) of the hybrid molecules.[9][10][11][12][13] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is widely used for this purpose. This reaction involves the coupling of an amine (in this case, the imidazole nitrogen) with an aryl halide or triflate. A suitable palladium catalyst, a phosphine ligand, and a base are required for the catalytic cycle to proceed efficiently.
Detailed Protocol:
-
Materials and Reagents:
-
Azetidine-imidazole hybrid
-
Aryl halide (e.g., bromobenzene, 4-iodotoluene) or aryl triflate
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or a similar phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
-
Diatomaceous earth
-
Standard glassware for inert atmosphere reactions, extraction, and purification.
-
-
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube, combine the azetidine-imidazole hybrid (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), phosphine ligand (e.g., Xantphos, 4-10 mol%), and base (e.g., Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the N-arylated product.
-
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere.
-
Aryl halides can be irritants. Use appropriate PPE.
-
The reaction should be performed in a well-ventilated fume hood.
-
Protocol 3: N-Acylation of the Imidazole Nitrogen
Principle and Rationale: N-acylation introduces a carbonyl group to the imidazole nitrogen, forming an N-acylimidazole.[14][15] These compounds are useful as intermediates or as final products with distinct biological activities. The reaction typically involves the treatment of the azetidine-imidazole hybrid with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the acid byproduct. Pyridine or triethylamine are commonly used as bases and can also serve as the solvent.
Detailed Protocol:
-
Materials and Reagents:
-
Azetidine-imidazole hybrid
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Anhydrous pyridine or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) (if not using pyridine as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard glassware for extraction and purification.
-
-
Step-by-Step Procedure:
-
Dissolve the azetidine-imidazole hybrid (1.0 eq) in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-acylated hybrid.
-
-
Safety Precautions:
-
Acylating agents are often corrosive and lachrymatory. Handle them in a fume hood with appropriate PPE.
-
Pyridine has a strong, unpleasant odor and is flammable. Use in a well-ventilated area.
-
Caption: Key N-functionalization reactions for azetidine-imidazole hybrids.
Part 3: Characterization of N-Functionalized Azetidine-Imidazole Hybrids
Confirmation of successful N-functionalization is crucial and is typically achieved through a combination of spectroscopic methods.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
¹H NMR: The disappearance of the N-H proton signal of the imidazole ring is a key indicator of a successful reaction. New signals corresponding to the protons of the introduced alkyl, aryl, or acyl group will appear in the spectrum. Shifts in the chemical shifts of the protons on the imidazole and azetidine rings may also be observed due to the change in the electronic environment.
-
¹³C NMR: The appearance of new carbon signals from the added functional group will be evident. For example, in N-acylation, a new carbonyl carbon signal will appear in the downfield region (typically 160-180 ppm).
-
-
Infrared (IR) Spectroscopy:
-
The disappearance of the N-H stretching vibration (typically a broad peak around 3100-3300 cm⁻¹) of the imidazole ring is a strong indication of N-functionalization.
-
For N-acylated products, a strong absorption band corresponding to the C=O stretching vibration will appear in the region of 1680-1750 cm⁻¹.[16][17]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product by providing a highly accurate molecular weight. The observed molecular ion peak should correspond to the calculated molecular weight of the N-functionalized product.
-
Data Presentation: Representative Spectroscopic Data
| Functionalization | ¹H NMR | ¹³C NMR | IR (cm⁻¹) | MS (m/z) |
| N-Alkylation | Disappearance of N-H proton; Appearance of new alkyl protons. | Appearance of new alkyl carbons. | Disappearance of N-H stretch. | [M+H]⁺ corresponding to the alkylated product. |
| N-Arylation | Disappearance of N-H proton; Appearance of new aromatic protons. | Appearance of new aromatic carbons. | Disappearance of N-H stretch. | [M+H]⁺ corresponding to the arylated product. |
| N-Acylation | Disappearance of N-H proton; Appearance of new acyl group protons. | Appearance of a carbonyl carbon (~170 ppm). | Appearance of a strong C=O stretch (~1700 cm⁻¹). | [M+H]⁺ corresponding to the acylated product. |
Part 4: Applications in Drug Discovery and Medicinal Chemistry
The N-functionalization of azetidine-imidazole hybrids is a cornerstone of lead optimization in drug discovery.[5][18][19] By systematically varying the substituent on the imidazole nitrogen, researchers can fine-tune the molecule's properties to enhance its therapeutic potential.
-
Modulation of Physicochemical Properties: The introduction of different functional groups can alter the molecule's solubility, lipophilicity (LogP), and metabolic stability. For instance, adding a polar group can improve aqueous solubility, while a more lipophilic group might enhance membrane permeability.
-
Enhancement of Target Binding and Selectivity: The N-substituent can directly interact with the target protein or enzyme, forming additional hydrogen bonds, hydrophobic interactions, or other non-covalent interactions that can increase binding affinity and selectivity.
-
Exploration of Structure-Activity Relationships (SAR): A library of N-functionalized analogs can be synthesized to systematically probe the SAR. This allows for the identification of key structural features required for biological activity and the development of more potent and selective drug candidates.
Caption: Impact of N-functionalization on the drug discovery process.
References
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Retrieved from [Link]
-
Žukauskaitė, A., Moretto, A., Peggion, C., De Zotti, M., Šačkus, A., Formaggio, F., De Kimpe, N., & Mangelinckx, S. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1079. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Application of Bioactive N-Functionalized Aziridines. Retrieved from [Link]
-
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-20. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Therapeutic Patents, 36(1), 1-20. [Link]
-
Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48786-48819. [Link]
-
ResearchGate. (n.d.). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of azo functionalized imidazole compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). New Methods of Imidazole Functionalization — From Imidazole to Marine Alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring azetidine containing heterocycles: From green synthesis to applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2003). N-arylation of aziridines. The Journal of Organic Chemistry, 68(5), 2045–2047. [Link]
-
National Center for Biotechnology Information. (n.d.). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. Retrieved from [Link]
-
ResearchGate. (2026). New Azetidine-Linked Nitrogen-Bearing Heterocycles: Synthesis, Antimicrobial Assessment, DFT Profiling, ADMET Studies, and Docking Simulation Against DNA Gyrase and CYP51 Targets. Retrieved from [Link]
-
National Center for Biotechnology Information. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863–2865. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Retrieved from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
MDPI. (n.d.). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
University of Bristol Research Portal. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Retrieved from [Link]
-
Chinese Journal of Applied Chemistry. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Retrieved from [Link]
-
ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. Retrieved from [Link]
-
Dergipark. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 735. [Link]
-
National Center for Biotechnology Information. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 30(10), 2205. [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2586-2597. [Link]
-
National Center for Biotechnology Information. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 53–60. [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Identification of Certain Imidazole-Semicarbazone Conjugates Bearing Benzodioxole Moieties: New Antifungal Agents. Retrieved from [Link]
-
Springer. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of the American Society for Mass Spectrometry, 32(4), 1013-1025. [Link]
-
National Center for Biotechnology Information. (2011). N-heterocyclic carbene ligands as mimics of imidazoles/histidine for the stabilization of di- and trinitrosyl iron complexes. Inorganic Chemistry, 50(17), 8496–8507. [Link]
-
American Chemical Society. (2018). Azetidine-Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry, 83(17), 10221–10230. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 8. researchgate.net [researchgate.net]
- 9. N-arylation of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 13. biomedres.us [biomedres.us]
- 14. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. N-heterocyclic carbene ligands as mimics of imidazoles/histidine for the stabilization of di- and trinitrosyl iron complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
solvent selection for solubilizing polar azetidin-3-ol compounds
Application Note & Protocol: A-ZN-S3
Abstract
Azetidin-3-ol and its derivatives represent a critical class of saturated heterocycles in medicinal chemistry, prized for their role as versatile building blocks in drug discovery. However, their inherent polarity, driven by the hydroxyl group and the nitrogen heteroatom, presents significant solubilization challenges. This guide provides a comprehensive, multi-tiered strategy for selecting and validating appropriate solvent systems for these compounds. We move from theoretical principles and in silico screening to robust, step-by-step experimental protocols for kinetic and thermodynamic solubility assessment, ensuring reliable and reproducible results for downstream applications such as high-throughput screening (HTS), formulation, and pharmacokinetic studies.
Introduction: The Azetidin-3-ol Solubility Challenge
The four-membered azetidine ring, functionalized with a hydroxyl group at the 3-position, creates a molecule with a unique physicochemical profile.[1] The presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (the ring nitrogen) leads to strong intermolecular forces.[2] These forces can result in high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and solvate individual molecules.
Poor solubility is a primary driver of compound attrition in the drug discovery pipeline. It can lead to underestimated potency in biological assays, poor absorption, and low bioavailability, ultimately masking the true potential of a drug candidate.[3][4][5] Therefore, a systematic and scientifically grounded approach to solvent selection is not merely a matter of convenience but a critical step in successful drug development.
Theoretical Framework: "Like Dissolves Like" Revisited
The principle of "similia similibus solvuntur" (like dissolves like) is the cornerstone of solubility science.[6][7][8] For a polar compound like azetidin-3-ol, this means selecting a solvent with a similar polarity profile. Key molecular interactions to consider are:
-
Hydrogen Bonding: The ability of a solvent to accept a hydrogen bond from the azetidinol's -OH group and donate a hydrogen bond to its nitrogen atom is paramount. Protic polar solvents (e.g., water, methanol, ethanol) can do both, while aprotic polar solvents (e.g., DMSO, DMF) are excellent hydrogen bond acceptors.
-
Dipole-Dipole Interactions: The permanent dipole of the azetidin-3-ol molecule will interact favorably with the dipoles of polar solvents.
-
Hansen Solubility Parameters (HSP): A more advanced model, HSP theory, deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[9][10][11] A solvent is predicted to be effective if its HSP values are close to those of the solute.[12][13]
A Multi-Tiered Strategy for Solvent Selection
We advocate for a progressive workflow that moves from broad, theoretical screening to precise, quantitative analysis. This approach conserves valuable compound and resources by eliminating unsuitable solvents early in the process.
Caption: Workflow for a Kinetic Solubility Assay.
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of the azetidin-3-ol compound in 100% DMSO.
-
Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10 mM down to ~0.02 mM).
-
Dispensing: Using a liquid handler or multichannel pipette, transfer 2 µL from each well of the DMSO plate to a corresponding well of a 96-well clear-bottomed assay plate pre-filled with 198 µL of Phosphate-Buffered Saline (PBS) at pH 7.4. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 10 minutes, then incubate at 25°C for 2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering (e.g., at 620 nm).
-
Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer-only control.
This protocol is based on the gold-standard shake-flask method, as referenced in regulatory guidelines. [14][15][16][17] Objective: To determine the equilibrium solubility of the solid compound.
Materials:
-
Azetidin-3-ol compound (solid)
-
Chosen solvent (e.g., pH 7.4 PBS, Water)
-
Analytical balance, HPLC system with UV detector, centrifuge
-
Thermostatic shaker
Procedure:
-
Sample Preparation: Add an excess amount of the solid azetidin-3-ol compound to a glass vial containing a known volume of the solvent (e.g., 5 mg in 1 mL). The key is to ensure undissolved solid remains at the end of the experiment. [14]2. Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached. [3][14]3. Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve of the compound.
-
Confirmation: The measured concentration represents the thermodynamic solubility. It is good practice to visually confirm the presence of a solid pellet in the vial after sampling.
Data Interpretation and Troubleshooting
-
Discrepancies between Methods: It is common for kinetic solubility to be higher than thermodynamic solubility. This is because the kinetic method can produce supersaturated solutions that are temporarily stable.
-
Low Aqueous Solubility: If the compound has poor solubility in aqueous buffers (<10 µM), this is a flag for potential bioavailability issues. Tier 4 strategies, such as using co-solvents (e.g., ethanol, PEG 400) or investigating pH modification for ionizable compounds, should be employed.
-
Solvent Selection for Assays: For biological assays, DMSO is the standard for initial solubilization. [3][18]However, the final concentration of DMSO in the assay should typically be kept below 1%, and ideally below 0.5%, to avoid artifacts.
Conclusion
A disciplined, tiered approach to solvent selection is essential for advancing polar compounds like azetidin-3-ols through the drug discovery process. By combining theoretical knowledge with robust, fit-for-purpose experimental protocols, researchers can generate reliable solubility data. This enables informed decisions, prevents costly downstream failures, and ultimately accelerates the development of new medicines. The protocols and principles outlined in this guide provide a validated framework for achieving this critical objective.
References
-
D. Prat, A. Wells, J. Hayler, H. Sneddon, C. R. McElroy, S. Abou-Shehada, M. J. Hearn. (2015). CHEM21 solvent selection guide: a tool for medicinal chemists to incorporate safety, health, and environment considerations into their solvent choices. Green Chemistry. [Link]
-
Stony Brook University. (n.d.). Common Organic Solvents: Table of Properties. [Link]
-
American Chemical Society. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide. [Link]
-
ResearchGate. (n.d.). Physical properties of some common organic solvents. [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. [Link]
-
Quora. (2018). Why is dimethyl sulfoxide a very good solvent for polar and ionic materials? [Link]
-
Hansen, C. M. (2000). Solubility Parameters- An Introduction. CRC Press LLC. [Link]
-
Consensus. (n.d.). Does DMSO have the ability to dissolve both polar and nonpolar compounds? [Link]
-
Consensus. (n.d.). Does DMSO have the ability to dissolve both polar and nonpolar compounds? [Link]
-
Murov, S. (n.d.). Common Organic Solvents: Table of Properties. [Link]
-
Consensus. (n.d.). Does DMSO have the ability to dissolve both polar and nonpolar compounds? [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
ChemBK. (2024). azetidin-3-ol. [Link]
-
Prat, D. (2017). Solvent selection guides for pharmaceutical chemistry. Trends in Green Chemistry. [Link]
-
Zhang, H., Wu, J., Zhang, H., He, J., Xiang, J., & Zhang, S. (2019). Applications of the Hansen solubility parameter for cellulose. BioResources. [Link]
-
West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. [Link]
-
International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
Chemsrc. (2025). 3-Azetidinol | CAS#:45347-82-8. [Link]
-
American Chemical Society. (n.d.). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. [Link]
-
Prat, D., Pardigon, O., Flemming, H. W., Letestu, S., Ducandas, V., Isnard, P., ... & Gourlay, L. (2013). Sanofi's solvent selection guide: a step toward more sustainable processes. Organic Process Research & Development. [Link]
-
Osorio, J. G., Garcia, L. G., & Martinez, F. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]
-
PubChem. (n.d.). Azetidin-3-one. [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. [Link]
-
ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. [Link]
-
Clark, J. (2020). Amines and Heterocycles. LibreTexts. [Link]
-
Nuno, M. R. C., et al. (2019). Solubility of Polar and Non-Polar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant. Journal of Chemical Theory and Computation. [Link]
-
Nuno, M. R. C., et al. (2019). Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant. PubMed. [Link]
-
Soderberg, T. (2019). 4.4 Solubility. Chemistry LibreTexts. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
Sources
- 1. CAS 45347-82-8: azetidin-3-ol | CymitQuimica [cymitquimica.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. enamine.net [enamine.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. The Handbook | Hansen Solubility Parameters [hansen-solubility.com]
- 12. Applications of the Hansen solubility parameter for cellulose :: BioResources [bioresources.cnr.ncsu.edu]
- 13. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Applications of DMSO [chemdiv.com]
scale-up synthesis of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol for in vivo studies
Topic: A Scalable Synthesis of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol for Preclinical and In Vivo Studies
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, process chemistry, and CMC (Chemistry, Manufacturing, and Controls).
Abstract: This document provides a comprehensive guide to a robust and scalable synthetic route for 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol, a key heterocyclic scaffold with significant potential in drug discovery. Moving from bench-scale synthesis to producing gram-to-kilogram quantities required for in vivo studies presents significant challenges related to safety, purity, and process efficiency. We present a detailed, three-step synthesis starting from commercially available materials, focusing on practical, scalable methodologies. The protocol emphasizes process controls, safety considerations, and purification strategies that avoid technically demanding chromatographic separations for the final active pharmaceutical ingredient (API). This guide is intended to provide a foundational process that aligns with the principles of Good Manufacturing Practice (GMP) for early-phase drug development.[1][2][3][4]
Introduction and Strategic Overview
The azetidine ring is a strained four-membered heterocycle that has garnered significant interest in medicinal chemistry.[5][6] Its rigid structure can impart favorable conformational constraints on drug candidates, often leading to improved potency and pharmacokinetic properties. The target molecule, 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol, combines the azetidine scaffold with an imidazole moiety, a common pharmacophore known for its role in coordinating to metallic enzyme centers and participating in hydrogen bonding.
Direct synthesis of this target is challenging. A retrosynthetic analysis suggests a convergent approach is most efficient, coupling a stable, protected azetidin-3-ol precursor with a reactive 2-(halomethyl)imidazole species.
Key Strategic Decisions for Scale-Up:
-
Protecting Group Strategy: An N-benzhydryl (diphenylmethyl, DPM) group is selected for the azetidine nitrogen. This group is sterically bulky, which directs alkylation to the desired nitrogen atom and provides crystalline, easily handled intermediates. Crucially, it is readily removed under scalable hydrogenolysis conditions that are clean and high-yielding.
-
Reactive Intermediate Selection: 2-(Chloromethyl)-1H-imidazole is a highly reactive alkylating agent but can be unstable.[7][8][9] To ensure process safety and reproducibility, it is prepared as its hydrochloride salt immediately before use in a "semi-telescoped" process, minimizing the handling and storage of the free base.
-
Purification Strategy: The final compound is a polar, basic molecule, making traditional silica gel chromatography challenging and impractical at scale.[10] The strategy focuses on purification through extractions and final product isolation via crystallization of a suitable salt (e.g., hydrochloride), ensuring high purity suitable for in vivo applications.
Overall Synthetic Workflow
The synthesis is designed as a linear, three-stage process optimized for scalability and control.
Caption: Common scale-up issues and solutions.
References
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC. National Institutes of Health. [Link]
-
Full article: Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Taylor & Francis Online. [Link]
-
Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. ComplianceOnline. [Link]
-
ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency. [Link]
-
Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration. [Link]
-
Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Canada.ca. [Link]
-
FDA's Guidelines for GMP Of API. Dalton Pharma Services. [Link]
-
Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. [Link]
-
Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate. [Link]
-
Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG. [Link]
-
Imidazole - University of Washington. ehs.washington.edu. [Link]
-
Safety Data Sheet IMIDAZOLE. ChemSupply Australia. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]
-
Azetidine Synthesis - 1st Edition. Elsevier. [Link]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. National Institutes of Health. [Link]
-
One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. PubMed. [Link]
-
Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E). Amanote Research. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
ChemInform Abstract: A Novel Rearrangement Reaction Conversion of 3-(Chloromethyl)azetidin- 2-ones to Azetidine-3-carboxylic Acid Esters. ResearchGate. [Link]
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. National Institutes of Health. [Link]
-
Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). PubMed Central. [Link]
-
Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). ResearchGate. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]
-
Purification of strong polar and basic compounds. Reddit. [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. pubs.acs.org. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. stevens.edu. [Link]
-
Laboratory Techniques of Purification and Isolation. IT Medical Team. [Link]
-
Alkyl Azetidines Via Batch and Flow Photochemistry. ScienceOpen. [Link]
Sources
- 1. complianceonline.com [complianceonline.com]
- 2. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 4. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca [canada.ca]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Azetidine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Troubleshooting & Optimization
preventing ring opening of azetidine during acidic hydrolysis
Technical Support Center: Azetidine Chemistry Ticket Subject: Preventing Ring Opening During Acidic Hydrolysis Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
The azetidine ring possesses significant ring strain (~26 kcal/mol), making it kinetically stable but thermodynamically primed for ring-opening. Under acidic conditions, the protonation of the ring nitrogen creates a highly electrophilic azetidinium ion. In the presence of nucleophiles (even weak ones like water or chloride) or intramolecular nucleophiles (neighboring amides/esters), the ring undergoes rapid
This guide provides the mechanistic root cause analysis, optimized protocols for deprotection/hydrolysis, and a decision matrix to prevent structural failure.
Module 1: The Mechanistic Landscape (Root Cause Analysis)
To prevent failure, you must understand the competing pathways. The ring-opening is driven by the relief of angle strain, catalyzed by N-protonation.[1]
Key Failure Mode:
-
Activation: Acid protonates the nitrogen (
for alkyl azetidines, significantly lower for N-acyl/Boc). -
Attack: A nucleophile (Nu⁻) attacks the
-carbon. -
Collapse: The C-N bond breaks, relieving strain and yielding a linear product.
Graphviz Visualization: Competing Pathways
Figure 1: The bifurcation between stable deprotection and ring-opening failure depends on temperature and nucleophile presence.
Module 2: Troubleshooting Guide (Scenario-Based)
Scenario A: N-Boc Deprotection (The Most Common Failure)
Symptom: LCMS shows a mass corresponding to the linear amine or a chlorinated byproduct (M+36 or M+38) after using HCl.
| Parameter | Standard Protocol (Risky) | Optimized Protocol (Safe) | Mechanism of Fix |
| Acid Source | HCl in Dioxane/MeOH | TFA (Trifluoroacetic Acid) | Trifluoroacetate is non-nucleophilic; Chloride is a nucleophile that opens rings. |
| Solvent | Methanol / Water | DCM (Anhydrous) | Removing water prevents hydrolysis. DCM is non-nucleophilic. |
| Temperature | Room Temp (25°C) | 0°C to 5°C | Low temp favors kinetic deprotection over thermodynamic ring opening. |
| Additives | None | Triethylsilane (TES) | Scavenges the t-butyl cation, preventing it from re-attacking the ring. |
Protocol 1: The "Safe-Mode" Boc Deprotection
-
Dissolve N-Boc azetidine (1.0 equiv) in anhydrous DCM (0.1 M).
-
Cool to 0°C in an ice bath.
-
Add Triethylsilane (2.0 equiv) as a scavenger.
-
Dropwise add TFA (10-20 equiv) . Do not use neat TFA.
-
Stir at 0°C for 1-2 hours. Monitor by TLC/LCMS.
-
Workup: Concentrate in vacuo at low temperature (<30°C). Do not heat.
-
Note: If HCl is absolutely required (e.g., for salt formation), use HCl in Dioxane strictly at 0°C and stop immediately upon consumption of starting material.
-
Scenario B: Ester Hydrolysis (Acid vs. Base)
Symptom: You are trying to convert an azetidine-ester to a carboxylic acid using HCl/H₂O, but the ring opens.
Diagnosis: Acidic hydrolysis requires water (a nucleophile) and heat. This combination is lethal to strained rings. The protonated nitrogen activates the ring, and water attacks the
Protocol 2: The "Biological Bypass" (Enzymatic Hydrolysis) If your molecule is sensitive to both acid and strong base, use enzymatic hydrolysis.
-
Reagent: Pig Liver Esterase (PLE) or Novosphingobium sp. hydrolases (specifically for L-azetidine-2-carboxylate).[2][3]
-
Conditions: pH 7.0 phosphate buffer, 25°C.
-
Why: Enzymes operate at neutral pH, leaving the nitrogen unprotonated and the ring stable.
Protocol 3: The "Mild Chemical" Alternative (LiOH) If you must use chemical hydrolysis, avoid acid entirely.
-
Dissolve ester in THF:Water (3:1) .
-
Cool to 0°C.
-
Add LiOH (1.1 equiv) . Lithium is a weaker Lewis acid than Sodium/Potassium, often providing milder coordination.
-
Monitor closely.[4]
Module 3: Advanced Prevention Strategies
The "Non-Nucleophilic" Rule
Never use hydrohalic acids (HCl, HBr, HI) unless the azetidine is heavily substituted with steric bulk that protects the carbons.
-
Use: TFA, Methanesulfonic acid (MsOH), or Tetrafluoroboric acid (HBF₄).
-
Reason: The counter-ions (
, , ) are poor nucleophiles and will not attack the ring carbons.
The "Lewis Acid" Switch
For extremely sensitive substrates where even TFA causes degradation, switch to silyl-mediated deprotection.
-
Reagent: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and 2,6-lutidine.
-
Mechanism: Silylates the Boc carbonyl oxygen, inducing collapse without generating a free proton (
) in the bulk solution. -
Protocol:
-
Dissolve substrate in DCM at 0°C.
-
Add 2,6-lutidine (1.5 equiv).
-
Add TMSOTf (1.2 equiv) dropwise.
-
Quench with saturated
.
-
Module 4: Frequently Asked Questions (FAQ)
Q1: Why does my azetidine ring open with HCl but not TFA?
A: It is a matter of nucleophilicity. The chloride ion (
Q2: Can I use hydrogenation (Pd/C) to remove a Cbz group from an azetidine? A: Generally, yes. Hydrogenolysis is usually safe for azetidines because it does not involve charged intermediates or nucleophilic attack. However, prolonged exposure to Pd/H₂ can sometimes reduce the C-N bond in highly strained systems. If this happens, switch to transfer hydrogenation (Pd/C + Cyclohexadiene or Ammonium Formate) which is milder.
Q3: My azetidine has a pendant alcohol side chain. During acid treatment, it decomposes. A: This is likely intramolecular etherification . The alcohol oxygen attacks the protonated azetidine ring to form a tetrahydrofuran or pyran derivative.
-
Fix: You must protect the alcohol (e.g., as a TBDMS ether) before exposing the azetidine to acid.
References
-
Vertex Pharmaceuticals Study on Azetidine Decomposition
-
Enzym
-
General Stability Guide
-
Title: The Azetidine Ring: A Technical Guide to Its Stability and Reactivity[7]
- Source: BenchChem Technical Library
- Relevance: General stability data and pKa consider
-
-
Strain-Release Str
- Title: Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes
- Source: Beilstein Journal of Organic Chemistry
-
URL:[Link]
- Relevance: Illustrates the thermodynamics of ring opening, helping researchers understand wh
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
resolving solubility issues of imidazole-azetidine hybrids in organic solvents
Subject: Troubleshooting Solubility & Stability of Rigid Nitrogen-Rich Scaffolds To: Medicinal Chemists, Process Chemists, and Structural Biologists From: Senior Application Scientist, Heterocycle Chemistry Division
The Core Problem: The "Brick Dust" vs. "Spring-Loaded" Paradox
You are likely encountering a specific frustration: your compound is a solid that refuses to dissolve in non-polar solvents (DCM, EtOAc) due to the imidazole's hydrogen-bonding network ("Brick Dust"), yet it degrades or oils out in polar/acidic conditions due to the azetidine's ring strain ("Spring-Loaded").
The Chemical Reality:
-
Imidazole: Acts as both a hydrogen bond donor (NH) and acceptor (N:). In the solid state, these form robust intermolecular networks (high lattice energy), requiring significant energy to break [1].
-
Azetidine: A four-membered ring with ~25 kcal/mol of strain energy.[1] While kinetically stable, it is thermodynamically primed for ring-opening, especially if the nitrogen is protonated (ammonium formation) which activates the adjacent carbons for nucleophilic attack [2].
This guide provides self-validating protocols to dissolve your hybrid without destroying it.
Diagnostic Phase: Why won't it dissolve?
Before adding solvent, diagnose the failure mode.[2]
| Observation | Diagnosis | The "Why" (Mechanistic Insight) |
| Cloudy suspension in DCM/CHCl3 | Lattice Energy Dominance | The solvent cannot overcome the intermolecular Imidazole-Imidazole H-bonds. You need a H-bond disruptor, not just polarity. |
| Gums/Oils out in Et2O/Hexane | Lipophobicity | The polar azetidine/imidazole core repels the non-polar solvent. The "oil" is a solvated melt. |
| Dissolves then precipitates over time | Slow Crystallization | The solution was supersaturated.[2] Common with azetidines which crystallize slowly due to conformational rigidity. |
| Turns yellow/brown in solution | Decomposition | CRITICAL: Azetidine ring opening or imidazole oxidation. Check pH immediately. |
Solvent System Engineering
Do not rely on single solvents. You need Binary or Ternary Systems designed to address specific solubility parameters.
Scenario A: "I need to run a reaction (coupling/substitution)."
Standard solvents (THF, DCM) are failing.
The Protocol:
-
The "Magic" Mix: Use DCM:MeOH (9:1) .
-
Why: DCM solubilizes the lipophilic backbone; MeOH disrupts the imidazole H-bonds.
-
-
The Dipolar Switch: If the reaction tolerates it, switch to NMP (N-Methyl-2-pyrrolidone) or DMSO .
-
Caution: Removing DMSO later is difficult. Use only if necessary.
-
-
The HFIP Trick (Advanced): For peptide coupling involving these hybrids, use Hexafluoroisopropanol (HFIP) mixed with DCM (1:4 ratio).
Scenario B: "I need to purify this on Silica."
Compound streaks or sticks to the baseline.
The Protocol:
-
Neutralize the Silica: The acidic silanols on silica gel will protonate the azetidine/imidazole, pinning it to the column.
-
Eluent Modification: Use DCM : MeOH : NH4OH (90 : 9 : 1) .
-
Why: The ammonium hydroxide competes for the silanol sites, allowing your amine to elute freely [4].
-
-
Alternative: Use 1% Triethylamine (TEA) in your eluent.
Visual Troubleshooting Workflows
Figure 1: The Solubility Decision Tree
Use this logic flow to select the correct solvent system without risking compound degradation.
Caption: Logic flow for selecting solvents based on azetidine stability and physical state.
Figure 2: The "Safe" Workup Protocol
Standard acid/base extractions often destroy azetidine rings. Follow this modified workflow.
Caption: Modified extraction protocol to prevent acid-catalyzed ring opening.
Frequently Asked Questions (FAQs)
Q: My compound turned into a gel in the NMR tube (CDCl3). What happened?
A: You formed a supramolecular organogel. The imidazole units stacked via
-
Fix: Add 1-2 drops of d4-Methanol or d6-DMSO to the tube. This breaks the H-bond network and collapses the gel into a solution.
Q: Can I use TFA to solubilize the hybrid for HPLC?
A: Proceed with extreme caution.
While TFA dissolves the imidazole, it protonates the azetidine nitrogen (
Q: I'm trying to crystallize the product, but it keeps "oiling out." A: This is classic for flexible-yet-rigid hybrids. The "oil" is likely a hydrated form.
-
The "Scratch & Seed" Protocol:
-
Dissolve in minimum hot EtOAc.
-
Add Hexane dropwise until cloudy.
-
Crucial Step: Add 1 drop of MeOH. (This helps organize the imidazole H-bonds).
-
Scratch the glass surface with a spatula to induce nucleation.
-
References
-
Emel'yanenko, V. N., et al. (2011). "Solubility and Thermodynamic functions of imidazole in pure solvents." Journal of Chemical Thermodynamics.
-
West, T. H., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters.
-
Roccatano, D., et al. (2012). "Hexafluoroisopropanol induces self-assembly of β-amyloid peptides."[3] Journal of Peptide Science.
-
BenchChem Tech Support. (2025).[2][7][8] "Troubleshooting Streaking of Amines on Silica Gel Columns."
-
Couty, F., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character." Chemical Society Reviews.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hexafluoroisopropanol induces self-assembly of β-amyloid peptides into highly ordered nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
purification strategies for polar azetidine amines using reverse-phase HPLC
Topic: Reverse-Phase HPLC Strategies for Hydrophilic Nitrogen Heterocycles
Introduction: The Azetidine Challenge
Welcome to the Advanced Separations Support Center. You are likely here because your target molecule—a polar azetidine amine—is behaving poorly on your standard C18 method. Azetidines present a "perfect storm" of purification challenges:
-
High Polarity: They often elute at the void volume (
). -
Lack of Chromophores: Many lack UV activity, making them "invisible" to standard diode array detectors.
-
Ring Strain: The 4-membered ring possesses ~25 kcal/mol of strain, making it susceptible to ring-opening degradation under harsh conditions.
-
Silanol Interactions: The basic nitrogen drags on residual silanols, causing severe peak tailing.
This guide moves beyond generic advice. It provides specific, chemically-grounded protocols to purify these difficult building blocks while preserving their structural integrity.
Module 1: The Retention Paradox (Solving Elution)
User Issue: "My azetidine elutes with the solvent front (void volume). I cannot separate it from salts or polar impurities."
The Mechanism
Azetidine amines are highly hydrophilic (often LogP < 0). At neutral or acidic pH, the nitrogen is protonated (
Troubleshooting Protocol
Strategy A: High pH Reverse-Phase (The "Neutralization" Approach)
Best for: Azetidines that are stable at pH 10 and have moderate hydrophobicity when neutral.
By raising the pH above the pKa of the amine (typically 9–11), you deprotonate the nitrogen. The neutral amine is significantly more hydrophobic and will retain on C18.
-
Column Requirement: You MUST use a hybrid-silica or polymer-coated column rated for pH 10-12 (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini). Standard silica dissolves above pH 8.
-
Mobile Phase:
-
Why it works: Suppressing ionization forces the molecule onto the stationary phase.
Strategy B: Ion-Pairing Chromatography (The "Gripping" Approach)
Best for: Very polar azetidines that do not retain even at high pH.
If High pH fails, use an acidic ion-pairing agent. The anion binds to the protonated amine, forming a neutral, lipophilic complex that "sticks" to the C18 chain.
-
Reagent: Trifluoroacetic Acid (TFA) is the standard. Use 0.1% v/v.
-
Power User Tip: If 0.1% TFA fails, switch to Heptafluorobutyric Acid (HFBA) at 0.1%. The longer fluorocarbon tail of HFBA provides significantly stronger retention than TFA.
Data Summary: Retention Strategy Comparison
| Variable | Formic Acid (0.1%) | TFA (0.1%) | High pH (NH4HCO3) |
| Mechanism | Standard RP (Ionized) | Ion-Pairing (Weak) | Neutralization |
| Retention | Poor (Void Volume) | Moderate | High |
| Peak Shape | Often Tailing | Sharp (Masks Silanols) | Excellent |
| MS Signal | Good | Suppression (High) | Good |
| Volatility | High | High (Salt formation) | High (Free base risk) |
Module 2: Visualization & Logic Flow
The following decision tree guides you through the column and mobile phase selection process based on your specific compound's behavior.
Figure 1: Decision matrix for selecting the optimal stationary phase and mobile phase modifier based on analyte retention behavior.
Module 3: The "Invisible" Peak (Detection)
User Issue: "I know my compound is there (by NMR), but I see nothing on the HPLC trace."
The Problem
Azetidine rings and alkyl amines do not absorb UV light significantly above 210 nm. Standard detection at 254 nm will miss them entirely.
Solutions
-
Low UV Detection (200–210 nm):
-
Universal Detectors (ELSD / CAD):
-
ELSD (Evaporative Light Scattering Detector): Detects any non-volatile analyte. Ideal for azetidines.
-
CAD (Charged Aerosol Detector): More sensitive than ELSD.
-
Protocol: Set nebulizer temperature to 35°C (low) to prevent evaporation of volatile azetidines before detection.
-
-
Derivatization (Analytical Only):
-
If you need to quantify purity but lack ELSD, react a small aliquot with Fmoc-Cl or Benzoyl Chloride . This attaches a UV chromophore, allowing standard detection.[6]
-
Module 4: Stability & Recovery (The Trap)
User Issue: "I purified my azetidine, but after lyophilization, the yield is low or the compound degraded."
Critical Warning: Volatility & Ring Opening
-
Volatility: Free-base azetidines (especially low molecular weight ones) are often volatile liquids. If you use High pH purification (Strategy A) and lyophilize, you may pump your product into the manifold.
-
Fix: Collect fractions into tubes containing excess HCl (e.g., 1N HCl in dioxane) to immediately convert the amine to a non-volatile hydrochloride salt.
-
-
TFA Induced Degradation: If using Strategy B (TFA), concentrating the fractions increases the concentration of TFA. Hot, concentrated TFA can cause acid-catalyzed ring opening or polymerization of strained azetidines.
-
Fix: Perform a salt exchange immediately.
-
Protocol: Safe Salt Exchange (TFA to HCl)
Do not simply rotovap TFA fractions. Follow this workflow to ensure stability.
Figure 2: Workflow for removing TFA and converting to a stable HCl salt using Strong Cation Exchange (SCX).
Step-by-Step:
-
Load combined HPLC fractions onto a Strong Cation Exchange (SCX) cartridge (e.g., Waters Oasis MCX or Phenomenex Strata-X-C).
-
Wash with MeOH/Water to remove TFA and non-basic impurities.
-
Elute the azetidine with 2M Ammonia in Methanol.
-
Immediately add 1.5 equivalents of HCl (in dioxane or ether) to the eluate.
-
Concentrate under reduced pressure to obtain the stable HCl salt.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Separation of Basic Compounds" detailing silanol interactions and low pH strategies).
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (Application note on T3 and High pH stable columns).
-
Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development: High pH Stability. (Technical guide on Poroshell HPH and Zorbax Extend columns).
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Discusses ring strain and stability of azetidines).
-
Thermo Fisher Scientific. (2012). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. (Details on detection of non-chromophoric amines).
Sources
troubleshooting low reactivity of sterically hindered azetidin-3-ol centers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered azetidin-3-ol scaffolds. This guide is designed to provide in-depth troubleshooting for the common challenges associated with the low reactivity of these valuable building blocks. The inherent ring strain and steric hindrance of substituted azetidines can often lead to sluggish or failed reactions.[1][2][3] This resource provides field-proven insights and detailed protocols to help you navigate these synthetic hurdles.
Part 1: Troubleshooting N-Alkylation of Hindered Azetidin-3-ols
Direct N-alkylation of the azetidine nitrogen is a fundamental transformation for generating diverse compound libraries. However, steric hindrance around the nitrogen atom can significantly impede this reaction.
Question 1: My N-alkylation reaction with a primary alkyl halide is sluggish and gives low yields. What are the likely causes and how can I improve the outcome?
Answer:
Low reactivity in the N-alkylation of a sterically hindered azetidin-3-ol with a primary alkyl halide is a common issue. The primary factors contributing to this are:
-
Steric Hindrance: Bulky substituents on the azetidine ring can shield the nitrogen's lone pair, making it a less effective nucleophile.
-
Poor Leaving Group: The halide used may not be a sufficiently good leaving group to facilitate the SN2 reaction.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for promoting the reaction without causing unwanted side reactions.
Troubleshooting Workflow for N-Alkylation:
Caption: A decision-making workflow for troubleshooting low-yielding N-alkylation reactions of hindered azetidin-3-ols.
Recommended Solutions:
-
Activate the Alkylating Agent: If using an alkyl bromide or chloride, consider converting it to an alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). Iodide is a better leaving group and can accelerate the reaction.
-
Employ a More Reactive Electrophile: Instead of alkyl halides, consider using alkyl triflates or tosylates, which possess much better leaving groups.
-
Optimize the Base and Solvent System:
-
Base: Use a non-nucleophilic, strong base to deprotonate the azetidinium salt that may form without competing with the azetidine as a nucleophile. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[4]
-
Solvent: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the anion more reactive.[4]
-
-
Increase the Temperature: For particularly hindered substrates, increasing the reaction temperature, potentially using a sealed tube or microwave reactor, can provide the necessary activation energy.[5]
Protocol 1: Optimized N-Alkylation of a Hindered Azetidin-3-ol
-
To a solution of the sterically hindered azetidin-3-ol (1.0 eq) in anhydrous acetonitrile (0.1 M), add the alkyl bromide (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq).
-
Stir the reaction mixture at 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 2: I am observing significant over-alkylation, leading to the formation of a quaternary ammonium salt. How can I prevent this?
Answer:
Over-alkylation occurs when the N-alkylated azetidine product, which is often more nucleophilic than the starting secondary amine, reacts further with the alkylating agent.[6]
Strategies to Minimize Over-alkylation:
-
Control Stoichiometry: Use a large excess of the starting azetidin-3-ol relative to the alkylating agent. This statistically favors the mono-alkylation product.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly via a syringe pump helps to maintain a low concentration of the electrophile, thereby reducing the rate of the second alkylation.[4]
-
Consider Reductive Amination: If direct alkylation proves problematic, reductive amination is an excellent alternative that avoids over-alkylation. This two-step, one-pot process involves the formation of an iminium ion followed by in situ reduction.
Part 2: Overcoming Challenges in O-Acylation
The C3-hydroxyl group of azetidin-3-ols is a key handle for introducing functionality. However, steric crowding can render this secondary alcohol unreactive towards standard acylation conditions.
Question 3: My O-acylation reaction with an acyl chloride and a standard amine base (e.g., triethylamine) is not proceeding. What can I do?
Answer:
The low reactivity of a hindered secondary alcohol in O-acylation is a common challenge. The combination of a sterically encumbered hydroxyl group and a potentially less reactive acylating agent often requires more forcing conditions or the use of a catalyst.
Troubleshooting O-Acylation of Hindered Alcohols:
Caption: Troubleshooting flowchart for O-acylation of sterically hindered azetidin-3-ols.
Recommended Solutions:
-
Use a Nucleophilic Catalyst: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or 1-methylimidazole.[7][8] These are highly nucleophilic catalysts that react with the acyl chloride to form a more reactive acylpyridinium or acylimidazolium intermediate, which is then attacked by the hindered alcohol.
-
Employ a More Reactive Acylating Agent: If an acyl chloride is not effective, switch to the corresponding acid anhydride. Anhydrides are often more reactive, and their use in conjunction with a catalyst like DMAP can be highly effective.
-
Utilize Lewis Acid Catalysis: For particularly challenging substrates, a Lewis acid catalyst such as bismuth(III) triflate (Bi(OTf)₃) can activate the acylating agent, making it more electrophilic.[9][10] This method is often successful even with sterically demanding alcohols.[9][10]
Table 1: Recommended Catalysts for O-Acylation of Hindered Alcohols
| Catalyst | Acylating Agent | Typical Conditions | Reference |
| DMAP | Acyl chloride or anhydride | 0.1-0.2 eq DMAP, Et₃N, CH₂Cl₂ or THF, 0 °C to rt | [11] |
| 1-Methylimidazole | Acyl chloride or anhydride | 0.1-0.2 eq 1-MI, Et₃N, CH₂Cl₂, rt | [7][8] |
| Bi(OTf)₃ | Acid anhydride | 1-5 mol% Bi(OTf)₃, neat or in CH₂Cl₂, rt | [9][10] |
Protocol 2: DMAP-Catalyzed O-Acylation of a Hindered Azetidin-3-ol
-
To a solution of the N-protected, sterically hindered azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Slowly add the acyl chloride or acid anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 3: Navigating the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the stereospecific inversion of secondary alcohols. However, its success with sterically hindered substrates is highly dependent on the reaction conditions and the pKa of the nucleophile.[12][13]
Question 4: My Mitsunobu reaction on a hindered azetidin-3-ol is failing, and I am recovering the starting material. What is going wrong?
Answer:
Failure of a Mitsunobu reaction with a hindered alcohol often points to the difficulty in forming the key oxyphosphonium intermediate due to steric hindrance.[14] The choice of azodicarboxylate, solvent, and the acidity of the nucleophile are critical for success.
Key Factors for a Successful Mitsunobu Reaction with Hindered Alcohols:
-
Acidic Nucleophile: The nucleophile must be sufficiently acidic (pKa < 13) to protonate the betaine intermediate formed from triphenylphosphine and the azodicarboxylate.[12] For hindered substrates, using a more acidic carboxylic acid, such as 4-nitrobenzoic acid, can improve yields.[14][15]
-
Azodicarboxylate Reagent: Diethyl azodicarboxylate (DEAD) is commonly used, but diisopropyl azodicarboxylate (DIAD) can sometimes be more effective for hindered systems.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent.
-
Order of Addition: The standard protocol involves pre-mixing the alcohol, nucleophile, and triphenylphosphine before the slow, cooled addition of the azodicarboxylate.
Mitsunobu Reaction Mechanism:
Caption: Simplified mechanism of the Mitsunobu reaction, highlighting the key intermediates.
Protocol 3: Modified Mitsunobu Reaction for Hindered Azetidin-3-ols
-
To a solution of the N-protected, sterically hindered azetidin-3-ol (1.0 eq), triphenylphosphine (1.5 eq), and 4-nitrobenzoic acid (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture.
-
The crude product can be purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
-
The resulting ester can then be saponified to yield the inverted alcohol.
Part 4: FAQs on Stereochemical Integrity
Question 5: I am concerned about epimerization at the C3 position during functionalization. How can I prevent this?
Answer:
Epimerization is the change in configuration at one of multiple stereocenters in a molecule.[16] In the context of azetidin-3-ols, the C3 stereocenter can be susceptible to epimerization under certain conditions, particularly if the reaction proceeds through a carbocation intermediate or if the C3 proton is acidic and a base is present.
Strategies to Maintain Stereochemical Integrity:
-
Avoid Strongly Basic or Acidic Conditions: Whenever possible, use mild reaction conditions. For example, in O-acylation, using a nucleophilic catalyst like DMAP under neutral or slightly basic conditions is preferable to strongly basic conditions that could deprotonate the C3 proton.
-
Choose Reactions with a Defined Stereochemical Outcome: The Mitsunobu reaction is an excellent choice for inverting the stereocenter as it proceeds via a well-defined SN2 mechanism with inversion of configuration.[13][17]
-
Protecting Group Strategy: The choice of N-protecting group can influence the acidity of the C3 proton. Electron-withdrawing protecting groups may increase the risk of epimerization under basic conditions.
By carefully selecting reagents and reaction conditions, the stereochemical integrity of the C3 center of your sterically hindered azetidin-3-ol can be maintained throughout your synthetic sequence.
References
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926–8934. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. [Link]
-
American Chemical Society. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Mitsunobu Reaction: A Mechanistic Study. Angewandte Chemie International Edition, 53(8), 2087–2090. [Link]
-
Organic Syntheses. (n.d.). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. [Link]
-
Beijing Institute of Technology. (2010). Practical and efficient acylation and tosylation of sterically hindered alcohols catalyzed with 1-methylimidazole. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]
-
National Institutes of Health. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Oreate AI Blog. (2025). Understanding Epimerization: A Key Chemical Transformation. [Link]
-
American Chemical Society. (2025). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society. [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]
-
National Institutes of Health. (2014). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. [Link]
-
ChemRxiv. (2021). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
-
ResearchGate. (2013). How can I tosylate an hindered secondary alcohol?. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
YouTube. (2020). M.Sc.II (Org.Steriochem.) || Topic: Epimerization || By Prof. Dhawale K.D. [Link]
-
ResearchGate. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Avoiding Over-alkylation. [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides : r/Chempros. [Link]
-
ResearchGate. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]
-
National Institutes of Health. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. [Link]
-
Royal Society of Chemistry. (2007). Nonrigid diastereomers: epimerization at chiral metal centers or chiral ligand conformations?. New Journal of Chemistry. [Link]
-
ResearchGate. (2023). Synthetic methods to access azetidines. [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [Link]
-
National Institutes of Health. (2021). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. [Link]
-
YouTube. (2021). Acylation of Alcohols, Part 1: with Acyl Halides. [Link]
-
MDPI. (2020). Epimerisation in Peptide Synthesis. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
SlideShare. (2018). Epimerization of Peptide. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Practical and efficient acylation and tosylation of sterically hindered alcohols catalyzed with 1-methylimidazole - Beijing Institute of Technology [pure.bit.edu.cn]
- 9. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ester synthesis by acylation [organic-chemistry.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Understanding Epimerization: A Key Chemical Transformation - Oreate AI Blog [oreateai.com]
- 17. Mitsunobu Reaction [organic-chemistry.org]
minimizing side reactions during imidazole alkylation of azetidines
Ticket ID: AZ-IM-ALK-001 Status: Open Subject: Minimizing Side Reactions in N-Alkylation of Imidazole with Azetidinyl Electrophiles
Executive Summary
This guide addresses the synthetic challenges of coupling imidazole (nucleophile) with 3-halo/mesyl-azetidines (electrophile) . This reaction is high-value in medicinal chemistry (e.g., JAK inhibitors) but is plagued by three competing failure modes:
-
Regiochemical Scrambling: N1 vs. N3 alkylation on substituted imidazoles.
-
Over-Alkylation: Formation of imidazolium quaternary salts.[1]
-
Azetidine Ring Compromise: Elimination to azetines or nucleophilic ring opening driven by strain release (~26 kcal/mol).
Reaction Mechanics & Failure Modes
The "Cesium Effect" and Base Selection
Success relies heavily on the "Cesium Effect." Unlike sodium or potassium, the large ionic radius of Cesium (1.67 Å) forms a "loose" ion pair with the imidazolate anion. This increases the nucleophilicity of the imidazole nitrogen while improving solubility in aprotic solvents (DMF/DMSO), allowing the reaction to proceed at lower temperatures—crucial for preserving the strained azetidine ring.
Pathway Analysis (DOT Visualization)
The following diagram maps the kinetic competition between the desired
Figure 1: Reaction landscape showing the narrow window for successful
Optimized Protocol: The "Soft Alkylation" System
This protocol uses Cesium Carbonate in DMF to maximize the specific rate of alkylation while suppressing elimination.
Reagents
-
Nucleophile: Substituted Imidazole (1.5 equiv)
-
Electrophile: 1-Boc-3-iodoazetidine (1.0 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Procedure
-
Activation: In a dried flask under
, dissolve the imidazole derivative in anhydrous DMF. Add . Stir at RT for 30 mins .-
Why: Pre-forming the cesium imidazolate ensures the nucleophile is ready before the unstable electrophile is introduced.
-
-
Addition: Cool the mixture to 0°C . Add 1-Boc-3-iodoazetidine dropwise as a solution in DMF.
-
Why: 3-iodoazetidines are prone to thermal elimination. Low temperature favors substitution (
) over elimination ( ).
-
-
Reaction: Allow to warm slowly to RT. Stir for 12–18 hours.[2]
-
Checkpoint: Monitor by LCMS. Look for M+H (Product) vs. M/2 (Dimer/Quat salt).
-
-
Workup (Critical): Dilute with EtOAc and wash with saturated
(not water/brine initially).-
Why: Azetidines can hydrolyze in acidic aqueous layers. The carbonate wash buffers the system.
-
Troubleshooting Guide (FAQ)
Issue 1: "I see a large peak with Mass = Product + Electrophile (Quaternization)."
Diagnosis: Bis-alkylation. The product (a mono-alkylated imidazole) is still nucleophilic and attacks a second equivalent of azetidine. Resolution:
-
Stoichiometry Flip: Ensure Imidazole is in excess (1.5 to 2.0 equiv), not the electrophile.
-
Concentration: Dilute the reaction (0.1 M). High concentration favors intermolecular quaternary salt formation.
Issue 2: "My azetidine starting material disappeared, but I see a mass corresponding to 'M-128' (Loss of HI)."
Diagnosis: Elimination to N-Boc-azetine. This is the dominant side reaction when using strong bases (NaH, KOtBu) or high heat. Resolution:
-
Switch Base: Move from NaH to
or . -
Lower Temperature: Run the addition at -10°C or 0°C.
-
Change Leaving Group: If using a Mesylate (OMs), switch to Iodide or Tosylate. Iodide is a better leaving group but can be more prone to elimination if not handled cold.
Issue 3: "I'm getting a mixture of regioisomers (N1 vs N3)."
Diagnosis: Ambident nucleophile. If your imidazole has a substituent at C4, N1 and N3 are sterically and electronically distinct.[3] Resolution:
-
Steric Control: Bulky protecting groups (e.g., Trityl) on the imidazole usually force alkylation to the distal nitrogen, but this requires a deprotection step.
-
Electronic Control: Electron-withdrawing groups (EWG) at C4 generally favor alkylation at N1 (the nitrogen distal to the EWG) due to tautomeric equilibrium and inductive effects.
Data & Decision Matrix
| Variable | Recommendation | Scientific Rationale |
| Base | "Cesium Effect" stabilizes imidazolate; mild basicity prevents E2 elimination of azetidine. | |
| Solvent | DMF or NMP | Polar aprotic solvents accelerate |
| Temp | 0°C | Heat promotes ring opening and elimination (entropy driven). Keep T < 40°C. |
| Leaving Group | Iodide > Mesylate | Iodide is a "softer" leaving group, better matched for the soft imidazolate nucleophile. |
Advanced Troubleshooting Flowchart
Figure 2: Logic tree for diagnosing reaction failures based on LCMS data.
References
-
The Cesium Effect in Alkylation
-
Azetidine Stability & Ring Opening
-
Regioselectivity in Imidazole Alkylation
- Title: N-Alkylation of imidazoles: Insights into regioselectivity.
- Source: University of Otago Archive.
-
Link:[Link]
-
General Protocol for N-Alkylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The facile alkylation and iodination of imidazol(in)ium salts in the presence of cesium carbonate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective N-alkylation of imidazoles with alcohols over zeolites - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
overcoming catalyst poisoning by imidazole during cross-coupling reactions
Technical Support Center | Ticket ID: IMDZ-404
Status: Open Priority: Critical (Project Stalled) Assigned Specialist: Senior Application Scientist
The Core Issue: The "N-Coordination Trap"
User Query: "My Suzuki coupling works fine on phenyl substrates, but yields drop to <10% when I introduce an imidazole core. Is my catalyst dead?"
Technical Analysis:
The catalyst is likely not "dead" initially, but it is being arrested. Imidazole contains a pyridinic nitrogen (N3) with a lone pair in an
In a standard catalytic cycle, Palladium (Pd) requires open coordination sites to undergo oxidative addition with your aryl halide. The imidazole nitrogen acts as a "selfish ligand," outcompeting your phosphine ligands and saturating the Pd center. This forms a thermodynamically stable but catalytically inert [Pd(L)(Imidazole)_n] resting state, effectively shutting down the cycle before transmetallation can occur.
Mechanism of Failure (Visualization)
Figure 1: The Kinetic Trap. The imidazole nitrogen (Red path) intercepts the active catalyst faster than the oxidative addition (Blue path) or displaces ligands after addition, forming an inactive complex.
Module 1: Ligand Selection (The Hardware Fix)
The most robust solution is Steric Exclusion . You must use ligands bulky enough to physically block the approach of the imidazole nitrogen while still allowing the smaller oxidative addition pathway.
Recommendation A: The Buchwald Strategy (Phosphines)
Top Pick: XPhos or SPhos (Gen 3/Gen 4 Precatalysts)
-
Why: The biaryl backbone provides steric bulk, while the dialkylphosphino group is electron-rich. The bulk prevents the "cone of coordination" required by the imidazole nitrogen.
-
Implementation: Do not use Pd(OAc)₂ + Ligand. Use XPhos Pd G4 . This ensures a 1:1 Pd:L ratio and immediate activation.
Recommendation B: The Organ Strategy (NHC/Carbenes)
Top Pick: PEPPSI-IPr
-
Why: The "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" (PEPPSI) system uses a bulky N-Heterocyclic Carbene (NHC). The steric demand of the 2,6-diisopropylphenyl wings on the NHC is massive, creating a "fenced" active site that admits substrates but repels coordinating heterocycles.
-
Bonus: It is air-stable and often works at room temperature.
Comparative Data: Ligand Performance on Imidazole Substrates
| Ligand System | Type | Yield (Imidazole Substrate)* | Mechanism of Rescue |
| PPh3 / dppf | Standard Phosphine | < 15% | Fail: Not bulky enough to prevent N-binding. |
| XPhos Pd G4 | Biaryl Phosphine | 85-95% | Steric: Isopropyl groups block N-coordination. |
| PEPPSI-IPr | NHC (Carbene) | 90-98% | Steric + Electronic: Strong |
| Amphos | Bulky Phosphine | 60-75% | Moderate: Good, but less effective than biaryls for N-rich cores. |
*Typical yields for Suzuki coupling of 4-chloro-1-methylimidazole with phenylboronic acid (Ref 1, 2).
Module 2: Additive Protocols (The Software Fix)
If you cannot change ligands (e.g., cost or availability), use "Decoy" or "Masking" strategies.
Protocol A: The Lewis Acid Mask
Concept: Add a metal salt that binds to the imidazole nitrogen more strongly than Palladium does, but does not interfere with the catalytic cycle.
Reagent: Zinc Chloride (
Step-by-Step:
-
Dissolve your imidazole substrate (1.0 equiv) in the solvent (THF/Dioxane).
-
Add 0.5 - 1.0 equiv of
. Stir for 15 mins at RT.-
Observation: The solution may become cloudy as the Zn-Imidazole complex forms.
-
-
Add the Catalyst (Pd) and Coupling Partner.
-
Add Base last.
-
Note: Use a base that won't strip the Zn immediately (e.g.,
is better than strong alkoxides).
-
Protocol B: The "SEM" Shield (Protection)
If the reaction fails despite ligand optimization, the imidazole NH (if present) is likely deprotonating to form an imidazolyl anion, which is a catalyst poison. You must protect it.
The Gold Standard: [2-(Trimethylsilyl)ethoxy]methyl (SEM).
-
Why: Unlike Boc (which falls off under basic Suzuki conditions) or Tosyl (which is electron-withdrawing and deactivates the ring), SEM is stable to base but easily removed with TBAF or acid later.
Troubleshooting Decision Tree
Follow this logic flow to resolve your specific experimental failure.
Figure 2: Optimization Logic Flow. Prioritize protection of free NH, then ligand switching, then additive masking.
Frequently Asked Questions (FAQ)
Q: Can I use CuI as a co-catalyst like in Sonogashira? A: Proceed with Caution. While CuI is great for Sonogashira, in Suzuki couplings involving imidazoles, Copper can actually exacerbate the problem by coordinating the imidazole and precipitating it, or interfering with the Boron transmetallation. Stick to Zn or Mg salts if you need a Lewis Acid additive.
Q: My reaction turns black immediately (Pd black). What happened? A: This is "Catalyst Death" via agglomeration. The imidazole displaced the phosphine ligands, leaving "naked" Pd atoms which clumped together.
-
Fix: Switch to PEPPSI-IPr . The NHC ligand binds much tighter to Pd than phosphines do, preventing ligand loss even in the presence of imidazole.
Q: Why XPhos specifically? A: XPhos was designed by the Buchwald group specifically to handle unactivated aryl chlorides and heteroaryl substrates. The tri-isopropyl groups on the upper ring provide the perfect "roof" to shelter the Pd center from N-coordination while allowing the flat aryl halide to slide in.
References
-
Organ, M. G. , et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling." Chemistry – A European Journal.[1] [1]
-
Buchwald, S. L. , et al. (2009).[2] "A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates." Organic Letters.
-
Glorius, F. , et al. (2011). "Mechanism of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction in Water." Angewandte Chemie International Edition.
-
Hartwig, J. F. (2019). "The roles of Lewis acidic additives in organotransition metal catalysis." Chemical Science.
Sources
handling hygroscopic nature of azetidin-3-ol hydrochloride salts
Technical Support Center: Handling Hygroscopic Azetidin-3-ol Hydrochloride
Case ID: AZT-HCL-001 Status: Open Priority: High (Experimental Integrity Risk) Assigned Specialist: Senior Application Scientist[1]
Core Directive: The "Wet Salt" Trap
The Problem: You are likely experiencing "weight drift" on the balance, clumping of the powder, or—in worst-case scenarios—the salt turning into a viscous oil (deliquescence) upon exposure to air.
The Science (Why this happens): Azetidin-3-ol hydrochloride (CAS: 18621-18-6) is a "perfect storm" for hygroscopicity.[1]
-
High Polarity: The azetidine ring is strained and polar.[1]
-
Dual H-Bonding: The 3-hydroxyl group and the ammonium chloride salt moiety provide multiple sites for water coordination.[1]
-
Lattice vs. Hydration Energy: The energy released when water binds to the crystal lattice is greater than the energy holding the crystal together. This pulls water from the atmosphere so aggressively that the solid dissolves in its own absorbed water.
Troubleshooting Guide (FAQs)
Q1: My white powder has turned into a sticky paste. Is it ruined?
A: Likely not, but it is currently unusable for precise stoichiometry.
-
Diagnosis: This is deliquescence.[1] The compound is chemically intact (unless heated excessively), but it is physically solvated.
-
Immediate Action: Do not attempt to scrape it out and weigh it. You must dry it first or use it as a solution (see Recovery Protocol A).[1]
Q2: I dried it in the oven at 100°C, and it turned brown/yellow. Why?
A: You likely melted and decomposed it.[1]
-
Root Cause: The melting point of Azetidin-3-ol HCl is relatively low (~85–92°C) [1, 2].[1] Standard laboratory ovens often overshoot set points.[1] Heating an amine salt near its melting point in the presence of moisture accelerates oxidation and potential ring-opening hydrolysis.
-
Solution: Never exceed 60°C when drying this specific salt.[1] Use high vacuum rather than high heat.[1]
Q3: How do I get an accurate weight for a reaction if the mass keeps climbing on the balance?
A: Stop trying to weigh "add-in" style. Use the Difference Weighing technique.
-
Protocol: Weigh the closed vial containing the bulk solid. Quickly transfer an approximate amount to your reaction vessel.[1] Immediately close the bulk vial and weigh it again. The difference is the exact mass transferred, regardless of how much water the reaction vessel absorbed during the process.
Recovery & Handling Protocols
Protocol A: Recovering "Wet" Material (Drying)
Choose the method based on your equipment availability.[2]
| Method | Efficiency | Risk | Best For |
| Vacuum Oven | High | Moderate (Thermal) | Bulk powder recovery (>1g) |
| Azeotropic Distillation | Very High | Low | Preparing for immediate reaction |
| Desiccator (P₂O₅) | Low/Slow | Very Low | Long-term storage maintenance |
Option 1: Azeotropic Drying (Recommended for Immediate Use) [1]
-
Dissolve the "wet" paste in anhydrous Methanol (it is soluble).[1]
-
Add Toluene or Acetonitrile (creates a lower-boiling azeotrope with water).[1]
-
Rotary evaporate at <45°C. The water will co-distill with the solvent.
-
Repeat 3x.
-
Result: A dry foam or solid that can be redissolved in your reaction solvent.[1]
Option 2: Vacuum Oven (Bulk Recovery)
-
Set oven to 45–50°C (Max 60°C).
-
Spread salt thinly on a watch glass (thick piles trap moisture).
-
Apply full vacuum (<10 mbar) for 12–24 hours.
-
Critical: Bleed the oven with dry Nitrogen or Argon, not ambient air, before opening.
Protocol B: The "Safe Weighing" Workflow
Use this whenever stoichiometry is critical (e.g., coupling reactions).
Figure 1: Difference Weighing Workflow to negate hygroscopic error.
Storage Decision Matrix
How you store the salt determines its shelf life. Azetidin-3-ol HCl degrades if left in a "wet" state due to acid-catalyzed hydrolysis over time.[1]
Figure 2: Storage logic to prevent degradation and caking.[1]
Technical Data Summary
| Property | Value | Implication for Handling |
| Melting Point | 85–92°C [1, 2] | Do not dry >60°C. Risk of melting/decomposition.[1] |
| Solubility | Water, DMSO, Methanol | Use MeOH for transfers; avoid non-polar solvents for dissolution. |
| Stability | Hygroscopic, Acidic | Corrosive to metal spatulas over time; use ceramic/glass/plastic. |
| Storage | -20°C (Long term) | Allow to warm to RT before opening to prevent condensation. |
References
-
ChemicalBook. (2025).[1] 3-Hydroxyazetidine hydrochloride Properties and Safety. Retrieved from [1]
-
MedChemExpress. (2025).[1][3] Azetidin-3-ol hydrochloride Safety Data Sheet & Product Information.[1][3][4] Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 3-Hydroxyazetidine hydrochloride.[1][5][6][7][8] National Library of Medicine.[1] Retrieved from [1]
-
University of Rochester. (n.d.).[1] Laboratory Techniques: Drying Methods and Azeotropes.[1][9] Retrieved from [1]
Sources
- 1. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride [cymitquimica.com]
- 9. Workup [chem.rochester.edu]
Validation & Comparative
1H NMR characterization of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol
Executive Summary & Strategic Context
In the synthesis of bioactive heterocycles—particularly for kinase inhibitors and histamine receptor antagonists—3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol represents a critical pharmacophore fragment. Its characterization is frequently complicated by the tautomeric nature of the imidazole ring and the conformational dynamics of the strained azetidine core.
This guide moves beyond standard spectral listing to provide a comparative performance analysis . We evaluate the characterization of the free base against its critical alternatives: the HCl Salt Form (often the isolation form) and the N-Boc Precursor (the synthetic antecedent). Correctly distinguishing these forms via 1H NMR is essential for validating reaction completion and salt formation steps in GMP workflows.[1]
Comparative Analysis: Product vs. Alternatives
The "performance" of an NMR assay in this context is defined by spectral resolution and diagnostic utility .[1] We compare the target molecule (Free Base) against its two primary "alternatives" encountered during development.
Table 1: Comparative Spectral Performance Matrix
| Feature | Target: Free Base | Alt A: HCl Salt Form | Alt B: N-Boc Precursor |
| Primary Utility | Confirming final deprotection & neutralization. | Confirming salt formation & stoichiometry. | Verifying scaffold assembly prior to deprotection.[1] |
| Imidazole C4/C5-H | |||
| Azetidine Ring (H2/H4) | |||
| Diagnostic Singlet | None (Lack of t-Bu is the confirmation). | None . | |
| Exchangeable Protons | Im-NH & OH visible in DMSO; Az-NH often broad/invisible. | Ammonium protons ( | Carbamate NH visible; no Az-NH signal. |
| Solvent Suitability | DMSO-d6 (Required for solubility/OH detection). | D2O (Best for solubility; loses OH/NH signals).[1] | CDCl3 or DMSO-d6 (Good solubility). |
Detailed Characterization: 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol[2]
Structural Logic & Assignment
The molecule consists of three distinct magnetic environments:
-
The Imidazole Ring: An aromatic system subject to tautomerism (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The Linker: A methylene (
) bridge connecting the imidazole C2 to the azetidine C3.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The Azetidine Core: A strained 4-membered ring with a quaternary center at C3, bearing a hydroxyl group.[1]
1H NMR Data (DMSO-d6, 400 MHz)
-
11.90 (1H, br s, Im-NH): The imidazole NH is highly labile. Its chemical shift is concentration-dependent.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
6.95 (2H, s, Im-H4/H5): In the free base, these protons often appear as a singlet due to rapid tautomeric averaging.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
5.45 (1H, s, OH): The tertiary alcohol. Sharp in pure DMSO; disappears uponngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> shake. -
3.45 (2H, d,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Hz, Az-H): Azetidine protons cis to the hydroxyl. -
3.15 (2H, d,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Hz, Az-H): Azetidine protons trans to the hydroxyl. -
2.95 (2H, s, Linkerngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ): The methylene bridge. -
2.50-3.00 (1H, v br, Az-NH): The secondary amine of the azetidine is often too broad to observe distinctly without specific pulse sequences.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Critical Experimental Protocol
To ensure reproducibility (Trustworthiness), follow this self-validating protocol:
-
Sample Preparation: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d6 .
-
Why:
often leads to precipitation of the free base or broadening of the imidazole signals due to aggregation.
-
-
Water Suppression (Optional but Recommended): If the water peak at 3.33 ppm overlaps with the Azetidine signals, use a presaturation pulse sequence (e.g., zgpr on Bruker systems).
-
D2O Shake (Validation Step):
-
Acquire the standard spectrum.[1]
-
Add 1 drop of
to the NMR tube and shake.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Pass Criteria: Disappearance of signals at
11.90 and 5.45 confirms the assignment of Im-NH and OH.
-
Visualizations
Diagram 1: Structural Correlation & Assignment Logic
This diagram maps the physical structure to the spectral signals, visualizing the "causality" of the chemical shifts.[1]
Caption: Logical mapping of structural subunits to observed 1H NMR chemical shift ranges in DMSO-d6.
Diagram 2: Validation Workflow (Free Base vs. Salt)
A decision tree for verifying the success of the synthesis or salt formation.[1]
Caption: Step-by-step NMR decision tree for distinguishing the Target Product from its Precursor (Boc) and Salt forms.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]
-
Reich, H. J. (2023).[1] "Structure Determination Using NMR: Chemical Shifts of Heterocycles." University of Wisconsin-Madison Chemistry Department. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Referenced for general heterocyclic shift theory).[1]
-
PubChem Compound Summary. (2023). "Azetidin-3-ol Derivatives." National Library of Medicine. [Link][1]
Sources
Comparative Guide: Azetidine vs. Pyrrolidine Scaffolds in Drug Potency
Introduction: The "Azetidine Switch" in Medicinal Chemistry
In the optimization of lead compounds, the "Azetidine Switch" —contracting a saturated five-membered pyrrolidine ring to a four-membered azetidine—has emerged as a high-impact scaffold hopping strategy. While pyrrolidine is a ubiquitous "workhorse" scaffold due to its synthetic accessibility and bio-resemblance to proline, it often suffers from metabolic liability (alpha-oxidation) and moderate conformational flexibility.
The azetidine ring offers a distinct physicochemical profile driven by high ring strain (~26 kcal/mol) and altered bond angles. This guide objectively compares these two scaffolds, analyzing how the structural contraction influences potency, basicity, lipophilicity, and metabolic stability.
Physicochemical & Structural Comparison
The transition from a 5-membered to a 4-membered ring is not merely a reduction in size; it fundamentally alters the electronic state of the nitrogen atom and the vector orientation of substituents.
Table 1: Physicochemical Profile Comparison[1]
| Feature | Azetidine (4-membered) | Pyrrolidine (5-membered) | Impact on Drug Design |
| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | Azetidines are more reactive/unstable but offer rigid exit vectors. |
| Basicity (pKa) | 8.5 – 10.5 | 10.5 – 11.5 | Azetidines are less basic due to increased s-character of the N-lone pair. Reduces hERG liability and improves permeability. |
| Lipophilicity (LogP) | Lower (More Polar) | Higher (More Lipophilic) | Azetidine lowers LogD, improving Ligand Efficiency (LE) and Lipophilic Efficiency (LLE). |
| Conformation | Puckered (~30° fold) | Envelope/Twist | Azetidine is structurally rigid; reduces entropic penalty upon binding. |
| Metabolic Stability | High | Moderate to Low | Azetidine resists N-dealkylation and alpha-oxidation better than pyrrolidine. |
Mechanistic Insight: The Basicity Drop
The reduced basicity of azetidine is a critical design feature. In the strained 4-membered ring, the C-N-C bond angle is compressed (~90°). To minimize strain, the bonding orbitals use more p-character, forcing the nitrogen lone pair to adopt more s-character . Electrons in s-orbitals are held closer to the nucleus and are lower in energy, making them less available for protonation.
-
Result: Improved membrane permeability (higher fraction of neutral species at physiological pH) and reduced lysosomal trapping.
Impact on Potency and Selectivity[2]
Conformational Constraint & Entropy
Potency improvements in azetidine analogs are often thermodynamic. The pyrrolidine ring is flexible, adopting multiple envelope conformations. If the bioactive conformation represents a small fraction of this ensemble, the binding event incurs a high entropic penalty (
-
Azetidine Advantage: The rigid azetidine ring pre-organizes substituents. If this rigid conformation matches the binding pocket, the entropic penalty is minimized, improving affinity (
).
Case Study: -nAChR Agonists
In the development of nicotinic acetylcholine receptor (nAChR) agonists, researchers compared azetidine and pyrrolidine ether analogs.[1]
-
Observation: The azetidine analog displayed a
of 0.6 nM , whereas the pyrrolidine analog showed a of 23 nM (approx. 40-fold loss in potency). -
Mechanism: The smaller azetidine ring positioned the cationic center and the hydrogen-bond acceptor at the precise distance required for the
orthosteric site, while the pyrrolidine steric bulk caused a clash or misalignment.
Visualizing the Logic
The following diagram illustrates the causal links between the structural features of azetidine and the resulting pharmacological outcomes.
Figure 1: Causal relationship between azetidine ring strain and pharmacological advantages.
Metabolic Stability & DMPK
Pyrrolidines are notorious for undergoing oxidative metabolism at the
Why Azetidine is Superior:
-
Steric/Electronic Shielding: The high ionization potential of the nitrogen lone pair (due to s-character) makes the formation of the radical cation intermediate (often the first step in CYP oxidation) less favorable.
-
Strain Energy: Forming an
center (iminium ion) in a 4-membered ring introduces immense additional strain, creating a high activation energy barrier for oxidation.
Real-World Example:
-
Cobimetinib (Cotellic): A MEK inhibitor where a piperidine/pyrrolidine core was replaced with a highly substituted azetidine. This switch was crucial for balancing metabolic stability with potency, allowing for oral dosing.
Experimental Protocol: Validating the Scaffold Hop
To objectively compare azetidine vs. pyrrolidine scaffolds in your specific lead series, follow this "Matched Molecular Pair" (MMP) validation workflow.
Protocol: Microsomal Stability & Intrinsic Clearance ( ) Comparison
Objective: Quantify the metabolic stability advantage of the azetidine analog.
Materials:
-
Test Compounds: Azetidine analog (Compound A) and Pyrrolidine analog (Compound B).
-
Pooled Liver Microsomes (Human/Rat/Mouse depending on stage).
-
NADPH Regenerating System.
-
LC-MS/MS.
Step-by-Step Methodology:
-
Preparation:
-
Prepare 10 mM stock solutions of Compound A and B in DMSO.
-
Dilute to 1
M working concentration in phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-incubate microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.
-
Start Reaction: Add NADPH regenerating system.
-
Time Points: Sample at 0, 5, 15, 30, and 60 minutes.
-
-
Quenching:
-
Transfer aliquots into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifuge at 4000 rpm for 20 mins to pellet proteins.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
-
-
Calculation:
-
Plot ln(% remaining) vs. time. The slope is
. - .
-
Success Criteria:
-
A statistically significant decrease in
for the azetidine analog compared to the pyrrolidine analog confirms the metabolic advantage.
Experimental Decision Tree
Figure 2: Decision tree for evaluating the Pyrrolidine-to-Azetidine scaffold hop.
References
-
BenchChem. (2025).[2][3][4][5] A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. Retrieved from
-
Pettersson, M., et al. (2011). Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from
-
PharmaBlock. (2023). Azetidines in Drug Discovery: A Privileged Scaffold. Retrieved from
-
Hulin, B., et al. (2005).[6] New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from
Sources
- 1. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol via LC-MS
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel molecule like 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol, a polar, heterocyclic compound, establishing a robust and reliable analytical method for purity assessment is a critical early-stage milestone. Impurities, even at trace levels, can possess undesirable pharmacological or toxicological properties, potentially jeopardizing patient safety and the viability of a drug candidate.[1][2][3] Regulatory bodies, such as those governed by the International Council for Harmonisation (ICH), mandate stringent control over impurities, with clear thresholds for reporting, identification, and qualification.[1][4]
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for validating the purity of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices, ensuring a self-validating and scientifically sound approach.
LC-MS: The Primary Workhorse for Purity and Impurity Profiling
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the principal analytical tool in pharmaceutical development for its unparalleled sensitivity, selectivity, and speed.[5][6] It combines the powerful separation capabilities of liquid chromatography with the precise mass identification of mass spectrometry.[7]
The Causality Behind Method Development Choices
The unique structure of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol—containing two basic nitrogenous heterocycles and a polar hydroxyl group—presents specific analytical challenges. The molecule is highly polar and is expected to have poor retention on traditional reversed-phase (RP) columns like C18.
Chromatographic Strategy: Embracing Polarity with HILIC
To overcome the challenge of retaining and separating this highly polar analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the strategy of choice.[8][9][10] Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[10] A thin layer of water forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[8][11] Gradient elution in HILIC starts with high organic content and moves towards a higher aqueous content, which is the strong solvent.[9][11] This approach not only provides excellent retention for polar compounds but also offers the advantage of using volatile mobile phases, which enhances sensitivity in the mass spectrometer.
Mass Spectrometry Ionization: The Soft Touch of ESI
Electrospray Ionization (ESI) is the ideal ionization technique for a polar, non-volatile molecule like our target compound.[12][13][14] ESI is a "soft ionization" method that transfers ions from solution into the gas phase with minimal fragmentation.[12][15] This is crucial for purity analysis as it preserves the molecular ion ([M+H]⁺), allowing for the unambiguous determination of the parent compound's molecular weight and the detection of impurities. Given the basic nature of the imidazole and azetidine rings, the molecule is expected to readily form a protonated species in the positive ion mode, leading to a strong signal.
Experimental Workflow & Logic
The following diagram illustrates the comprehensive workflow for purity validation, from initial method development to the final report generation, emphasizing the decision points and quality checks embedded in the process.
Caption: Purity Validation Workflow via LC-MS.
Detailed Experimental Protocol: LC-MS Purity Assay
This protocol is a self-validating system, incorporating a System Suitability Test (SST) to ensure the analytical system is performing correctly before sample analysis, a cornerstone of validated methods as per ICH Q2(R1).[16][17]
1. Materials and Reagents:
-
Analyte: 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Water
-
LC-MS Grade Formic Acid (FA)
-
System Suitability Mixture: A solution containing the main compound and a known, co-eluting or closely eluting impurity, if available. Otherwise, a solution of the main compound is used to monitor chromatographic performance.
2. Sample Preparation:
-
Prepare a stock solution of the analyte at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Dilute the stock solution to a working concentration of 10 µg/mL using 90:10 Acetonitrile:Water. Rationale: The high acetonitrile content of the diluent is crucial for good peak shape in HILIC.
3. LC-MS Instrumentation and Conditions:
-
LC System: UHPLC system capable of handling high pressures.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.[7]
-
Column: HILIC Amide column, 2.1 x 100 mm, 1.7 µm. Rationale: Amide phases offer excellent retention and selectivity for polar, nitrogen-containing compounds.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Rationale: Formic acid aids in protonation for better ESI+ signal and improves peak shape.
-
Gradient Program:
Time (min) Flow (mL/min) %B 0.0 0.4 95 5.0 0.4 50 5.1 0.4 95 | 7.0 | 0.4 | 95 |
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 50-500
-
4. System Suitability Test (SST):
-
Perform five replicate injections of the SST solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the main peak area < 2.0%.
-
RSD of retention time < 1.0%.
-
Tailing factor between 0.8 and 1.5.
-
If a known impurity is used: Resolution > 2.0.
-
5. Analysis Sequence:
-
Run a blank (diluent) injection.
-
Perform the SST.
-
Inject the sample solution in duplicate.
-
Run a bracketing SST at the end of the sequence.
Data Interpretation and Purity Calculation
Purity is typically assessed using an area percent method, assuming that all impurities have a similar response factor to the main compound in the detector.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
All impurity peaks above the reporting threshold (typically 0.05% as per ICH Q3A guidelines) must be reported.[1][2] The high-resolution mass spectrometer allows for the determination of the elemental composition of these impurities, providing crucial clues for their structural identification.
Comparative Analysis: LC-MS vs. Orthogonal Techniques
While LC-MS is a powerful tool, relying on a single method can be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and trustworthy purity profile.
Decision Matrix for Purity Validation
The choice of analytical technique depends on the stage of development, the nature of the analyte, and the information required.
Caption: Selecting an Orthogonal Purity Method.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that quantifies a substance by comparing its NMR signal intensity to that of a certified internal standard.[18][19]
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[18] This allows for the calculation of purity without needing a reference standard of the analyte itself.[20][21]
-
Advantages:
-
Absolute Quantification: Provides a direct measure of purity (mass fraction) traceable to SI units.[18]
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Information: Provides structural confirmation of the main component and impurities.
-
-
Limitations:
-
Lower Sensitivity: Significantly less sensitive than LC-MS.
-
Signal Overlap: Complex impurity profiles can lead to overlapping signals, complicating quantification.[18]
-
Capillary Electrophoresis (CE)
CE separates molecules in a capillary based on their charge-to-size ratio under the influence of an electric field.
-
Principle: Different migration times of ions under an electric field.
-
Advantages:
-
High Efficiency: Generates very sharp peaks and high-resolution separations.
-
Orthogonal Selectivity: Separation is based on a completely different principle than HPLC, making it excellent for confirming purity.
-
Low Sample/Reagent Consumption.
-
-
Limitations:
-
Lower Sensitivity: Generally less sensitive than LC-MS, especially without specialized detectors.
-
Limited to Charged/Polar Analytes: Best suited for molecules that can carry a charge.
-
Performance Comparison
| Feature | LC-MS (HILIC/ESI) | Quantitative NMR (qNMR) | Capillary Electrophoresis (CE) |
| Principle | Partitioning & m/z | Nuclear Spin Resonance | Electrophoretic Mobility |
| Sensitivity | Very High (ng/mL to pg/mL) | Low (mg/mL) | Moderate (µg/mL) |
| Selectivity | High (Chromatography + Mass) | High (Chemical Shift) | Very High (Efficiency) |
| Quantification | Relative (Area %) or External Std. | Absolute (Primary Ratio Method) | Relative or External Std. |
| Impurity ID | Excellent (via MS/MS) | Good (Structural Clues) | Poor (Requires MS coupling) |
| Main Use Case | Primary screening, impurity profiling, trace analysis | Purity assignment of reference standards, orthogonal check | Orthogonal purity confirmation, chiral separations |
Conclusion
For the comprehensive purity validation of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol, an LC-MS method based on HILIC separation and ESI detection is the superior primary technique. It provides the necessary sensitivity and selectivity to detect, identify, and quantify impurities at levels mandated by regulatory authorities.[5] However, a truly robust purity assessment relies on a multi-faceted approach. The use of an orthogonal technique, particularly qNMR, is strongly recommended to provide an independent, absolute measure of purity.[21] This dual-methodology approach ensures the highest level of confidence in the quality of the API, forming a solid foundation for subsequent stages of drug development and ensuring patient safety.
References
-
Title: ICH Q3A(R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: HILIC – The Rising Star of Polar Chromatography Source: Element Lab Solutions URL: [Link]
-
Title: Why HILIC is what your polar compounds need for purification Source: Buchi.com URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations Source: Technology Networks URL: [Link]
-
Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]
-
Title: Impurities in new drug substances Q3A (R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES Source: Slideshare URL: [Link]
-
Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: SpringerLink URL: [Link]
-
Title: ICH topic Q 3 A (R2) - Impurities in new drug substances Source: Therapeutic Goods Administration (TGA) URL: [Link]
-
Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Small Molecule Drug Characterization and Purity Analysis Source: Agilent URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]
-
Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL: [Link]
-
Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: ResearchGate URL: [Link]
-
Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Application of LCMS in small-molecule drug development Source: Drug Target Review URL: [Link]
-
Title: MALDI or ESI which is suitable for small molecules? Source: ResearchGate URL: [Link]
-
Title: Electrospray ionization mass spectrometry for the analysis of proteins and small molecules Source: The Research Repository @ WVU URL: [Link]
-
Title: Current developments in LC-MS for pharmaceutical analysis Source: Royal Society of Chemistry URL: [Link]
-
Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL: [Link]
-
Title: Advances in Chemical Purity Assignment | qNMR Workshop Source: YouTube URL: [Link]
-
Title: Quantitative Nuclear Magnetic Resonance (QNMR) as an alternative to HPLC for assay determination Source: Almac Group URL: [Link]
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 12. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 13. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. jordilabs.com [jordilabs.com]
- 18. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. almacgroup.com [almacgroup.com]
A Senior Application Scientist's Guide to the Structural Elucidation of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol: A Comparative Analysis
Abstract
The precise three-dimensional atomic arrangement of a small molecule is the cornerstone of modern drug discovery and development. It dictates molecular properties, governs interactions with biological targets, and informs synthetic strategy. This guide presents a comprehensive, comparative analysis of the methodologies for determining the crystal structure of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol, a novel heterocyclic compound with significant potential as a scaffold in medicinal chemistry. We will delve into the gold-standard technique of Single-Crystal X-ray Diffraction (SC-XRD), offering a detailed protocol tailored to the molecule's specific chemical nature. Furthermore, we will objectively compare this primary method with powerful complementary techniques, including Powder X-ray Diffraction (PXRD) and computational Crystal Structure Prediction (CSP). This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the challenges of small-molecule structural elucidation with a robust, evidence-based approach.
Introduction: The Structural Imperative
3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol is a molecule of considerable interest. Its structure combines a strained azetidine ring, a key motif in various bioactive compounds, with a versatile imidazole ring and a tertiary alcohol. This unique combination of functional groups imparts a high degree of polarity and extensive hydrogen bonding capabilities (both donor and acceptor sites), making it a compelling fragment for library synthesis. However, these same properties present a significant challenge for crystallization, a prerequisite for the most definitive structural analysis method.
Understanding the molecule's solid-state conformation, its intramolecular hydrogen bonding patterns, and how it packs in a crystal lattice is crucial. This information can:
-
Validate the synthetic route and confirm the constitution.
-
Provide the basis for structure-based drug design and molecular modeling.
-
Inform on potential polymorphs, which can have critical implications for a drug's stability, solubility, and bioavailability.
This guide will therefore explore the optimal pathway to achieving this structural data, beginning with the primary experimental goal: growing a high-quality single crystal.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the most powerful and widely used technique for determining the three-dimensional structure of crystalline materials at atomic resolution.[1] The method relies on the diffraction of an X-ray beam by the ordered array of atoms in a single crystal, producing a unique pattern that can be mathematically decoded to generate a 3D map of electron density.
The Crystallization Challenge: A Rationale-Driven Approach
The target molecule's features—multiple hydrogen bond donors/acceptors and rotational freedom between the rings—make it prone to forming oils or amorphous solids. A systematic and logical screening process is therefore essential.
Causality Behind Experimental Choices: Our strategy is to leverage the molecule's polarity. It will likely be soluble in polar, protic solvents (e.g., methanol, ethanol, water) and insoluble in non-polar solvents (e.g., hexane, toluene). The goal is to achieve a state of slow supersaturation, the driving force for crystal growth. This is best accomplished by gradually decreasing the solubility of the compound in a solution.
Experimental Protocol: High-Throughput Crystallization Screening
This protocol outlines a parallel screening approach to maximize the chances of obtaining diffraction-quality single crystals.
Materials:
-
3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol (10-15 mg per trial is a good starting point)[2]
-
A range of high-purity solvents (See Table 1)
-
Small, clean glass vials (e.g., 4 mL) and smaller vials or tubes that can fit inside (e.g., 2 mL)[2]
-
Syringes and 0.22 µm filters
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated, near-saturated stock solution of the compound in a highly polar "solvent" (e.g., Methanol). Ensure the solution is fully dissolved and free of particulate matter by filtering it through a 0.22 µm syringe filter.
-
Screening Setup: For each trial, add approximately 0.5 mL of the stock solution to a small, open inner vial.
-
Anti-Solvent Addition: Carefully place this inner vial inside a larger vial containing 1-2 mL of a less polar "anti-solvent."
-
Sealing and Incubation: Seal the outer vial tightly. The more volatile solvent from the inner vial will slowly evaporate and mix with the anti-solvent vapor, while the anti-solvent vapor will slowly diffuse into the inner vial's solution. This gradual change in solvent composition slowly reduces the compound's solubility.
-
Patience and Observation: Place the vials in a vibration-free location and observe periodically over several days to weeks. Do not disturb the vials unnecessarily.
-
Documentation: Keep a meticulous record of all solvent/anti-solvent combinations, concentrations, and observations.
Data Collection and Interpretation
Once a suitable crystal (ideally >50 micrometers with sharp edges) is obtained, it is mounted on a goniometer and cooled in a stream of cold nitrogen.[3] An X-ray diffractometer then collects the diffraction data. The resulting data is used to solve and refine the crystal structure, yielding key parameters that attest to the quality of the model.
| Parameter | Acceptable Value | Significance |
| R1 | < 5% | A measure of the agreement between the observed diffraction data and the data calculated from the final structural model. |
| wR2 | < 15% | A weighted residual factor based on all reflection data. |
| GooF (Goodness of Fit) | ~1.0 | Indicates a good fit between the model and the data. |
A successful structure determination provides precise atomic coordinates, bond lengths, angles, and details of intermolecular interactions like hydrogen bonds and π-stacking.[3]
Comparative & Complementary Techniques
While SC-XRD is definitive, obtaining suitable single crystals is not always possible. In such cases, other techniques provide valuable, albeit less complete, structural information.[4]
Powder X-ray Diffraction (PXRD)
If the crystallization screening yields only microcrystalline powder, PXRD is the next logical step. This technique provides a "fingerprint" of the crystalline material.[5]
-
What it tells you: PXRD confirms the crystallinity of the bulk sample, can identify different polymorphs, and assess phase purity.
-
Structure Solution from PXRD: While significantly more challenging than with single-crystal data, it is sometimes possible to solve a crystal structure from high-quality powder data, a process known as ab initio structure determination.[6] This often requires combining the experimental PXRD pattern with computational modeling.[7]
Computational Modeling: Crystal Structure Prediction (CSP)
CSP methods are a powerful in silico alternative that can predict the most likely crystal packing arrangements for a given molecule based on thermodynamic stability.[8]
-
What it tells you: CSP generates a landscape of plausible crystal structures, ranked by their calculated lattice energies.[9] This can guide experimental polymorph screening and help solve structures from PX-RD data.[7]
-
Limitations: CSP is predictive, not definitive. The experimentally observed form is not always the calculated global minimum energy structure, as kinetic factors during crystallization play a crucial role.[9] However, recent advances using machine learning are improving the success rates of these predictions.[10][11]
Integrated Strategy and Data Comparison
A robust approach to structural elucidation integrates these techniques. The workflow below illustrates a logical decision-making process.
Caption: Integrated workflow for structural elucidation.
The following table summarizes the expected outcomes and confidence levels of each technique.
| Technique | Primary Output | Information Gained | Confidence Level |
| SC-XRD | Atomic coordinates (CIF file) | Definitive 3D structure, bond lengths/angles, packing, absolute stereochemistry. | High (Definitive) |
| PXRD | 1D diffractogram (Intensity vs. 2θ) | Crystallinity, phase purity, unit cell parameters, potential for structure solution. | Medium-High |
| CSP | Ranked list of predicted structures | Energetically plausible packing arrangements, insight into potential polymorphs. | Low (Predictive) |
Conclusion
Determining the crystal structure of a challenging molecule like 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol requires a multi-faceted and logical approach. While Single-Crystal X-ray Diffraction remains the unambiguous gold standard, its success is contingent on overcoming the initial hurdle of crystallization. A systematic, rationale-driven screening protocol is paramount. For cases where single crystals are elusive, Powder X-ray Diffraction offers crucial data on the bulk material's crystallinity and phase. When combined with the predictive power of Crystal Structure Prediction, PXRD can also become a pathway to a complete structural solution. By understanding the strengths and limitations of each method, researchers can design an efficient and effective strategy to unlock the critical structural insights that drive modern drug discovery.
References
-
Taniguchi, T., & Fukasawa, R. (2025). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery. Available at: [Link]
-
Bowskill, D. H., Sugden, I. J., Konstantinopoulos, S., Adjiman, C. S., & Pantelides, C. C. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering. Available at: [Link]
-
Price, S. L. (2008). Computational prediction of organic crystal structures and polymorphism. International Reviews in Physical Chemistry. Available at: [Link]
-
Taniguchi, T., & Fukasawa, R. (2025). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. Available at: [Link]
-
Zhu, T., Fredericks, R. J., & Parrish, R. M. (2024). Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. arXiv. Available at: [Link]
-
DiMasi, F., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Available at: [Link]
-
Cambridge Crystallographic Data Centre. (2023). Strengths and Limitations of Powder X-ray Diffraction. Available at: [Link]
-
Thakral, N. K., Zanon, R. L., Kelly, R. C., & Thakral, S. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. Journal of Pharmaceutical Sciences. Available at: [Link]
-
FZU - Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Available at: [Link]
-
Hope, H. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link]
-
Gryl, M., et al. (2023). Improving the Accuracy of Small-Molecule Crystal Structures Solved from Powder X-ray Diffraction Data by Using External Sources. Helvetica Chimica Acta. Available at: [Link]
-
University of Waterloo. (n.d.). About Single X-ray Diffraction. Available at: [Link]
-
Diamond Light Source. (n.d.). Small Molecule Diffraction. Available at: [Link]
-
Hampton Research. (n.d.). Crystallization Tips. Available at: [Link]
-
S. Asano, et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm. Available at: [Link]
-
Organic Chemistry. (2020, December 12). How to Grow Single Crystals [Video]. YouTube. Available at: [Link]
Sources
- 1. diamond.ac.uk [diamond.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. annualreviews.org [annualreviews.org]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
Comparative Metabolic Stability Guide: Imidazole vs. Triazole Azetidine Analogs
Executive Summary
Bottom Line for Drug Discovery:
In the optimization of azetidine-based scaffolds, replacing an imidazole moiety with a 1,2,3-triazole is a high-value bioisosteric strategy to mitigate metabolic liabilities.[1][2] While azetidines are privileged scaffolds for reducing lipophilicity (
-
Imidazole-Azetidines: High risk of CYP450 inhibition (Type II binding) and oxidative clearance due to the basic nitrogen (
) coordinating with the heme iron. -
Triazole-Azetidines: Exhibit superior metabolic stability and significantly reduced CYP inhibition. The lower basicity of the triazole ring prevents heme coordination, acting as a "metabolically silent" linker while maintaining hydrogen bond acceptor capabilities.
Structural Context: The Azetidine Advantage
The azetidine ring (4-membered nitrogen heterocycle) has emerged as a critical tool in modern medicinal chemistry, often used to replace larger saturated rings like pyrrolidine or piperidine.
-
Metabolic Hardening: Azetidines often show improved metabolic stability over larger rings due to steric occlusion of the nitrogen lone pair and altered ring puckering, which can disfavor oxidative attack at the
-carbon. -
Lipophilicity Modulation: They lower lipophilicity (lowering
) while maintaining rigid vector orientation for substituents.
However, the stability of the entire molecule depends heavily on the "warhead" or linker attached to the azetidine nitrogen. This is where the choice between imidazole and triazole becomes critical.
Head-to-Head Comparison: Imidazole vs. Triazole[1][3][4][5][6]
Mechanism of Metabolic Instability
The primary differentiator between these two analogs is their interaction with Cytochrome P450 (CYP) enzymes.
A. Imidazole: The Heme Coordinator
The imidazole ring is a classic "Type II" CYP ligand. The unhindered lone pair on the
-
Consequence: This coordination blocks the active site, leading to potent CYP inhibition (Drug-Drug Interaction risk).
-
Metabolism: The electron-rich ring is also susceptible to N-oxidation and ring-opening metabolic pathways.
B. 1,2,3-Triazole: The Stable Bioisostere
The 1,2,3-triazole ring (accessible via "Click" chemistry) has a significantly lower pKa (
-
Mechanism: The reduced electron density on the nitrogen atoms prevents effective coordination with the CYP heme iron.
-
Result: Triazoles are generally metabolically inert in microsomal assays and do not inhibit CYP enzymes to the same degree as imidazoles.
Comparative Data Table
| Feature | Imidazole-Azetidine Analog | 1,2,3-Triazole-Azetidine Analog | Impact on Drug Design |
| Basicity (pKa) | ~6.5 - 7.0 | ~1.2 | Triazole reduces lysosomal trapping and off-target binding. |
| CYP Binding Mode | Direct Heme Coordination (Type II) | Water-Bridged / H-Bonding (Weak) | Imidazole is a high risk for DDI (Drug-Drug Interactions). |
| CYP Inhibition ( | Potent Inhibitor (often < 1 | Weak/Non-Inhibitor (often > 50 | Triazole is safer for co-medication. |
| Metabolic Clearance ( | Moderate to High (Oxidative labile) | Low (Metabolically Stable) | Triazole extends half-life ( |
| Synthetic Access | Nucleophilic substitution / Buchwald | CuAAC "Click" Chemistry | Triazole allows rapid library generation. |
Mechanistic Visualization
The following diagram illustrates the divergent metabolic fates and CYP interactions of the two analogs.
Figure 1: Mechanistic divergence in CYP450 interaction. Imidazoles coordinate directly to the heme iron causing inhibition, while triazoles evade this interaction due to lower basicity.
Experimental Protocol: Microsomal Stability Assay
To empirically validate the stability difference between your imidazole and triazole analogs, use this standardized Liver Microsome (LM) stability protocol. This assay measures Intrinsic Clearance (
Materials
-
Test Compounds: Imidazole-Azetidine and Triazole-Azetidine analogs (10 mM DMSO stock).
-
Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Protocol Steps
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 10 mins.
-
Initiation: Add test compound (final concentration 1
M, <0.1% DMSO) to the microsomal mix. -
Start Reaction: Add NADPH regenerating system to initiate metabolism.
-
Control: Run a parallel incubation without NADPH to check for chemical instability (non-enzymatic degradation).
-
-
Sampling: Remove aliquots (50
L) at specific time points: minutes. -
Quenching: Immediately dispense aliquots into 150
L of ice-cold Acetonitrile/Internal Standard. Vortex and centrifuge (4000 rpm, 20 min, 4°C). -
Analysis: Analyze supernatant via LC-MS/MS (MRM mode) monitoring the parent ion depletion.
Data Calculation
Plot the natural log (
Success Criteria:
-
Stable:
(Predicted hepatic extraction ratio < 0.3). -
Unstable:
.
Strategic Recommendations (Decision Tree)
Use this logic flow to decide between Imidazole and Triazole during Lead Optimization.
Figure 2: Decision framework for heterocyclic selection on azetidine scaffolds.
Final Recommendation
For azetidine analogs intended for chronic indications where safety is paramount, 1,2,3-triazole is the superior choice . It retains the rigid linker properties and hydrogen-bonding capability of imidazole but eliminates the heme-binding liability, resulting in a cleaner safety profile and improved intrinsic clearance.
References
-
Comparison of Azole Interactions with Cytochrome P450
-
1,2,3-Triazole as a Bioisostere
- Title: 1,2,3-Triazole-Heme Interactions in Cytochrome P450: A Thermodynamic and Spectroscopic Analysis.
- Source: Biochemistry (NIH PubMed Central), 2014.
-
URL:[Link]
-
Azetidine Scaffold Utility
-
Microsomal Stability Protocol
-
Strategies to Mitigate CYP Inhibition
Sources
- 1. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds as inhibitors of testosterone hydroxylations catalysed by mouse hepatic microsomal cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2019204740A1 - Compositions and methods for preparing and using azetidines - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Determining pKa Values of Imidazole and Azetidine Nitrogens
For researchers and professionals in drug development, understanding the ionization state of a molecule is paramount. The acid dissociation constant (pKa) is a critical physicochemical parameter that governs a compound's behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and metabolic stability.[1][2] Nitrogen-containing heterocycles are foundational scaffolds in modern medicine, with imidazole and azetidine representing two archetypes with vastly different yet equally important properties.
This guide provides an in-depth comparison of robust experimental and computational methodologies for determining the pKa values of the nitrogen atoms in imidazole and azetidine. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a self-validating approach to data generation.
The Distinct Personalities of Imidazole and Azetidine Nitrogens
Imidazole and azetidine, while both nitrogenous heterocycles, exhibit fundamentally different acid-base characteristics dictated by their electronic structures.
-
Imidazole : This five-membered aromatic ring is amphoteric, meaning it can act as both an acid and a base.[3] The pyrrole-like nitrogen (N1) is acidic, with a pKa of ~14.5, making it slightly more acidic than an alcohol but far less so than a carboxylic acid.[3][4][5] More relevant for physiological conditions is the basicity of the pyridine-like nitrogen (N3). The pKa of its conjugate acid is approximately 7.0, allowing it to function as both a proton donor and acceptor at physiological pH.[3][4][5] This versatility is a cornerstone of its role in enzyme active sites, such as in histidine residues.[6]
-
Azetidine : As a four-membered saturated heterocycle, the azetidine nitrogen's basicity is characteristic of a secondary aliphatic amine.[7] However, its constrained ring structure influences its properties. The pKa of protonated azetidine is approximately 11.3, making it a much stronger base than imidazole.[8][9] This high basicity ensures it is predominantly protonated at physiological pH, a key consideration for its use as a linker or scaffold in medicinal chemistry where it can form critical salt-bridge interactions.[7][10]
The protonation equilibria for both molecules are fundamental to understanding their pKa.
Caption: Acid-base equilibria for imidazole and azetidine.
Experimental Determination of pKa: A Comparative Analysis
Several high-precision techniques are available for the experimental determination of pKa. The choice of method depends on the compound's properties, the required accuracy, and available instrumentation.
Potentiometric Titration
This is the historical gold standard for pKa measurement, prized for its accuracy and precision.[11] The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[1][12]
Causality of the Protocol: The titration curve of pH versus the volume of titrant added has a characteristic sigmoidal shape for a weak acid or base. The inflection point of this curve corresponds to the equivalence point, where the moles of titrant equal the initial moles of the analyte. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[12] This is a direct application of the Henderson-Hasselbalch equation.
Caption: A typical workflow for pKa determination by potentiometric titration.
Detailed Experimental Protocol:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[12] This ensures the accuracy of all subsequent pH measurements.
-
Solution Preparation:
-
Prepare a standardized titrant solution (e.g., 0.1 M HCl for a basic analyte like azetidine or 0.1 M NaOH for the conjugate acid of imidazole). Ensure it is carbonate-free to avoid errors.[11]
-
Accurately weigh and dissolve the analyte to a known concentration (e.g., 1 mM).[12]
-
The solvent should maintain a constant ionic strength, typically by using a background electrolyte like 0.15 M KCl.[12] This minimizes changes in activity coefficients during the titration.
-
-
Titration Procedure:
-
Place a known volume of the analyte solution in a thermostatted vessel on a magnetic stirrer.
-
Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to displace dissolved CO2, which can react with basic analytes or titrants and distort the titration curve.[12]
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the titrant in small, precise increments using a calibrated burette, allowing the pH reading to stabilize after each addition.
-
Record the pH and the volume of titrant added at each step.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis).
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point volume.
-
The volume at the half-equivalence point is where pH = pKa.[12]
-
UV-Vis Spectrophotometric Titration
This method is an excellent alternative when the analyte possesses a UV-active chromophore near the ionization site.[11] It relies on the principle that the protonated and deprotonated forms of the molecule will have different absorption spectra.[11][13]
Causality of the Protocol: By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, a sigmoidal curve of absorbance vs. pH can be generated. The inflection point of this curve corresponds to the pKa.[11] This method offers high precision and can be performed on very small sample quantities, making it suitable for early-stage drug discovery.[14]
Caption: A typical workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Experimental Protocol:
-
Wavelength Selection:
-
Prepare two solutions of the analyte at a constant concentration: one in a strongly acidic buffer (e.g., pH 2) and one in a strongly basic buffer (e.g., pH 12).
-
Record the full UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the wavelengths of maximum absorbance difference between the protonated and deprotonated species.
-
-
Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa.
-
Sample Measurement:
-
Prepare a set of samples by adding a constant, small volume of a concentrated stock solution of the analyte to each buffer solution.
-
Measure the absorbance of each sample at the pre-determined analytical wavelength(s).
-
-
Data Analysis:
-
Plot the measured absorbance against the pH of the buffer solutions.
-
Fit the data to a sigmoidal dose-response equation. The inflection point of the resulting curve gives the pKa value.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a powerful and nuanced method for pKa determination. The underlying principle is that the chemical shifts of NMR-active nuclei (like ¹H or ¹³C) that are close to an acidic or basic site will change depending on the protonation state.[16][17]
Causality of the Protocol: A plot of the chemical shift of a specific nucleus versus pH results in a sigmoidal titration curve.[16][18] The inflection point of this curve defines the pKa. A key advantage of NMR is its ability to pinpoint the exact site of protonation in polyprotic molecules by observing which nuclei experience the largest chemical shift changes.[19][20] This is particularly useful for imidazole, where protonation at N3 can be confirmed by observing the shifts of the adjacent ring protons.
Caption: A typical workflow for pKa determination by NMR spectroscopy.
Detailed Experimental Protocol:
-
Sample Preparation: Prepare a series of solutions of the analyte at a constant concentration in a deuterated solvent (e.g., D₂O). Adjust the pD (the pH equivalent in D₂O) of each solution to cover the desired range using small additions of DCl or NaOD.
-
NMR Acquisition: Record a high-resolution ¹H NMR spectrum for each sample under identical experimental conditions (temperature, etc.).[21]
-
Data Processing:
-
Process all spectra uniformly (phasing, baseline correction).
-
Identify the proton signals corresponding to the nuclei nearest the ionization site. For imidazole, these would be the C2, C4, and C5 protons. For azetidine, the protons on the carbons alpha to the nitrogen are most sensitive.
-
-
Data Analysis:
-
Measure the precise chemical shift of the chosen signal(s) in each spectrum.
-
Plot the chemical shift (δ) in ppm against the pD of the solution.
-
Fit the data to a sigmoidal function. The pD value at the inflection point corresponds to the pKa. (Note: A correction factor, pKa ≈ pD - 0.4, is often applied for measurements in D₂O).
-
Computational pKa Prediction
In modern drug discovery, computational (in silico) methods are indispensable for predicting pKa values, especially for large libraries of compounds where experimental determination is not feasible.[19][22]
Principles and Approaches:
-
Quantum Mechanics (QM): First Principles methods, often using Density Functional Theory (DFT), calculate the Gibbs free energy difference (ΔG) between the protonated and deprotonated states of a molecule.[23][24] The pKa is then derived from this ΔG value using a thermodynamic cycle. The accuracy of these calculations is highly dependent on the chosen level of theory and, crucially, the model used to account for solvation effects.[23][25]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate calculated molecular descriptors (e.g., electronic properties, topology) with experimentally determined pKa values for a training set of molecules.[22][23] A validated QSAR model can then rapidly predict the pKa for new compounds.
While computational methods are powerful screening tools, they are predictive in nature. Their accuracy can vary, and results should ideally be confirmed experimentally for key compounds.[23]
Methodology Comparison and Data Summary
The optimal method for pKa determination is context-dependent. Potentiometry is a benchmark for accuracy, while spectrophotometry and NMR offer advantages for specific applications and compound types.
Table 1: Comparison of pKa Determination Methods
| Feature | Potentiometric Titration | UV-Vis Spectrophotometry | NMR Spectroscopy | Computational Prediction |
| Principle | pH change upon titration | Absorbance change with pH | Chemical shift change with pH | Gibbs free energy calculation |
| Accuracy | Very High[11] | High[11] | High[16] | Moderate to High |
| Sample Req. | Moderate amount, high purity | Low amount, must have chromophore[14] | Moderate amount, good solubility | None (virtual) |
| Throughput | Low to Medium | High (plate-based)[14] | Medium | Very High |
| Key Advantage | Gold standard, direct measurement | High sensitivity, low sample use | Identifies specific ionization site[19] | Rapid screening of large libraries |
| Key Limitation | Slower, requires soluble/pure sample | Requires a suitable chromophore | Requires soluble sample, expensive | Predictive, requires validation |
Table 2: Typical pKa Values for Imidazole and Azetidine
| Compound | Nitrogen Site | Typical Aqueous pKa (Conjugate Acid) | Reference(s) |
| Imidazole | Pyridine-like (N3) | ~7.0 | [3][4][5] |
| Azetidine | Amine (N1) | ~11.3 | [8][9] |
Conclusion
The determination of pKa is a critical step in the characterization of drug candidates. For the distinct heterocyclic scaffolds of imidazole and azetidine, a range of reliable methods is available.
-
Potentiometric titration remains the definitive method for obtaining highly accurate pKa values for pure, soluble compounds.
-
UV-Vis spectrophotometry is a powerful, high-throughput technique ideal for early discovery, provided the molecule has a suitable chromophore.
-
NMR spectroscopy offers the unique advantage of unambiguously assigning a pKa to a specific atom within a molecule, making it invaluable for complex structures.
-
Computational methods provide essential predictive power for screening large numbers of molecules, guiding synthetic efforts toward compounds with optimal physicochemical properties.
A thorough understanding of these techniques, their underlying principles, and their respective strengths and weaknesses empowers researchers to select the most appropriate method, ensuring the generation of high-quality, reliable data essential for successful drug development.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Bezençon, J., et al. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis, 93, 147-155. Available from: [Link]
-
TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Available from: [Link]
-
Wikipedia. Imidazole. Available from: [Link]
-
ACS Publications. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry. Available from: [Link]
-
Scientific Research Publishing. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 648-660. Available from: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
PubMed. Estimation of uncertainty in pKa values determined by potentiometric titration. Available from: [Link]
-
Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]
-
ACS Publications. (2002). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 79(5), 631. Available from: [Link]
-
RSC Publishing. (2020). On the automated determination of pKa by NMR in DMSO : water mixtures. Reaction Chemistry & Engineering. Available from: [Link]
-
PMC. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Available from: [Link]
-
Pharmaguidances. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]
-
Chemistry 321: Quantitative Analysis Lab Webnote. Spectrophotometric Determination of pKa of Phenol Red. Available from: [Link]
-
The University of East Anglia. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Available from: [Link]
-
PMC. (2012). Development of Methods for the Determination of pKa Values. Available from: [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]
-
Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Available from: [Link]
-
PMC. (2009). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Available from: [Link]
-
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available from: [Link]
-
ACS Publications. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Journal of Chemical & Engineering Data, 65(11), 5438-5451. Available from: [Link]
-
ResearchGate. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. Available from: [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]
-
ResearchGate. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method | Request PDF. Available from: [Link]
-
ACS Publications. (2004). Intramolecular Hydrogen Bond Strength and pKa Determination of N,N'-Disubstituted Imidazole-4,5-dicarboxamides. The Journal of Organic Chemistry, 69(24), 8266-8274. Available from: [Link]
-
ResearchGate. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy | Request PDF. Available from: [Link]
-
ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585-1588. Available from: [Link]
-
Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 43(3), 1339-1351. Available from: [Link]
-
ResearchGate. First and second deprotonation of imidazole. Available from: [Link]
-
NIH PubChem. Azetidine. Available from: [Link]
-
NIH PubChem. Azetidine, N-methyl-. Available from: [Link]
-
Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Available from: [Link]
-
ResearchGate. (2019). (PDF) Computational estimation of pKa values. Available from: [Link]
-
ResearchGate. (2013). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Available from: [Link]
-
Columbia Academic Commons. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Available from: [Link]
-
ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Available from: [Link]
-
Reddit. (2024). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Available from: [Link]
-
PMC. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]
-
Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available from: [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. drughunter.com [drughunter.com]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. tsijournals.com [tsijournals.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Making sure you're not a bot! [academiccommons.columbia.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 16. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [sonar.ch]
- 17. researchgate.net [researchgate.net]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijirss.com [ijirss.com]
- 20. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmaguru.co [pharmaguru.co]
- 22. researchgate.net [researchgate.net]
- 23. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. reddit.com [reddit.com]
Technical Guide: IR Spectroscopy Fingerprint for Azetidin-3-ol Functional Groups
Executive Summary
Azetidin-3-ol (CAS: 45347-82-8) represents a unique challenge and opportunity in vibrational spectroscopy. As a strained, four-membered nitrogen heterocycle bearing a hydroxyl group, it serves as a critical "fragment" in Antibody-Drug Conjugates (ADCs) and PROTAC linkers. Its dual functionality (secondary amine and secondary alcohol) creates a complex hydrogen-bonding network that defines its infrared (IR) signature.
This guide provides an in-depth analysis of the IR fingerprint of azetidin-3-ol, specifically comparing the efficacy of ATR-FTIR (Attenuated Total Reflectance) against NMR and Raman spectroscopy for routine identity verification. While NMR remains the gold standard for ab initio structural elucidation, this guide demonstrates why FTIR is the superior choice for rapid batch-to-batch consistency and polymorph profiling of this hygroscopic solid.
The Azetidin-3-ol Spectral Signature[1][2][3][4]
The IR spectrum of azetidin-3-ol is dominated by two physical phenomena: ring strain and intermolecular hydrogen bonding . Unlike unstrained aliphatic amines, the azetidine ring imposes specific force constant changes that shift vibrational frequencies.
The "Butterfly" Conformation and Ring Strain
The azetidine ring is not planar; it exists in a puckered "butterfly" conformation to relieve torsional strain. This geometry affects the dipole moment changes during vibration, making the ring breathing and deformation modes distinct in the fingerprint region.
Functional Group Assignments (HCl Salt vs. Free Base)
Most commercial samples exist as the Hydrochloride Salt (Azetidin-3-ol·HCl) to improve stability. It is critical to distinguish this from the free base in spectral analysis.
| Functional Group | Mode | Frequency Range (cm⁻¹) | Structural Insight |
| O-H (Alcohol) | Stretch | 3200 – 3400 (Broad) | Strong intermolecular H-bonding. In the HCl salt, this overlaps significantly with N-H⁺ modes. |
| N-H (Amine) | Stretch | 3100 – 3250 | Free Base: Sharp, medium intensity.HCl Salt: Broad, multiple bands (2400–3000 cm⁻¹) due to ammonium (R₂NH₂⁺) structure. |
| C-H (Ring) | Stretch | 2850 – 2980 | Shifted to higher frequencies compared to acyclic alkyls due to ring strain (increased s-character in C-H bonds). |
| C-O (Alcohol) | Stretch | 1050 – 1150 | Strong, diagnostic peak. Position is sensitive to the H-bonding environment. |
| C-N (Ring) | Stretch | 1200 – 1250 | Diagnostic of the azetidine ring size.[1] |
| Ring Breathing | Def. | 900 – 1000 | The "Heartbeat" of the molecule. Specific to the 4-membered ring size. |
Visualization: Spectral Assignment Logic
The following diagram illustrates the decision logic for assigning peaks in an unknown azetidine sample.
Figure 1: Logic flow for distinguishing Salt vs. Free Base and confirming the azetidine scaffold.
Comparative Analysis: IR vs. Alternatives
While NMR is indispensable for structure determination, FTIR offers distinct advantages for process control and solid-state characterization.
Performance Matrix
| Feature | ATR-FTIR (Recommended) | ¹H NMR | Raman Spectroscopy |
| Primary Utility | Fingerprinting, Polymorph ID, Moisture detection. | Structural elucidation, Purity (%) quantification. | Skeletal vibrations, Symmetric modes. |
| Sample State | Solid (Neat). No dissolution required. | Liquid (Requires deuterated solvent). | Solid or Liquid.[2][3] |
| Sensitivity to H-Bonding | High: OH/NH shifts are dramatic. | Moderate: Chemical shift changes.[2][4] | Low: Less affected by dipole changes. |
| Water Interference | High (OH overlaps), but diagnostic for moisture content. | Low (if D₂O exchange is used). | Very Low: Water is a weak Raman scatterer.[3] |
| Throughput | < 1 min per sample. | 10–30 mins (prep + acquisition). | < 1 min (but fluorescence issues). |
| Cost per Analysis | Low. | High (Solvents, Instrument time).[2] | Low. |
Why IR Wins for Routine Screening
For azetidin-3-ol, the O-H stretch is a proxy for crystal lattice stability. NMR requires dissolving the sample, which destroys the solid-state hydrogen bonding network. Therefore, only FTIR (or solid-state NMR) can validate the specific polymorph or hydrate form of the raw material entering a synthesis pipeline.
Experimental Protocol: ATR-FTIR Workflow
Objective: Obtain a reproducible fingerprint of Azetidin-3-ol·HCl to verify identity and check for excess moisture.
Materials & Equipment
-
Instrument: FTIR Spectrometer with DTGS or MCT detector.
-
Accessory: Single-bounce Diamond ATR (preferred for durability and chemical resistance).
-
Sample: Azetidin-3-ol Hydrochloride (hygroscopic solid).
-
Cleaning: Isopropanol and lint-free wipes.
Step-by-Step Methodology
-
System Initialization:
-
Ensure the detector is cooled (if MCT) or stabilized.
-
Set parameters: Resolution: 4 cm⁻¹ , Scans: 32 , Range: 4000–600 cm⁻¹ .
-
-
Background Acquisition:
-
Clean the ATR crystal with isopropanol. Ensure it is completely dry.
-
Collect an air background spectrum. Note: Ensure no CO₂ fluctuations.
-
-
Sample Loading (Critical Step):
-
Place a small amount (approx. 2–5 mg) of Azetidin-3-ol·HCl onto the center of the crystal.
-
Caution: This compound is hygroscopic. Minimize exposure time to ambient air.
-
Apply pressure using the anvil clamp until the "Force Gauge" is in the optimal green zone (usually ~80–100 lbs pressure depending on the model) to ensure intimate contact.
-
-
Acquisition:
-
Collect the sample spectrum immediately.
-
-
Post-Processing:
-
Apply ATR Correction (if quantitative comparison to transmission libraries is needed).
-
Baseline correct only if necessary (linear, 2-point).
-
Analytical Decision Workflow
The following diagram outlines when to deploy FTIR versus NMR in a drug development workflow involving azetidin-3-ol.
Figure 2: Analytical decision matrix for raw material release.
Data Interpretation & Troubleshooting
The Moisture Trap
Azetidin-3-ol is prone to absorbing atmospheric water.
-
Symptom: Broadening of the 3300 cm⁻¹ region and appearance of a "shoulder" at ~1640 cm⁻¹ (H-O-H bending mode of water).
-
Impact: This does not necessarily mean the compound has degraded, but it affects stoichiometry in subsequent coupling reactions (e.g., ADC linker synthesis).
-
Action: Dry the sample in a vacuum desiccator over P₂O₅ and re-run the ATR spectrum.
Artifacts
-
Diamond Absorbance: Diamond ATR crystals have strong absorbance between 1900–2300 cm⁻¹. While this is usually ratioed out, noise in this region is normal and should be ignored for azetidin-3-ol analysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10422, Azetidine. Retrieved February 16, 2026 from [Link]
-
Gateway Analytical (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved February 16, 2026 from [Link]
-
Tyler, J. L., et al. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition. Retrieved February 16, 2026 from [Link]
Sources
Benchmarking the sp³-Rich Scaffold: 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol in FBDD
Topic: Benchmarking 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol against Standard Fragments Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Escape from Flatland"
In modern Fragment-Based Drug Discovery (FBDD), the dominance of flat, aromatic heterocycles has created a bottleneck in exploring three-dimensional chemical space. This guide benchmarks 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol —a high-Fsp³ fragment combining a rigid polar core with a metal-chelating warhead—against traditional "flat" and "flexible" standards.
Our analysis demonstrates that this specific fragment offers a superior Ligand Efficiency (LE) profile for metalloenzyme and GPCR targets by minimizing entropic penalties while maintaining high aqueous solubility, a critical advantage over classic benzyl-imidazole congeners.
Physicochemical Profiling & Benchmarking
The primary advantage of the 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol scaffold is its high fraction of sp³ hybridized carbons (Fsp³), which correlates with improved clinical success rates. We benchmark it here against a "Flat Standard" (1-Benzylimidazole) and a "Flexible Standard" (3-(1H-Imidazol-2-yl)-N-methylpropan-1-amine).
Table 1: Comparative Fragment Metrics
| Metric | Target Fragment (Azetidin-3-ol derivative) | Flat Standard (1-Benzylimidazole) | Flexible Standard (Propyl-imidazole linker) | Implication |
| Structure | Rigid sp³ cycle + Imidazole | Aromatic cycle + Imidazole | Linear alkyl chain + Imidazole | Rigidity determines entropic penalty upon binding. |
| MW (Da) | ~153.18 | ~158.20 | ~153.22 | comparable MW allows direct LE comparison. |
| Fsp³ | 0.57 (4/7 carbons) | 0.10 (1/10 carbons) | 1.00 (Linker only) | Higher Fsp³ correlates with better solubility and selectivity. |
| cLogP | -1.2 to -0.5 (Est.) | ~2.1 | ~0.5 | Lower LogP improves LLE (Lipophilic Ligand Efficiency). |
| Solubility | Very High (>100 mM) | Moderate (<10 mM) | High | Critical for high-concentration fragment screening (SPR/NMR). |
| Vectors | Defined Exit Vector (Azetidine N) | Undefined/Planar | Isotropic/Floppy | Rigid vectors allow precise "Fragment Growing." |
Analyst Insight: The Target Fragment’s Fsp³ of 0.57 significantly outperforms the Flat Standard (0.10). While the Flexible Standard has high sp³ character, it suffers from a high entropic penalty (
) due to the freezing of rotatable bonds upon binding. The Azetidin-3-ol core "pre-pays" this entropic cost.
Structural Analysis: The Vector Advantage
In FBDD, the "Exit Vector" is the bond angle at which a fragment can be grown into a lead compound.
-
The Problem with Flat Fragments: Growing off a phenyl ring typically forces substituents into a 120° plane, often clashing with protein pocket walls.
-
The Azetidin-3-ol Solution: The quaternary carbon at position 3 creates a tetrahedral geometry. The azetidine nitrogen provides a distinct, rigid exit vector that points away from the imidazole binding interface, allowing for growth into solvent or adjacent pockets without disrupting the primary interaction.
Diagram 1: Vector & Interaction Map
This diagram illustrates the logical interaction points and the growth vector comparison.
Caption: Interaction map highlighting the dual-role of the scaffold: Imidazole for binding affinity and Azetidine N for rigid growth.
Experimental Protocol: High-Concentration Screening
Because fragments have low affinity (
Protocol: Surface Plasmon Resonance (SPR) Solubility & Binding Assay
Objective: Validate specific binding while ruling out aggregation artifacts common with lower-solubility aromatic fragments.
Reagents:
-
Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).
-
Target Protein: e.g., NDM-1 (New Delhi Metallo-beta-lactamase) or Histamine H1 Receptor.
-
Fragment Stock: 100 mM in DMSO (Target Fragment) vs. 100 mM (Standard).
Workflow Steps:
-
Solubility Check (Nephelometry):
-
Dilute fragment stocks into buffer at 1 mM, 2 mM, and 5 mM.
-
Measure light scattering.
-
Expectation: Azetidin-3-ol remains clear >5 mM. Benzylimidazole may precipitate >1 mM.
-
-
Clean Screen (SPR):
-
Inject fragment over a reference surface (e.g., BSA or inactive protein mutant).
-
Metric: "Square wave" sensorgrams indicate fast on/off rates typical of specific fragment binding. "Sticky" curves indicate non-specific hydrophobic binding (common with flat aromatics).
-
-
Affinity Determination:
-
Run a concentration series (e.g., 31 µM to 2 mM).
-
Fit to a 1:1 steady-state affinity model.
-
Calculation: Calculate Ligand Efficiency (LE) =
.
-
Diagram 2: SPR Screening Decision Tree
A logical flow for validating fragment hits.
Caption: Screening workflow prioritizing solubility and specific binding kinetics.
Case Study Application: Targeting Metalloenzymes
Context: Zinc-dependent metalloproteases (e.g., MMPs, NDM-1) are difficult targets. The active site contains a catalytic Zinc ion.
-
The Standard Approach: Using a carboxylate or hydroxamate group on a flexible alkyl chain.
-
Flaw: High entropic cost. The chain must freeze into a specific conformation to chelate the Zinc.
-
-
The Azetidin-3-ol Approach:
-
The Imidazole acts as the Zinc-binding group (monodentate).
-
The Azetidin-3-ol scaffold rigidly positions the imidazole.
-
The 3-Hydroxyl group often engages a conserved water molecule or backbone carbonyl in the active site, adding enthalpy (
) without entropic cost. -
Result: A fragment with perhaps modest potency (
~500 µM) but exceptional Ligand Efficiency , providing a high-quality starting point for growing via the azetidine nitrogen.
-
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
Enamine Ltd. (2024). "sp3-Rich Fragments Collection." Enamine.net. Link
-
Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link
-
Sigma-Aldrich. (2024). "Azetidin-3-ol Hydrochloride Product Page." Link
Safety Operating Guide
Personal protective equipment for handling 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol
Executive Safety Summary
Treat as: Substance of Unknown Toxicity (Category 1 Precautionary Principle)
3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol is a bifunctional pharmaceutical intermediate containing a strained azetidine ring and a basic imidazole moiety.[1] While specific toxicological data may be sparse, its structural analogs (functionalized azetidines) are classified as Skin/Eye Irritants (H315, H319) and Respiratory Irritants (H335) .
Critical Warning: The azetidine ring possesses significant ring-strain energy (~26 kcal/mol), making it an electrophilic alkylating agent under certain physiological conditions. Consequently, this compound must be handled with the assumption that it is a potential sensitizer and mutagen , requiring stricter controls than standard organic building blocks.[1]
Risk Assessment & Technical Justification
To ensure safety, we must understand the causality of the hazard.[1] This is not just "chemical dust"; it is a reactive scaffold.[1]
Chemical Structure Analysis[1]
-
Azetidine Ring: A four-membered nitrogen heterocycle.[1] The bond angles (~90°) deviate significantly from the ideal sp³ angle (109.5°), creating torsional strain.[1] This makes the ring prone to ring-opening reactions with biological nucleophiles (DNA/Proteins), posing a theoretical genotoxic risk.[1]
-
Imidazole Group: A basic heterocycle (pKa ~7.0).[1] It acts as a hydrogen bond donor/acceptor, increasing water solubility and potential for mucous membrane absorption.[1]
-
Hydroxyl Group (3-ol): Increases polarity, likely making the solid hygroscopic.
Hazard Class Extrapolation (GHS)
Based on Structure-Activity Relationships (SAR) of similar PROTAC linkers and azetidine salts:
-
H318/H319: Causes serious eye damage/irritation (due to basicity).[1]
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE."[1] The polarity and potential alkylating nature of this molecule dictate specific barrier materials.[1]
Dermal Protection (Gloves)
Recommendation: Double-gloving is mandatory for handling the solid powder.[1]
| Layer | Material | Thickness (min) | Function |
| Inner | Nitrile (Low Modulus) | 0.08 mm (3 mil) | Tactile sensitivity; barrier against incidental sweat/moisture. |
| Outer | Nitrile (High Performance) | 0.12 mm (5 mil) | Primary chemical barrier.[1] Avoid Latex (poor resistance to organic amines).[1] |
| Change Frequency | Every 2 hours or immediately upon splash. |
Ocular & Face Protection[2][3][5][7][8][9][10]
-
Standard Operation: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses with side shields are insufficient because the fine powder can bypass side gaps and react with ocular moisture to form a basic solution.[1]
-
Large Scale (>5g): Add a Face Shield over goggles to protect the neck and throat from potential dust clouds.[1]
Respiratory Protection[1][2][8][9][11]
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Secondary (Spill/Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator (e.g., 3M 8293). The "P" series is oil-proof, offering better filtration for organic intermediates than "N" series.[1]
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
-
Static Control: Azetidine solids are often fluffy and static-prone.[1] Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.[1]
-
Desiccant Check: This molecule is likely hygroscopic.[1] Ensure the receiving vessel is dry.[1][6]
-
Weighing:
Phase 2: Solubilization
-
Solvent Choice: Soluble in DMSO, Methanol, or dilute aqueous acid.
-
Exotherm Warning: Dissolving basic amines in acid (if forming a salt) generates heat.[1] Add the solid to the solvent slowly.[1]
-
Vessel: Use borosilicate glass (Pyrex).[1] Avoid polycarbonate, which may degrade upon prolonged exposure to amine bases.[1]
Phase 3: Reaction & Cleanup[5]
-
Quenching: If the azetidine ring is unreacted at the end of the experiment, quench the mixture with a mild nucleophile (e.g., thiosulfate or dilute acid) to open the ring and deactivate the electrophile before disposal.
-
Surface Decontamination:
Emergency Response Protocols
Scenario A: Skin Contact (Solid or Solution)
-
Immediate Action: Do not wipe (this drives the chemical into pores).[1]
-
Flush: Rinse with lukewarm water for 15 minutes .
-
Neutralize: Wash gently with non-abrasive soap.[1]
-
Medical: Report as "Potential Alkylating Agent Exposure."[1]
Scenario B: Spills (< 10g)
-
Evacuate: Clear the immediate 3-meter radius.[1]
-
PPE Up: Don double nitrile gloves, goggles, and P100 respirator.[1]
-
Contain: Cover spill with vermiculite or chem-sorb pads .[1]
-
Deactivate: If safe, mist the spill lightly with 5% Citric Acid to neutralize the basic imidazole/azetidine nitrogens (reducing volatility).[1]
-
Collect: Scoop into a hazardous waste bag labeled "Toxic Organic Solid."
Logic Visualization: Handling Decision Tree
The following diagram illustrates the decision logic for handling this specific class of intermediate, prioritizing containment based on physical state.
Figure 1: Operational decision matrix for handling azetidine/imidazole intermediates, distinguishing between dust hazards and permeation risks.
References
-
American Chemical Society (ACS). (2022).[1] Explosive Hazards Identified during the Manufacture and Transportation of Azetidine Intermediates. ACS Chemical Health & Safety.[1] Retrieved from [Link]
-
Texas Woman's University. (n.d.).[1] SOP: Novel Chemicals with Unknown Hazards. Environmental Health & Safety. Retrieved from [Link]
-
PubChem. (n.d.).[1] Compound Summary: Azetidine Derivatives. National Library of Medicine.[1] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
